molecular formula C11H12BrNO B151684 (4-Bromophenyl)(pyrrolidin-1-yl)methanone CAS No. 5543-27-1

(4-Bromophenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B151684
CAS No.: 5543-27-1
M. Wt: 254.12 g/mol
InChI Key: HVTDUODOHGNXMJ-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C11H12BrNO and its molecular weight is 254.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromophenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTDUODOHGNXMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356111
Record name (4-Bromophenyl)(pyrrolidin-1-yl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5543-27-1
Record name (4-Bromophenyl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(4-Bromophenyl)(pyrrolidin-1-yl)methanone chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical overview of the chemical and physical properties of (4-Bromophenyl)(pyrrolidin-1-yl)methanone. It includes a summary of its chemical identity, and known biological context based on structurally related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

This compound, also known by its synonym 1-(4-bromobenzoyl)pyrrolidine, is a synthetic organic compound.[1] Its core structure consists of a 4-bromophenyl group attached to a carbonyl carbon, which is also bonded to the nitrogen of a pyrrolidine ring.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
Synonym(s) 1-(4-bromobenzoyl)pyrrolidine[1]
CAS Number 5543-27-1[1][2]
Molecular Formula C11H12BrNO[2]
Molecular Weight 254.13 g/mol [1]
Physical Form White to off-white solid[1]
Purity 97%[1][3]
Storage Temperature Room Temperature[1]
InChI Key HVTDUODOHGNXMJ-UHFFFAOYSA-N[1]

Synthesis and Characterization

The synthesis of this compound and its analogs can be achieved through various established synthetic routes. A common method involves the acylation of pyrrolidine with a derivative of 4-bromobenzoic acid, such as 4-bromobenzoyl chloride.

General Synthesis Protocol

A general approach to the synthesis involves the Schotten-Baumann reaction, where an acyl chloride reacts with an amine in the presence of a base. In this case, 4-bromobenzoyl chloride would be reacted with pyrrolidine in a suitable solvent and a base to neutralize the hydrochloric acid byproduct.

The characterization of the synthesized compound typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity. The melting point of the solid product is also a key indicator of purity.

Biological Context and Potential Applications

While specific biological data for this compound is not extensively detailed in the provided search results, the broader class of compounds, particularly analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone), are known to be potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET).[4][5] These compounds, however, show relatively poor inhibition of the serotonin transporter (SERT).[4][5]

This selective inhibition of dopamine and norepinephrine reuptake suggests potential applications in the development of therapeutic agents for conditions where modulation of these neurotransmitter systems is beneficial. The dopamine transporter is a target for drugs used to treat various conditions, and compounds that inhibit DAT are of significant interest in medicinal chemistry.[4][5]

Experimental Protocols

Synthesis of this compound

Materials:

  • 4-bromobenzoyl chloride

  • Pyrrolidine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or another suitable base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 4-bromobenzoyl chloride in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve pyrrolidine and triethylamine in anhydrous DCM.

  • Add the pyrrolidine solution dropwise to the cooled 4-bromobenzoyl chloride solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Characterization
  • ¹H NMR and ¹³C NMR: The purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃) and spectra are recorded to confirm the chemical structure.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the molecular formula.

  • Infrared Spectroscopy: An IR spectrum is obtained to identify the characteristic functional groups, particularly the carbonyl (C=O) stretch of the amide.

Data Visualization

Synthesis_Workflow Reactants 4-Bromobenzoyl Chloride + Pyrrolidine Reaction Acylation Reaction (DCM, Base) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product (4-Bromophenyl) (pyrrolidin-1-yl)methanone Purification->Product Characterization Spectroscopic Characterization (NMR, MS, IR) Product->Characterization

Caption: General synthesis workflow for this compound.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptors Dopamine->Dopamine_Receptor Binding Norepinephrine Norepinephrine Norepinephrine->NET Reuptake Norepinephrine_Receptor Norepinephrine Receptors Norepinephrine->Norepinephrine_Receptor Binding Compound (4-Bromophenyl) (pyrrolidin-1-yl)methanone Compound->DAT Inhibition Compound->NET Inhibition

Caption: Proposed mechanism of action via inhibition of DAT and NET.

Safety Information

According to available safety data, this compound is associated with the following hazard statements: H302 (Harmful if swallowed).[1] Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1] The signal word for this compound is "Warning" and it is associated with the GHS07 pictogram (exclamation mark).[1] It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment.

References

Structure Elucidation of (4-Bromophenyl)(pyrrolidin-1-yl)methanone: A Multi-technique Spectroscopic and Chromatographic Approach

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

Introduction and Strategic Overview

The unambiguous confirmation of a molecule's structure is the bedrock of chemical and pharmaceutical development. (4-Bromophenyl)(pyrrolidin-1-yl)methanone (CAS No: 5543-27-1) is a tertiary amide featuring a brominated aromatic ring and a saturated heterocyclic moiety. Its structure presents distinct features amenable to a multi-pronged analytical strategy. Before commencing detailed spectroscopic analysis, it is imperative to establish the purity of the analyte, as impurities can confound spectral interpretation. Therefore, our workflow begins with a robust chromatographic assessment. Subsequently, spectroscopic techniques are employed in parallel to probe the molecular framework from different angles. The final structure is confirmed not by any single piece of data, but by the congruent and mutually reinforcing evidence from all analyses.

The overall analytical strategy is depicted below.

G cluster_0 Phase 1: Purity Assessment cluster_1 Phase 2: Spectroscopic & Spectrometric Analysis cluster_2 Phase 3: Data Synthesis Purity Sample Purity Verification (HPLC) MS Mass Spectrometry (MS) - Elemental Composition - Isotopic Pattern - Fragmentation Purity->MS Analyte >95% Pure NMR NMR Spectroscopy - Carbon-Hydrogen Framework - Connectivity (2D NMR) Purity->NMR Analyte >95% Pure IR Infrared (IR) Spectroscopy - Functional Group ID Purity->IR Analyte >95% Pure Confirm Structure Confirmation MS->Confirm NMR->Confirm IR->Confirm

Caption: Overall workflow for structure elucidation.

Physicochemical Properties and Expected Composition

A preliminary review of the target compound's properties provides a theoretical baseline for the experimental results.

PropertyExpected ValueSource
Molecular Formula C₁₁H₁₂BrNO
Molecular Weight 254.13 g/mol
Monoisotopic Mass 253.01022 DaCalculated
Appearance White to off-white solid

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Rationale: Spectroscopic analysis assumes a homogenous sample. HPLC is the gold standard for assessing the purity of non-volatile small molecules, separating the main component from any synthesis byproducts or starting materials. A reversed-phase method is ideal for this moderately polar compound.

Experimental Protocol: HPLC
  • System: HPLC system equipped with a UV-Vis Diode Array Detector (DAD).

  • Column: C18 stationary phase (e.g., Varian C18, 150 x 4.6 mm, 5µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a retention time of 3-7 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 254 nm, where the bromophenyl chromophore exhibits strong absorbance.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

  • Injection Volume: 10 µL.

Self-Validation: The resulting chromatogram should display a single major peak, accounting for >95% of the total integrated peak area. The DAD can be used to check for peak purity by comparing spectra across the peak, ensuring no co-eluting impurities are hidden.

Molecular Formula and Fragmentation: Mass Spectrometry (MS)

Rationale: High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, allowing for the unambiguous determination of the elemental formula. Electron Ionization (EI) is a suitable technique that also yields reproducible fragmentation patterns, offering "puzzle pieces" of the molecular structure.

Expected HRMS-EI Data

The most critical piece of information is the molecular ion (M⁺˙). Due to the presence of bromine, a characteristic isotopic pattern is expected, with two peaks of nearly equal intensity separated by 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes).

IonCalculated Exact Mass (Da)Expected Observation
[C₁₁H₁₂⁷⁹BrNO]⁺˙253.01022High-intensity peak
[C₁₁H₁₂⁸¹BrNO]⁺˙255.00817High-intensity peak (~98% of M⁺˙)
Predicted Fragmentation Pathway

The EI-MS fragmentation provides structural clues. The primary cleavages are expected alpha to the carbonyl group and the nitrogen atom.

G M M⁺˙ m/z 253/255 F1 [C₇H₄BrO]⁺ m/z 183/185 M->F1 - •C₄H₈N F2 [C₄H₈N]⁺ m/z 70 M->F2 - •C₇H₄BrO F3 [C₆H₄Br]⁺ m/z 155/157 F1->F3 - CO

Caption: Predicted major fragmentation pathways in EI-MS.

  • m/z 183/185: This corresponds to the 4-bromobenzoyl cation, formed by the cleavage of the amide C-N bond. This is often a very stable and abundant fragment for such structures.

  • m/z 155/157: Subsequent loss of carbon monoxide (CO) from the benzoyl cation yields the 4-bromophenyl cation.

  • m/z 70: This fragment corresponds to the pyrrolidinyl-methylene iminium ion, resulting from cleavage of the amide bond.

Functional Group Analysis: Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. For this compound, the most informative absorption will be the tertiary amide carbonyl (C=O) stretch.

Experimental Protocol: FTIR
  • Technique: Attenuated Total Reflectance (ATR) is preferred for solid samples as it requires minimal sample preparation. Alternatively, a KBr pellet can be used.

  • Range: Scan from 4000 to 400 cm⁻¹.

  • Data Acquisition: Co-add at least 16 scans to achieve a good signal-to-noise ratio.

Expected Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensityComments
~1645-1660 C=O Stretch (Tertiary Amide) Strong This is the most characteristic peak. Its position indicates conjugation with the aromatic ring.
~2850-2960C-H Stretch (Aliphatic)MediumFrom the CH₂ groups of the pyrrolidine ring.
~1590, ~1485C=C Stretch (Aromatic)Medium-StrongCharacteristic of the benzene ring.
~1400-1450C-N Stretch (Amide)Medium
~820C-H Bend (Aromatic)StrongIndicative of 1,4-disubstitution (para) on the benzene ring.
~500-600C-Br StretchMediumIn the fingerprint region.

The presence of a strong band around 1650 cm⁻¹ and the absence of any N-H stretching bands (>3200 cm⁻¹) is strong evidence for the tertiary amide structure.

Molecular Framework and Connectivity: NMR Spectroscopy

Rationale: NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR does the same for carbon atoms. 2D NMR experiments like COSY and HSQC are then used to establish proton-proton and proton-carbon connectivities, respectively, allowing the fragments to be pieced together.

Experimental Protocol: NMR
  • Solvent: Deuterated chloroform (CDCl₃) is a good first choice for this compound. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

  • Spectrometer: A spectrometer operating at a frequency of 400 MHz or higher is recommended for good signal dispersion.

  • Experiments:

    • ¹H NMR: Standard proton spectrum.

    • ¹³C{¹H} NMR: Standard proton-decoupled carbon spectrum.

    • COSY (Correlation Spectroscopy): To identify protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.60Doublet (d)2HH-2, H-6Protons ortho to the carbonyl group are deshielded. They are split by H-3/H-5.
~7.45Doublet (d)2HH-3, H-5Protons ortho to the bromine atom. They are split by H-2/H-6. The characteristic AA'BB' system confirms para-substitution.
~3.60Triplet (t)2HH-α (Pyrrolidine)Protons on carbons adjacent to the nitrogen are deshielded.
~3.40Triplet (t)2HH-α' (Pyrrolidine)The two sets of α-protons may be non-equivalent due to restricted rotation around the C-N amide bond.
~1.90Multiplet (m)4HH-β, H-β' (Pyrrolidine)Protons on the other two carbons of the pyrrolidine ring.
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~169C=OAmide carbonyl carbon.
~135C-4 (ipso-C)Aromatic carbon attached to the carbonyl group.
~132C-3, C-5Aromatic carbons ortho to bromine.
~129C-2, C-6Aromatic carbons ortho to the carbonyl.
~125C-1 (ipso-C)Aromatic carbon attached to bromine.
~49C-α (Pyrrolidine)Aliphatic carbon adjacent to nitrogen.
~46C-α' (Pyrrolidine)May be a separate signal due to restricted amide bond rotation.
~26C-β (Pyrrolidine)Aliphatic carbon.
~24C-β' (Pyrrolidine)Aliphatic carbon.

Note: The exact chemical shifts are predictions based on similar structures and may vary slightly. Data from analogous compounds supports these ranges.

Synthesizing the Structure with 2D NMR

The final confirmation comes from piecing the puzzle together using 2D NMR, as illustrated in the logic diagram below.

G cluster_Logic Correlations H_arom_A δ ~7.60 (2H, d) COSY1 COSY H_arom_A->COSY1 HSQC1 HSQC H_arom_A->HSQC1 H_arom_B δ ~7.45 (2H, d) H_arom_B->HSQC1 H_alpha δ ~3.50 (4H, m) COSY2 COSY H_alpha->COSY2 HSQC2 HSQC H_alpha->HSQC2 H_beta δ ~1.90 (4H, m) HSQC3 HSQC H_beta->HSQC3 C_arom_CH δ ~129, 132 C_alpha δ ~46, 49 C_beta δ ~24, 26 COSY1->H_arom_B COSY2->H_beta HSQC1->C_arom_CH HSQC2->C_alpha HSQC3->C_beta

Caption: Logic diagram showing how 2D NMR correlations confirm structural fragments.

  • COSY correlations will show coupling between the two aromatic doublets and between the α and β protons of the pyrrolidine ring, confirming these two isolated spin systems.

  • HSQC will definitively link the proton signals to their directly attached carbons, confirming the assignments made in the tables above.

Conclusion: Integrated Structural Verification

The structure of this compound is unequivocally confirmed by the collective and corroborative evidence from multiple analytical techniques. HPLC analysis establishes the sample's purity, a prerequisite for reliable spectroscopic data. High-resolution mass spectrometry confirms the elemental formula C₁₁H₁₂BrNO and shows the characteristic bromine isotope pattern, while its fragmentation pattern is consistent with the proposed structure. Infrared spectroscopy identifies the key tertiary amide functional group. Finally, a complete analysis of ¹H, ¹³C, and 2D NMR spectra allows for the definitive assignment of every atom in the molecule and confirms the connectivity between the 4-bromophenyl and pyrrolidin-1-ylcarbonyl moieties. This rigorous, multi-technique approach provides a high degree of confidence in the final structural assignment, meeting the stringent requirements for drug development and scientific research.

Navigating the Therapeutic Potential of 1-(4-bromobenzoyl)pyrrolidine: A Technical Guide Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the potential biological activities of 1-(4-bromobenzoyl)pyrrolidine. It is important to note that, to date, there is a significant lack of direct scientific literature, quantitative biological data, and detailed experimental studies specifically on this molecule. Therefore, this document provides an in-depth analysis of structurally related compounds to infer the potential pharmacological profile and therapeutic avenues for 1-(4-bromobenzoyl)pyrrolidine. The insights presented herein are derived from published research on molecules sharing the core moieties of a pyrrolidine ring and a 4-bromobenzoyl group.

Executive Summary

While direct biological data for 1-(4-bromobenzoyl)pyrrolidine is not publicly available, analysis of closely related structures suggests potential therapeutic applications in several key areas:

  • Antiviral Activity: A structurally similar compound, 1-(4-Bromobenzoyl)-2-phenylpyrrolidine-2-carboxamide, has been identified as a potential non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1.

  • Oncology and Mitochondrial Function: A related molecule, tert-butyl-3-(4-bromobenzamido)pyrrolidine-1-carboxylate, has been patented as an inhibitor of Ubiquitin Specific Peptidase 30 (USP30), a deubiquitinating enzyme involved in mitochondrial quality control. This suggests a potential role in cancer and neurodegenerative diseases.

  • Antidiabetic Potential: Compounds containing a 4-bromobenzoyl moiety linked to a different heterocyclic system have demonstrated potent α-glucosidase inhibitory activity, indicating a possible application in managing type 2 diabetes.

  • General Biological Activities: The pyrrolidine scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and central nervous system (CNS) effects.

This guide will delve into the available data for these related compounds, presenting quantitative information, experimental methodologies, and conceptual diagrams to guide future research and development efforts for 1-(4-bromobenzoyl)pyrrolidine.

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of analogous compounds, the following therapeutic targets and mechanisms of action are proposed for 1-(4-bromobenzoyl)pyrrolidine.

HIV-1 Reverse Transcriptase Inhibition

The study of 1-(4-Bromobenzoyl)-2-phenylpyrrolidine-2-carboxamide suggests that the 4-bromobenzoyl-pyrrolidine scaffold could bind to the allosteric site of HIV-1 reverse transcriptase, inhibiting its function and preventing the conversion of viral RNA into DNA.

USP30 Inhibition and Mitochondrial Homeostasis

Inhibition of USP30 by compounds like tert-butyl-3-(4-bromobenzamido)pyrrolidine-1-carboxylate can prevent the removal of ubiquitin from damaged mitochondria, thereby promoting their clearance through mitophagy. This mechanism is of significant interest in oncology, as cancer cells often exhibit altered mitochondrial metabolism. A hypothetical signaling pathway is depicted below.

USP30_Inhibition_Pathway Mitochondrial_Damage Mitochondrial Damage PINK1_PARKIN PINK1/Parkin Pathway Activation Mitochondrial_Damage->PINK1_PARKIN Ubiquitination Mitochondrial Ubiquitination PINK1_PARKIN->Ubiquitination Mitophagy Mitophagy (Clearance of damaged mitochondria) Ubiquitination->Mitophagy USP30 USP30 Ubiquitination->USP30 Deubiquitination Cell_Survival Cancer Cell Survival Mitophagy->Cell_Survival Inhibits USP30->Ubiquitination Compound 1-(4-bromobenzoyl)pyrrolidine (Hypothetical Inhibitor) Compound->USP30 Inhibition

Hypothetical signaling pathway of USP30 inhibition.
α-Glucosidase Inhibition

The 4-bromobenzoyl moiety has been shown to be a key feature in potent α-glucosidase inhibitors. It is hypothesized that 1-(4-bromobenzoyl)pyrrolidine could bind to the active site of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia.

Quantitative Data for Structurally Related Compounds

The following table summarizes the available quantitative biological data for compounds structurally related to 1-(4-bromobenzoyl)pyrrolidine.

Compound NameTarget/AssayActivity (IC50)Reference
2-[3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][1][2]thiazin-2-yl]-N-phenylacetamideα-glucosidase18.25 µMSynthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2 H-benzo[ e][1][2]thiazin-2-yl]- N-arylacetamides: An In Silico and Biochemical Approach.[3]
2-[3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][1][2]thiazin-2-yl]-N-(4-chlorophenyl)acetamideα-glucosidase20.76 µMSynthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2 H-benzo[ e][1][2]thiazin-2-yl]- N-arylacetamides: An In Silico and Biochemical Approach.[3]
2-[3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][1][2]thiazin-2-yl]-N-(p-tolyl)acetamideα-glucosidase35.14 µMSynthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2 H-benzo[ e][1][2]thiazin-2-yl]- N-arylacetamides: An In Silico and Biochemical Approach.[3]
2-[3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][1][2]thiazin-2-yl]-N-(4-methoxyphenyl)acetamideα-glucosidase24.24 µMSynthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2 H-benzo[ e][1][2]thiazin-2-yl]- N-arylacetamides: An In Silico and Biochemical Approach.[3]

Experimental Protocols

Due to the absence of direct studies on 1-(4-bromobenzoyl)pyrrolidine, this section provides the reported synthesis protocol for a closely related compound, 1-(4-Bromobenzoyl)-2-phenylpyrrolidine-2-carboxamide, to serve as a methodological reference.

Synthesis of 1-(4-Bromobenzoyl)-2-phenylpyrrolidine-2-carboxamide

The synthesis of 1-(4-Bromobenzoyl)-2-phenylpyrrolidine-2-carboxamide is achieved through a two-step process:

  • Cycloalkylation: N1-(3-chloropropyl)-N1-cyano(phenyl)methyl-4-bromobenzamide undergoes cycloalkylation under phase transfer catalysis conditions to yield 1-(4-bromobenzoyl)-2-phenyl-2-pyrrolidinecarbonitrile.

  • Hydrolysis: The resulting carbonitrile is then hydrolyzed using concentrated sulfuric acid to afford the final product, 1-(4-Bromobenzoyl)-2-phenylpyrrolidine-2-carboxamide.

Note: For detailed reaction conditions, including solvents, catalysts, temperatures, and purification methods, please refer to the original publication by Martirosyan et al., as cited in the crystallographic study of the compound.

Proposed Experimental Workflow for Biological Evaluation

To elucidate the biological activity of 1-(4-bromobenzoyl)pyrrolidine, a systematic screening approach is recommended. The following workflow outlines a potential strategy for its initial biological characterization.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Hit Validation and Characterization cluster_2 Lead Optimization Compound 1-(4-bromobenzoyl)pyrrolidine Primary_Screening Primary Target-Based Screening (e.g., HIV-1 RT, USP30, α-glucosidase) Compound->Primary_Screening Phenotypic_Screening Phenotypic Screening (e.g., Anticancer, Antiviral, Antidiabetic cell-based assays) Compound->Phenotypic_Screening Dose_Response Dose-Response Studies (IC50/EC50 Determination) Primary_Screening->Dose_Response Phenotypic_Screening->Dose_Response Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action Selectivity_Profiling Selectivity Profiling (Against related targets) Dose_Response->Selectivity_Profiling SAR_Studies Structure-Activity Relationship (SAR) Studies Mechanism_of_Action->SAR_Studies Selectivity_Profiling->SAR_Studies ADMET_Profiling ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR_Studies->ADMET_Profiling

References

Unraveling the Pharmacological Profile of (4-Bromophenyl)(pyrrolidin-1-yl)methanone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature available through public search engines does not provide a specific, well-defined mechanism of action for the compound (4-Bromophenyl)(pyrrolidin-1-yl)methanone. The information presented herein is based on the pharmacological activities of structurally related compounds and should be considered indicative of potential areas of investigation rather than a definitive analysis of the subject molecule. All data and experimental details pertain to these related compounds, not to this compound itself.

Introduction

Potential Mechanism of Action: Monoamine Transporter Inhibition

A significant body of research on pyrovalerone analogs, which share the core 2-amino-1-phenyl-1-pentanone structure, points towards the inhibition of monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET). These transporters are crucial for regulating the synaptic concentrations of dopamine and norepinephrine, neurotransmitters that play a pivotal role in mood, attention, and reward pathways.

Compounds that inhibit DAT and NET are known to have stimulant and antidepressant effects. The structural similarity of this compound to these pyrovalerone analogs suggests that it may also function as a monoamine reuptake inhibitor.

Signaling Pathway

The potential signaling pathway influenced by the inhibition of dopamine and norepinephrine transporters is central to synaptic neurotransmission.

MONOAMINE_TRANSPORTER_INHIBITION cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DOPA L-DOPA DA Dopamine DOPA->DA DOPA Decarboxylase NE Norepinephrine DA->NE Dopamine β-hydroxylase VMAT2 VMAT2 DA->VMAT2 DA_synapse Dopamine DA->DA_synapse Release NE_synapse Norepinephrine NE->NE_synapse Release VMAT2->DA Storage in Vesicles VMAT2->NE Storage in Vesicles DAT DAT NET NET Compound (4-Bromophenyl) (pyrrolidin-1-yl)methanone (Hypothesized) Compound->DAT Inhibition Compound->NET Inhibition DA_synapse->DAT Reuptake D_receptors Dopamine Receptors DA_synapse->D_receptors Binding NE_synapse->NET Reuptake A_receptors Adrenergic Receptors NE_synapse->A_receptors Binding Signal Signal Transduction D_receptors->Signal A_receptors->Signal BINDING_ASSAY cluster_workflow Radioligand Binding Assay Workflow Membrane Cell Membranes (Expressing Target) Incubation Incubation Membrane->Incubation Radioligand Radioligand (e.g., [³H]WIN 35,428 for DAT) Radioligand->Incubation Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis Data Analysis (Ki Determination) Scintillation->Analysis UPTAKE_ASSAY cluster_workflow Synaptosomal Uptake Assay Workflow Synaptosomes Synaptosomes (from brain tissue) Incubation Incubation Synaptosomes->Incubation Radiolabeled_NT Radiolabeled Neurotransmitter (e.g., [³H]Dopamine) Radiolabeled_NT->Incubation Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis Data Analysis (IC50 Determination) Scintillation->Analysis

(4-Bromophenyl)(pyrrolidin-1-yl)methanone: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(An In-depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromophenyl)(pyrrolidin-1-yl)methanone is a key synthetic building block in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its unique structure, featuring a brominated phenyl ring coupled to a pyrrolidine amide, provides two key points for chemical modification: the bromine atom, which is amenable to a variety of cross-coupling reactions, and the pyrrolidine moiety, which can influence solubility, metabolic stability, and target engagement. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a focus on its utility in the construction of pharmacologically active molecules. Detailed experimental protocols for its synthesis and subsequent transformations are provided, along with a summary of its key physicochemical and spectroscopic data.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1] Its incorporation into molecular architectures can significantly impact pharmacological properties. When combined with a 4-bromophenyl group through an amide linkage, as in this compound, a versatile building block is created. The bromine atom serves as a convenient handle for introducing molecular diversity through powerful carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][3] This allows for the systematic exploration of the chemical space around the core scaffold, a crucial aspect of modern drug discovery and lead optimization.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number5543-27-1[4]
Molecular FormulaC₁₁H₁₂BrNO[4]
Molecular Weight254.13 g/mol [4]
Physical FormWhite to off-white solid[4]
Purity≥97%[4]
Storage TemperatureRoom Temperature[4]

Table 2: Spectroscopic Data

TechniqueDataReference
¹H NMR (CDCl₃, 400 MHz)δ 7.57 (d, J = 8.4 Hz, 2H), 7.31 (d, J = 8.4 Hz, 2H), 3.65 (t, J = 6.8 Hz, 2H), 3.45 (t, J = 6.8 Hz, 2H), 2.00-1.85 (m, 4H)[5] (analogous compound)
¹³C NMR (CDCl₃, 101 MHz)δ 169.6, 134.3, 132.1, 129.1, 124.5, 49.8, 46.2, 26.3, 24.5[5] (analogous compound)

Note: The NMR data is based on analogous compounds and may vary slightly for the specific title compound.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of pyrrolidine with 4-bromobenzoyl chloride in the presence of a base.[6][7][8][9][10]

General Reaction Scheme

G r1 4-Bromobenzoyl chloride p1 This compound r1->p1 r2 Pyrrolidine r2->p1 r3 Base (e.g., NaOH, Triethylamine) p2 Salt (e.g., NaCl, Triethylammonium chloride) r3->p2

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 4-Bromobenzoyl chloride (1.0 eq)

  • Pyrrolidine (1.1 eq)

  • Triethylamine (1.5 eq) or 10% aqueous Sodium Hydroxide solution

  • Dichloromethane (DCM) or a biphasic system of water and an organic solvent

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add pyrrolidine (1.1 eq) and dichloromethane (DCM). If using aqueous NaOH, dissolve the pyrrolidine in the organic solvent phase of a biphasic system.

  • Addition of Base: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C using an ice bath. Alternatively, use a 10% aqueous solution of sodium hydroxide as the base in a biphasic system.[8]

  • Addition of Acyl Chloride: Slowly add a solution of 4-bromobenzoyl chloride (1.0 eq) in DCM to the stirred pyrrolidine solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • If using triethylamine, quench the reaction with water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • If using aqueous NaOH in a biphasic system, separate the organic layer. Extract the aqueous layer with the organic solvent. Combine the organic layers and wash with brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Applications as a Synthetic Building Block

This compound is a valuable intermediate for the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between the bromophenyl group of the building block and a variety of organoboron compounds.[3][11][12] This reaction is instrumental in synthesizing biaryl structures, which are common motifs in pharmacologically active compounds.

G r1 This compound p1 (Aryl-phenyl)(pyrrolidin-1-yl)methanone r1->p1 r2 Arylboronic Acid r2->p1 r3 Pd Catalyst (e.g., Pd(PPh₃)₄) r4 Base (e.g., K₂CO₃, K₃PO₄) p2 Boronic acid byproducts

Caption: General scheme for Suzuki-Miyaura coupling.

Experimental Protocol (General Procedure):

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent Addition: Add a suitable solvent system, for example, a mixture of DMF and water (3:1).[13]

  • Reaction: Heat the reaction mixture at 80-100 °C for 2-12 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, allowing for the coupling of the bromophenyl moiety with a wide range of primary and secondary amines.[14][15][16] This reaction is particularly useful for synthesizing libraries of compounds with diverse amine functionalities for structure-activity relationship (SAR) studies.

G r1 This compound p1 (4-Aminophenyl)(pyrrolidin-1-yl)methanone derivative r1->p1 r2 Primary or Secondary Amine r2->p1 r3 Pd Catalyst (e.g., Pd₂(dba)₃) r4 Ligand (e.g., BINAP, XPhos) r5 Base (e.g., NaOtBu, Cs₂CO₃) p2 Byproducts

Caption: General scheme for Buchwald-Hartwig amination.

Experimental Protocol (General Procedure):

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., BINAP, 0.04 eq), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).

  • Addition of Reactants: Add this compound (1.0 eq) and the desired amine (1.2 eq) to the reaction tube.

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction: Seal the reaction tube and heat the mixture at 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Role in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a precursor to a variety of biologically active molecules. For instance, derivatives of similar structures have shown potent activity as inhibitors of monoamine transporters, such as the dopamine transporter (DAT) and norepinephrine transporter (NET). These transporters play a crucial role in regulating neurotransmitter levels in the synapse, and their inhibition is a key mechanism of action for many antidepressant and psychostimulant drugs.

Example Signaling Pathway: Monoamine Transporter Inhibition

The following diagram illustrates the general mechanism of action for a compound derived from this compound that inhibits the reuptake of dopamine.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_release Dopamine Release DA_vesicle->DA_release Action Potential DA_synapse Dopamine DA_release->DA_synapse DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor Signal Signal Transduction DA_receptor->Signal Inhibitor (4-Arylphenyl)(pyrrolidin-1-yl)methanone Derivative Inhibitor->DAT Inhibition

Caption: Inhibition of dopamine reuptake at the synapse.

Experimental Workflow in Drug Discovery

The use of building blocks like this compound is integral to the drug discovery process, particularly in the hit-to-lead and lead optimization phases. The following workflow illustrates how this building block can be utilized in a typical drug discovery campaign.

G Start Identify Target & Initial Hit BuildingBlock This compound Start->BuildingBlock LibrarySynthesis Combinatorial Library Synthesis (Suzuki, Buchwald-Hartwig, etc.) BuildingBlock->LibrarySynthesis Screening High-Throughput Screening (HTS) LibrarySynthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->LibrarySynthesis Iterative Design Preclinical Preclinical Development LeadOpt->Preclinical

Caption: Drug discovery workflow utilizing a key building block.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis and the reactivity of the bromine atom in palladium-catalyzed cross-coupling reactions make it an ideal starting material for the generation of diverse chemical libraries. The ability to readily modify the aryl portion of the molecule allows for the fine-tuning of pharmacological properties, which is essential for the development of new and effective drugs. This guide provides the necessary technical information for researchers to effectively utilize this important synthetic intermediate in their drug discovery and development programs.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,4-diamino-6-phenyl-1,3,5-triazine (CAS 91-76-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-diamino-6-phenyl-1,3,5-triazine, a compound also known as Benzoguanamine. While the requested CAS number was 5543-27-1, publicly available scientific data predominantly links the chemical name and structure to CAS 91-76-9. This document focuses on the latter, presenting key data, detailed experimental methodologies, and logical workflows to support research and development activities. Benzoguanamine is a triazine compound used in the manufacture of resins and as an intermediate for pharmaceuticals, pesticides, and dyes.[1][2]

Physicochemical Properties

The fundamental physicochemical characteristics of 2,4-diamino-6-phenyl-1,3,5-triazine are summarized below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

Identification and Structure
ParameterValue
Chemical Name 2,4-diamino-6-phenyl-1,3,5-triazine
Common Name Benzoguanamine
CAS Number 91-76-9
Molecular Formula C₉H₉N₅
Molecular Weight 187.20 g/mol
SMILES C1=CC=C(C=C1)C2=NC(=NC(=N2)N)N
InChI 1S/C9H9N5/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h1-5H,(H4,10,11,12,13,14)
Quantitative Physicochemical Data

The following table presents key quantitative data for 2,4-diamino-6-phenyl-1,3,5-triazine, compiled from various sources.

PropertyValueConditions
Melting Point 219-221 °C(lit.)
224-227 °C
227-228 °C
Solubility 0.03 g/100mLIn water at 20 °C
0.06%In water at 22 °C
0.6%In water at 100 °C
SolubleIn Methyl Cellosolve
InsolubleIn Benzene
pKa Not explicitly found, but described as a weak base.
Density 1.42 g/cm³

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of 2,4-diamino-6-phenyl-1,3,5-triazine are outlined below. These protocols are based on standard laboratory practices.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method [3][4]

  • Sample Preparation: A small amount of the dry, powdered 2,4-diamino-6-phenyl-1,3,5-triazine is packed into a capillary tube, which is sealed at one end.[3] The tube is tapped gently to ensure the solid is compacted at the bottom.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature probe.[5]

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) as the expected melting point is approached.[3]

  • Observation: The temperatures at which the first drop of liquid appears (onset of melting) and the last crystal disappears (completion of melting) are recorded. This range is reported as the melting point.[5]

Experimental Workflow for Physicochemical Property Determination

experimental_workflow Experimental Workflow for Physicochemical Property Determination of 2,4-diamino-6-phenyl-1,3,5-triazine cluster_melting_point Melting Point Determination cluster_solubility Solubility Determination cluster_pka pKa Determination (Potentiometric Titration) mp_prep Sample Preparation (Dry Powder in Capillary) mp_setup Apparatus Setup (Melting Point Apparatus) mp_prep->mp_setup mp_heat Controlled Heating mp_setup->mp_heat mp_observe Observation & Recording (Melting Range) mp_heat->mp_observe sol_prep Sample & Solvent Preparation sol_mix Mixing & Equilibration (Constant Temperature) sol_prep->sol_mix sol_separate Separation of Undissolved Solid sol_mix->sol_separate sol_analyze Analysis of Saturated Solution (e.g., HPLC, UV-Vis) sol_separate->sol_analyze pka_prep Sample Solution Preparation pka_titrate Titration with Acid/Base pka_prep->pka_titrate pka_measure pH Measurement pka_titrate->pka_measure pka_analyze Data Analysis (Titration Curve Inflection Point) pka_measure->pka_analyze start Start cluster_melting_point cluster_melting_point cluster_solubility cluster_solubility cluster_pka cluster_pka end End

Caption: A logical workflow diagram illustrating the key steps in the experimental determination of melting point, solubility, and pKa.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Shake-Flask Method

  • Preparation: An excess amount of solid 2,4-diamino-6-phenyl-1,3,5-triazine is added to a known volume of the solvent (e.g., water) in a flask.

  • Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation: The resulting saturated solution is carefully separated from the undissolved solid. This can be achieved by filtration or centrifugation.

  • Analysis: The concentration of the dissolved compound in the clear saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[6] The solubility is then expressed as mass of solute per volume or mass of solvent.

Determination of pKa

The pKa is a measure of the strength of an acid in solution. For a base, the pKa of its conjugate acid is often determined.

Methodology: Potentiometric Titration [7][8]

  • Solution Preparation: A known concentration of 2,4-diamino-6-phenyl-1,3,5-triazine is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).[7] The solution is placed in a beaker with a calibrated pH electrode.

  • Titration: A standardized solution of a strong acid (since Benzoguanamine is a weak base) is added incrementally to the sample solution.[7]

  • pH Measurement: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[7]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa of the conjugate acid is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[7][8]

Signaling Pathways and Biological Activity

While 2,4-diamino-6-phenyl-1,3,5-triazine itself is primarily utilized in industrial applications, some of its derivatives have been investigated for their biological activities. For instance, novel 2,4-diamino-1,3,5-triazine derivatives have been synthesized and evaluated for their in vitro antitumor activity.[9] One such derivative showed remarkable activity against a melanoma cell line.[9] However, a specific, well-defined signaling pathway directly modulated by the parent compound, Benzoguanamine, is not extensively documented in the available scientific literature. Its primary role in a biological context appears to be as a scaffold for the synthesis of more complex, biologically active molecules.[10]

Conclusion

This technical guide has provided a detailed summary of the physicochemical properties of 2,4-diamino-6-phenyl-1,3,5-triazine (Benzoguanamine), along with standardized experimental protocols for their determination. The presented data and methodologies are intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and material science, facilitating a deeper understanding and application of this compound.

References

The Pyrrolidine Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a testament to nature's ingenuity and a cornerstone of synthetic medicinal chemistry. Its prevalence in a vast array of biologically active natural products and FDA-approved drugs underscores its significance as a "privileged scaffold." This technical guide provides a comprehensive overview of the multifaceted role of pyrrolidine derivatives in drug discovery, detailing their therapeutic applications, synthetic strategies, and mechanisms of action.

Physicochemical Properties and Privileged Structure Status

The pyrrolidine motif's success in drug design can be attributed to its unique stereochemical and physicochemical properties. The sp³-hybridized carbon atoms impart a three-dimensional, non-planar structure, allowing for a more comprehensive exploration of chemical space compared to flat aromatic rings. This non-planarity, often referred to as "pseudorotation," enables the precise spatial orientation of substituents, which is critical for selective interactions with biological targets.[1][2]

Furthermore, the nitrogen atom within the pyrrolidine ring can act as a hydrogen bond donor or acceptor, contributing to enhanced aqueous solubility and improved pharmacokinetic profiles of drug candidates.[3] The ability to introduce chirality at up to four carbon atoms provides a scaffold for creating a multitude of stereoisomers, each with potentially distinct biological activities.[1][4]

Therapeutic Applications of Pyrrolidine Derivatives

The versatility of the pyrrolidine scaffold is evident in its broad range of therapeutic applications, spanning from oncology and virology to metabolic and central nervous system disorders.

Anticancer Agents

Pyrrolidine derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer. They have been developed as inhibitors of crucial signaling pathways involved in cell proliferation, survival, and metastasis.

Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives

Compound ClassSpecific DerivativeTargetCell LineBioactivity (IC₅₀/Kᵢ)Reference
Spiropyrrolidine OxindoleCompound 41 (6-Cl-substituted)GPX4/MDM2MCF-7Kᵢ: 0.24 ± 0.06 µM[2][5]
(S)-PyrrolidineCompound 51a (R¹ = 3-CH₃)CXCR4-IC₅₀: 79 nM[6]
Dispiro PyrrolidineCompound 37e (Thiophene-containing)-MCF-7IC₅₀: 17 µM[6]
Dispiro PyrrolidineCompound 37e (Thiophene-containing)-HeLaIC₅₀: 19 µM[6]
SpirooxindoleCompound 5g EGFR/CDK-2MCF-7IC₅₀: 2.8 µM[7]
SpirooxindoleCompound 5l EGFR/CDK-2MCF-7IC₅₀: 3.4 µM[7]
SpirooxindoleCompound 5n EGFR/CDK-2MDA-MB-231IC₅₀: 4.3 µM[7]
Antiviral Agents

The pyrrolidine scaffold is a key component in several antiviral drugs, particularly those targeting hepatitis C virus (HCV). These derivatives often act as inhibitors of viral proteases, which are essential for viral replication.

Agents for Neurodegenerative Diseases

The development of pyrrolidine-based compounds for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease is a promising area of research. These derivatives are being investigated as cholinesterase inhibitors, modulators of amyloid-beta (Aβ) aggregation, and agents targeting tau pathology.

Table 2: Activity of Pyrrolidine Derivatives in Neurodegenerative Disease Models

CompoundTargetBioactivity (IC₅₀)Disease ModelReference
Oxopyrrolidine Derivative V Acetylcholinesterase1.84 ng/g tissue-[5]
Oxopyrrolidine Derivative IIIe Amyloid β 42 protein11.3 Pg/g tissue-[5]
Pyrrolidine Dithiocarbamate (PDTC)Akt/GSK-3β pathway-APP/PS1 Mice[8]
Pyrrolidine derivative VA10 AChE/BChE-Scopolamine-induced amnesia[9]
Pyrrolidine derivative (R)-7a AChE--[10]
Pyrrolidine derivative (S)-8b BChE1.70 µM-[10]
Antidiabetic Agents

Pyrrolidine derivatives have shown significant potential in the management of type 2 diabetes. A notable class of these compounds acts as dipeptidyl peptidase-4 (DPP-4) inhibitors, which help to regulate blood glucose levels.

Table 3: Antidiabetic Activity of a Pyrrolidine-2-carbonitrile Derivative

CompoundTargetBioactivity (IC₅₀)Selectivity (DPP-8/DPP-4)Selectivity (DPP-9/DPP-4)Reference
17a DPP-40.017 µM13241164[9]

Synthesis of Bioactive Pyrrolidine Derivatives

The construction of the pyrrolidine ring can be achieved through various synthetic strategies, including:

  • 1,3-Dipolar Cycloaddition: This is a classic and highly efficient method for synthesizing five-membered heterocycles. It involves the reaction of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile, typically an alkene. This method allows for good control over regio- and stereoselectivity.

  • Ring Construction from Acyclic or Cyclic Precursors: Pyrrolidines can be synthesized from various starting materials through cyclization reactions. For instance, proline and its derivatives are commonly used as chiral building blocks.[11]

  • Transition Metal-Catalyzed Cyclizations: Palladium and zinc-catalyzed cyclization reactions of alkynyl amino malonates have been developed to generate highly functionalized pyrrolidines and pyrrolidinones.[11]

Detailed Experimental Protocols

Synthesis Protocols

General Procedure for the Synthesis of Spirooxindole-spiropiperidinone-pyrrolidines (Representative Example)

This protocol describes a 1,3-dipolar cycloaddition reaction to generate spirooxindole-pyrrolidine derivatives.[12]

  • Preparation of the Knoevenagel Adduct: Condensation of 1-ethoxycarbonyl-4-piperidinone with an appropriate aromatic aldehyde in the presence of a base catalyst (e.g., potassium hydroxide) yields the corresponding Knoevenagel adduct.

  • Generation of Azomethine Ylide: The azomethine ylide is generated in situ from the reaction of isatin and an amino acid (e.g., sarcosine or L-proline) via a decarboxylative route.

  • Cycloaddition Reaction: A mixture of the Knoevenagel adduct, isatin, and the amino acid in a suitable solvent (e.g., methanol) is refluxed. The azomethine ylide undergoes a 1,3-dipolar cycloaddition with the exocyclic double bond of the Knoevenagel adduct to afford the desired spirooxindole-spiropiperidinone-pyrrolidine derivative.

  • Purification: The product is purified by recrystallization or column chromatography.

Biological Assay Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][13][14][15]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

In Vitro Kinase Inhibition Assay (e.g., for EGFR or CDK2)

This protocol measures the ability of a compound to inhibit the activity of a specific kinase.[2][3]

  • Reaction Setup: In a 96-well plate, combine the kinase enzyme, a specific substrate peptide, and the test inhibitor at various concentrations in a suitable kinase buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: The amount of product formed (phosphorylated substrate) or the amount of ATP consumed is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced. This involves terminating the kinase reaction, depleting the remaining ATP, and then converting the ADP to ATP, which is used in a luciferase-based reaction to generate a luminescent signal.

  • Data Analysis: The luminescent signal is measured using a plate reader. The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Pyrrolidine derivatives exert their therapeutic effects by modulating specific signaling pathways implicated in disease pathogenesis.

CXCR4 Signaling in Cancer Metastasis

The CXCL12-CXCR4 signaling axis is a key player in cancer metastasis.[1][8] CXCR4, a G-protein coupled receptor, is often overexpressed on cancer cells. Its ligand, CXCL12, is secreted in organs that are common sites of metastasis. The binding of CXCL12 to CXCR4 activates downstream signaling pathways that promote cell migration, invasion, and survival. Pyrrolidine-based CXCR4 antagonists can block this interaction, thereby inhibiting metastasis.[16][17]

CXCR4_Signaling CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 Binds G_protein G-protein Activation CXCR4->G_protein PI3K PI3K G_protein->PI3K PLC PLC G_protein->PLC AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Response Cell Migration, Invasion, Survival mTOR->Cell_Response IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_flux Ca²⁺ Flux IP3_DAG->Ca_flux Ca_flux->Cell_Response Antagonist Pyrrolidine Antagonist Antagonist->CXCR4 Blocks

CXCR4 Signaling Pathway and Inhibition
EGFR/CDK2 Signaling in Cancer Proliferation

The Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) are key regulators of the cell cycle.[2][3] Aberrant activation of these kinases is a common feature of many cancers. Pyrrolidine derivatives have been developed as potent inhibitors of EGFR and CDK2, thereby halting the cell cycle and inducing apoptosis in cancer cells.

EGFR_CDK2_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CyclinD_CDK46 Cyclin D / CDK4/6 ERK->CyclinD_CDK46 Activates Rb Rb CyclinD_CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Promotes Transcription S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase Promotes EGFR_Inhibitor Pyrrolidine EGFR Inhibitor EGFR_Inhibitor->EGFR Blocks CDK2_Inhibitor Pyrrolidine CDK2 Inhibitor CDK2_Inhibitor->CyclinE_CDK2 Blocks GlyT1_NMDA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate_vesicle Glutamate Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Co-agonist Binding GlyT1 GlyT1 Glycine->GlyT1 Reuptake Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Opens LTP Synaptic Plasticity (LTP) Ca_influx->LTP GlyT1_Inhibitor Pyrrolidine GlyT1 Inhibitor GlyT1_Inhibitor->GlyT1 Inhibits PI3K_AKT_mTOR_Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates (activates) mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Pyrrolidine_Inhibitor Pyrrolidine Derivative Pyrrolidine_Inhibitor->AKT Modulates

References

Investigating (4-Bromophenyl)(pyrrolidin-1-yl)methanone as a Dopamine Transporter Ligand: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine transporter (DAT) is a critical presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the magnitude and duration of dopaminergic neurotransmission.[1] Its dysfunction is implicated in a range of neuropsychiatric disorders, including attention-deficit/hyperactivity disorder (ADHD), depression, and substance use disorder.[2] As such, the DAT is a key target for the development of novel therapeutics.[3]

This guide outlines a comprehensive framework for the investigation of (4-Bromophenyl)(pyrrolidin-1-yl)methanone , a compound structurally related to the pyrovalerone class of cathinones, as a potential dopamine transporter ligand.[4] While specific experimental data for this compound is not yet publicly available, this document provides a detailed overview of the standard experimental procedures, hypothetical data presentation, and relevant biological pathways that would be essential for its characterization.

Data Presentation: Hypothetical In Vitro Profile

The initial characterization of a novel DAT ligand involves determining its binding affinity and functional potency at the three major monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). The following tables present a hypothetical dataset for this compound, illustrating a profile of a potent and selective DAT inhibitor.

Table 1: Hypothetical In Vitro Binding Affinity at Monoamine Transporters

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Selectivity Ratio (SERT/DAT)Selectivity Ratio (NET/DAT)
This compound15.5125025080.616.1
Cocaine2503005001.22.0
GBR 1290910500020050020

Ki (inhibitor constant) values represent the concentration of the compound required to occupy 50% of the transporters in a competitive binding assay. A lower Ki value indicates higher binding affinity. Data for cocaine and GBR 12909 are representative values from the literature.

Table 2: Hypothetical In Vitro Functional Potency (Dopamine Uptake Inhibition)

CompoundIC50 (nM) for [3H]Dopamine Uptake
This compound25.0
Cocaine300.0

IC50 (half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of dopamine uptake into synaptosomes or cells expressing the dopamine transporter.[5]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize novel DAT ligands.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Ki) of a test compound for DAT, SERT, and NET by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter.[3]

Materials:

  • Membrane Preparations: Crude membrane fractions prepared from rat striatum (for DAT), hippocampus (for SERT), or frontal cortex (for NET), or from cell lines stably expressing the human recombinant transporters (e.g., HEK293-hDAT).[6]

  • Radioligands: [3H]WIN 35,428 for DAT, [3H]Citalopram for SERT, and [3H]Nisoxetine for NET.[3][7]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[6]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Non-specific Ligand: A high concentration of a known inhibitor for each transporter (e.g., 10 µM cocaine for DAT).[3]

  • 96-well microplates, glass fiber filters, cell harvester, scintillation counter, and scintillation fluid.[6]

Procedure:

  • Assay Setup: In a 96-well plate, add in triplicate:

    • 50 µL of assay buffer (for total binding) or 50 µL of the non-specific ligand.

    • 50 µL of the test compound at various concentrations.

    • 50 µL of the appropriate radioligand at a concentration near its Kd value.

    • 100 µL of the membrane preparation (20-50 µg of protein).

  • Incubation: Incubate the plate at 4°C for 2-3 hours to reach binding equilibrium.[6]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer.[3]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[3]

In Vitro Dopamine Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into cells or synaptosomes, providing a measure of its functional potency (IC50).[8][9]

Materials:

  • Cell Culture: HEK293 cells stably expressing the human dopamine transporter (hDAT) or freshly prepared rat striatal synaptosomes.[8]

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5 mM HEPES, 10 mM glucose, pH 7.4).

  • Radioligand: [3H]Dopamine.[9]

  • Test Compound: this compound, serially diluted.

  • Uptake Inhibitor: A known DAT inhibitor (e.g., 10 µM nomifensine) to determine non-specific uptake.[6]

  • 96-well cell culture plates.

Procedure:

  • Cell Plating: Seed hDAT-expressing cells in a 96-well plate and grow to 80-90% confluency.[8]

  • Pre-incubation: Wash the cells with pre-warmed uptake buffer. Add uptake buffer containing various concentrations of the test compound or the uptake inhibitor for non-specific controls. Pre-incubate at 37°C for 10-20 minutes.[6]

  • Uptake Initiation: Add [3H]Dopamine to each well to initiate the uptake reaction.[6]

  • Incubation: Incubate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.[6]

  • Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.[6]

  • Lysis and Counting: Lyse the cells and measure the radioactivity in a scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualization of Pathways and Workflows

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the dopamine signaling pathway at the synapse and a typical workflow for the characterization of a novel DAT ligand.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Vesicle Vesicle Dopamine->Vesicle VMAT2 Synapse Synapse Vesicle->Synapse Release Dopamine_Receptor Dopamine Receptor Synapse->Dopamine_Receptor Binding DAT Dopamine Transporter (DAT) Synapse->DAT Reuptake Signaling Downstream Signaling Dopamine_Receptor->Signaling Activation G cluster_0 Phase 1: Synthesis & Initial Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Functional Characterization cluster_3 Phase 4: Lead Optimization A Compound Synthesis This compound B Primary Binding Assay (DAT) A->B C SERT Binding Assay B->C D NET Binding Assay B->D E Dopamine Uptake Inhibition Assay C->E D->E F In Vivo Studies (PK/PD, Behavioral Models) E->F

References

The Proliferating Progeny of Pyrovalerone: A Technical Review of Analog Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrovalerone, a potent norepinephrine-dopamine reuptake inhibitor (NDRI), first synthesized in the 1960s, represents a core chemical scaffold that has given rise to a vast and ever-expanding family of psychoactive compounds.[1] These substances, broadly classified as synthetic cathinones, are characterized by a β-keto-phenethylamine backbone with a pyrrolidine ring incorporated at the nitrogen atom. The archetypal members of this class, such as α-pyrrolidinopentiophenone (α-PVP) and 3,4-methylenedioxypyrovalerone (MDPV), have gained notoriety as potent psychostimulants, often colloquially referred to as "bath salts" or "flakka".[2][3]

From a medicinal chemistry perspective, the pyrovalerone scaffold is a subject of significant interest due to its potent interaction with monoamine transporters.[4] The pharmacological activity of these analogs is primarily mediated by their high affinity for and inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with generally much weaker effects on the serotonin transporter (SERT).[4][5] This selective inhibition of catecholamine reuptake leads to increased synaptic concentrations of dopamine and norepinephrine, resulting in powerful psychostimulant effects.[2]

The continuous emergence of new pyrovalerone derivatives on the illicit drug market, designed to circumvent legislative control, presents a significant challenge for forensic chemists and public health officials.[6] Concurrently, the systematic structural modification of the pyrovalerone molecule provides researchers with valuable tools to probe the structure-activity relationships (SAR) of DAT and NET inhibitors. Understanding the synthesis of these analogs is crucial for the development of analytical standards, the prediction of pharmacological profiles of new emergent substances, and for providing a foundation for the rational design of novel therapeutics targeting the monoamine transport system.

This technical guide provides a comprehensive literature review of the synthesis of pyrovalerone and its key analogs. It includes detailed experimental methodologies, tabulated quantitative data from the scientific literature, and visualizations of synthetic pathways to serve as a critical resource for professionals in pharmacology, forensic science, and drug development.

General Synthesis of α-Pyrrolidinophenones

The most common and well-established synthetic route to the α-pyrrolidinophenone core involves a three-step process. This pathway is adaptable for producing a wide array of analogs through the selection of appropriate starting materials.

The general workflow is as follows:

  • Ketone Formation : The synthesis typically begins with the formation of a substituted propiophenone or valerophenone. One common method involves the reaction of a nitrile with a Grignard reagent, such as phenylmagnesium bromide, followed by an acidic workup to yield the corresponding ketone.

  • α-Bromination : The ketone is then brominated at the α-position (the carbon atom adjacent to the carbonyl group). This is a critical step that activates the molecule for the subsequent nucleophilic substitution.

  • Nucleophilic Substitution : The final step is the reaction of the α-bromo ketone with pyrrolidine. The nitrogen atom of the pyrrolidine ring acts as a nucleophile, displacing the bromine atom to form the final α-pyrrolidinophenone product. The product is often converted to its hydrochloride salt for improved stability and handling.[2][7][8]

G cluster_0 Step 1: Ketone Formation cluster_1 Step 2: α-Bromination cluster_2 Step 3: Nucleophilic Substitution Start Substituted Nitrile + Phenylmagnesium Bromide Ketone Substituted Propiophenone/Valerophenone Start->Ketone 1. Grignard Reaction 2. Acidic Workup BromoKetone α-Bromo Ketone Ketone->BromoKetone Bromine (Br2) Product α-Pyrrolidinophenone (Free Base) BromoKetone->Product Reaction with Pyrrolidine Pyrrolidine Pyrrolidine HCl_Product α-Pyrrolidinophenone HCl Product->HCl_Product Conversion to HCl Salt

Caption: General three-step synthesis pathway for α-pyrrolidinophenones.

Synthesis of Specific Pyrovalerone Analogs

The versatility of the general synthetic pathway allows for the creation of a multitude of analogs by modifying the starting materials. Variations typically involve altering the length of the alkyl chain or introducing substituents onto the aromatic ring.

Case Study 1: Synthesis of α-PVP and Related Homologs

A systematic study on the structure-activity relationships of α-PVP analogs involved the synthesis of compounds with varying α-alkyl side chain lengths. The general procedure involved the reaction of an appropriate α-bromoketone with pyrrolidine.

Experimental Protocol: General Procedure for the Synthesis of α-Alkylpyrrolidinophenones (8-10, 12)

The following protocol is adapted from the synthesis of α-PVP analogs as described in the literature.

A solution of the corresponding α-bromo ketone (e.g., 2-bromovalerophenone) in a suitable solvent such as diethyl ether is prepared. To this solution, a molar excess of pyrrolidine is added, and the mixture is stirred at room temperature for several hours. The resulting mixture is then filtered to remove the pyrrolidinium bromide salt. The filtrate is concentrated under reduced pressure, and the residue is partitioned between an organic solvent (e.g., diethyl ether) and water. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting free base is then converted into its oxalate or hydrochloride salt by treatment with a solution of oxalic acid or hydrochloric acid in a suitable solvent, followed by recrystallization.

Case Study 2: Stereoselective Synthesis of MDPV Enantiomers

The pharmacological activity of many pyrovalerone analogs is stereoselective, with one enantiomer often being significantly more potent than the other. For instance, the S-enantiomer of MDPV is reported to be up to 100 times more potent at inhibiting the dopamine transporter than the R-enantiomer.[5][9] A stereoselective synthesis for the enantiomers of MDPV has been developed using chiral starting materials.

The synthesis begins with either (S)- or (R)-norvaline, which provides the chiral center for the final product. This approach allows for the specific production of the desired enantiomer, which is crucial for detailed pharmacological studies.[5][9]

G cluster_0 Chiral Pool Synthesis cluster_1 Synthetic Pathway cluster_2 Final Enantiomers S_Norvaline (S)-Norvaline MultiStep Multi-step Conversion S_Norvaline->MultiStep Starting Material R_Norvaline (R)-Norvaline R_Norvaline->MultiStep Alternative Starting Material S_MDPV (S)-MDPV MultiStep->S_MDPV Yields (S)-enantiomer R_MDPV (R)-MDPV MultiStep->R_MDPV Yields (R)-enantiomer

Caption: Stereoselective synthesis of MDPV enantiomers from chiral norvaline.

Quantitative Data on Pyrovalerone Analogs

The following tables summarize key quantitative data for a selection of pyrovalerone analogs, including synthetic yields and pharmacological activity at monoamine transporters. This data is essential for comparing the efficiency of synthetic routes and understanding the structure-activity relationships of these compounds.

Table 1: Synthesis and Characterization of α-PVP Analogs

This table presents data for α-PVP analogs where the α-alkyl side chain has been modified. The data is compiled from a study investigating the impact of these structural changes on dopamine transporter affinity.

Compoundα-SubstituentYield (%)Melting Point (°C)
8 -H24218-220
12 n-Butyl19129-131
α-PVP (7) n-PropylN/AN/A
9 -CH₃N/AN/A
10 -CH₂CH₃N/AN/A
11 IsopropylN/AN/A

Data extracted from Kolanos et al., 2015. Yields and melting points were reported for the oxalate salts.

Table 2: Pharmacological Activity of α-PVP Analogs at Dopamine and Serotonin Transporters

This table details the in vitro potency of α-PVP and its analogs as inhibitors of dopamine (DAT) and serotonin (SERT) uptake in rat brain synaptosomes.

Compoundα-SubstituentDAT IC₅₀ (nM)SERT IC₅₀ (nM)
α-PVP (7) n-Propyl17.5>10,000
8 -H3250>10,000
9 -CH₃196.7>10,000
10 -CH₂CH₃63.3>10,000
11 Isopropyl92.3>10,000
12 n-Butyl11.6>10,000

IC₅₀ values represent the concentration required to inhibit 50% of transporter activity. Data from Kolanos et al., 2015.[4]

Table 3: Pharmacological Activity of "Deconstructed" MDPV Analogs at the Human Dopamine Transporter (hDAT)

This table shows the effect of systematically removing structural features from the MDPV molecule on its ability to inhibit the human dopamine transporter.

CompoundStructural Modification from MDPVhDAT IC₅₀ (nM)
MDPV -135
7 Carbonyl group removed1,150
8 Methylenedioxy group removed205

Data extracted from Kolanos et al., 2013.[10]

Conclusion

The synthesis of pyrovalerone and its analogs is a dynamic field, driven by both academic research into monoamine transporter function and the clandestine production of designer drugs. The foundational synthetic pathway, proceeding through ketone formation, α-bromination, and nucleophilic substitution with pyrrolidine, has proven to be robust and versatile. This allows for the systematic modification of the pyrovalerone scaffold, leading to a wide range of compounds with varying pharmacological profiles.

The quantitative data clearly illustrates that subtle structural modifications, particularly to the α-alkyl side chain, can have profound effects on the potency of these compounds as dopamine transporter inhibitors, with potency varying over a 1500-fold range. The stereoselectivity of these interactions further highlights the specific structural requirements for high-affinity binding to monoamine transporters.

This guide provides a centralized resource on the synthesis and properties of pyrovalerone analogs. The detailed methodologies, tabulated data, and pathway visualizations are intended to aid researchers in the fields of medicinal chemistry, pharmacology, and forensic science in their efforts to understand, identify, and regulate these potent psychostimulant compounds. Future research will undoubtedly continue to expand this family of molecules, necessitating an ongoing and thorough understanding of their synthesis and structure-activity relationships.

References

Methodological & Application

Synthesis of (4-Bromophenyl)(pyrrolidin-1-yl)methanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromophenyl)(pyrrolidin-1-yl)methanone is a valuable building block in medicinal chemistry and drug discovery, frequently utilized as an intermediate in the synthesis of more complex pharmacologically active molecules. Its structure, featuring a brominated phenyl ring coupled to a pyrrolidine moiety via an amide linkage, offers multiple points for further chemical modification. This document provides detailed protocols for the synthesis of this compound via two common and effective methods: the acylation of pyrrolidine with 4-bromobenzoyl chloride and the direct amide coupling of 4-bromobenzoic acid with pyrrolidine using a carbodiimide coupling agent.

Introduction

The synthesis of amides is a fundamental transformation in organic chemistry, particularly in the pharmaceutical industry. The amide bond is a key structural feature in a vast array of biologically active compounds. This compound serves as a versatile scaffold. The bromine atom provides a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents. The pyrrolidine ring can influence the solubility, metabolic stability, and receptor-binding properties of a final drug candidate. The following protocols provide reliable methods for the preparation of this key intermediate.

Physicochemical Data

PropertyValue
CAS Number 5543-27-1
Molecular Formula C₁₁H₁₂BrNO
Molecular Weight 254.13 g/mol
Appearance White to off-white solid
Purity Typically >97%

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below.

Protocol 1: Synthesis from 4-Bromobenzoyl Chloride

This method involves a two-step process starting from 4-bromobenzoic acid. The first step is the conversion of the carboxylic acid to the more reactive acyl chloride, followed by the reaction with pyrrolidine.

Step 1a: Preparation of 4-Bromobenzoyl Chloride

This procedure is based on a general method for the preparation of acyl chlorides from carboxylic acids.[1]

Materials:

  • 4-Bromobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or Toluene

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 4-bromobenzoic acid (1.0 eq) in anhydrous DCM or toluene.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride (1.5 - 2.0 eq) dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (for thionyl chloride) or stir at room temperature (for oxalyl chloride) for 1-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • The reaction progress can be monitored by the disappearance of the starting material by TLC.

  • Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure. The resulting crude 4-bromobenzoyl chloride is typically used in the next step without further purification.

Step 1b: Synthesis of this compound

Materials:

  • Crude 4-bromobenzoyl chloride

  • Pyrrolidine

  • Triethylamine (TEA) or Pyridine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the crude 4-bromobenzoyl chloride (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

  • In a separate flask, dissolve pyrrolidine (1.2 eq) and triethylamine (1.5 eq) in the same anhydrous solvent.

  • Add the pyrrolidine solution dropwise to the stirred solution of 4-bromobenzoyl chloride at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting acyl chloride is consumed.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford this compound.

Protocol 2: Direct Amide Coupling from 4-Bromobenzoic Acid

This protocol utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the direct formation of the amide bond between 4-bromobenzoic acid and pyrrolidine.[1][2][3]

Materials:

  • 4-Bromobenzoic acid

  • Pyrrolidine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a stirred solution of 4-bromobenzoic acid (1.0 eq) and pyrrolidine (1.1 eq) in anhydrous DCM at 0 °C, add a catalytic amount of DMAP.

  • In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.

Characterization Data (Expected)

The following table summarizes the expected analytical data for this compound based on data for structurally similar compounds.[4][5]

AnalysisExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.55-7.65 (d, 2H, Ar-H), 7.30-7.40 (d, 2H, Ar-H), 3.60-3.70 (t, 2H, N-CH₂), 3.40-3.50 (t, 2H, N-CH₂), 1.85-2.00 (m, 4H, -CH₂CH₂-)
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): 169.5 (C=O), 135.0 (Ar-C), 131.9 (Ar-CH), 128.9 (Ar-CH), 123.5 (Ar-C-Br), 49.5 (N-CH₂), 46.0 (N-CH₂), 26.2 (-CH₂-), 24.5 (-CH₂-)
IR (KBr, cm⁻¹)ν: ~2970 (C-H), ~1630 (C=O, amide I), ~1420 (C-N), ~1010 (C-Br)
Mass Spec. (ESI-MS)m/z: 254.0 [M+H]⁺, 256.0 [M+H+2]⁺

Experimental Workflow and Logic Diagrams

Synthesis_Workflow cluster_0 Protocol 1: Acyl Chloride Method cluster_1 Protocol 2: Direct Coupling Method A1 4-Bromobenzoic Acid A2 4-Bromobenzoyl Chloride A1->A2 SOCl₂ or (COCl)₂ A4 This compound A2->A4 Pyrrolidine, Base A3 Pyrrolidine A3->A4 B1 4-Bromobenzoic Acid B3 This compound B1->B3 DCC, DMAP B2 Pyrrolidine B2->B3 Purification_Workflow start Crude Reaction Mixture quench Quench with Water start->quench extract Extract with Organic Solvent quench->extract wash_acid Wash with 1M HCl extract->wash_acid wash_base Wash with sat. NaHCO₃ wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na₂SO₄ wash_brine->dry filter_conc Filter and Concentrate dry->filter_conc purify Purification (Chromatography/Recrystallization) filter_conc->purify final_product Pure this compound purify->final_product

References

Application Notes and Protocols for (4--Bromophenyl)(pyrrolidin-1-yl)methanone in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromophenyl)(pyrrolidin-1-yl)methanone is a chemical compound featuring a 4-bromophenyl group linked to a pyrrolidine ring via a ketone. While specific research on this exact molecule is limited, its structural similarity to a class of compounds known as pyrovalerone analogs suggests its potential application in pharmaceutical research as a potent and selective inhibitor of monoamine transporters. This document provides an overview of its likely applications, detailed experimental protocols for its characterization, and relevant data from closely related compounds. The pyrrolidine moiety is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.

Anticipated Application: Inhibition of Dopamine and Norepinephrine Transporters

Based on the pharmacology of structurally similar pyrovalerone analogs, this compound is hypothesized to act as an inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition can lead to increased concentrations of dopamine and norepinephrine. This mechanism of action is relevant for the development of therapeutics for a variety of neurological and psychiatric disorders, including ADHD, depression, and substance abuse disorders. The 4-bromo substitution on the phenyl ring may influence the compound's potency and selectivity for these transporters.

Data Presentation: Inhibitory Potency of Structurally Related Compounds

The following table summarizes the in vitro inhibitory potencies (IC₅₀ values) of several pyrovalerone analogs at the human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This data, gathered from studies on related compounds, provides a benchmark for the potential efficacy and selectivity of this compound.[1][2][3]

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)DAT/SERT Selectivity Ratio
Pyrovalerone16645500344
α-PVP12143305275
α-PBP4.025.9>10000>2500
α-PPP2699>10000>385
MDPV4.1263349817

Note: Data is compiled from various sources and should be considered illustrative of the potential activity of this class of compounds.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the N-acylation of pyrrolidine with 4-bromobenzoyl chloride.

Materials:

  • 4-Bromobenzoyl chloride

  • Pyrrolidine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for organic synthesis.

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrolidine (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add triethylamine (1.1 equivalents) to the cooled solution.

  • Dissolve 4-bromobenzoyl chloride (1.05 equivalents) in anhydrous DCM.

  • Add the 4-bromobenzoyl chloride solution dropwise to the pyrrolidine solution over 15-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

In Vitro Dopamine Transporter (DAT) Uptake Inhibition Assay

This protocol outlines a cell-based assay to determine the inhibitory potency (IC₅₀) of this compound on the human dopamine transporter.[4]

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (HEK293-hDAT).

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).

  • [³H]Dopamine (radiolabeled substrate).

  • This compound (test compound).

  • A known DAT inhibitor (e.g., GBR 12909) for positive control and determination of non-specific uptake.

  • 96-well cell culture plates.

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Cell Culture: Culture HEK293-hDAT cells in T75 flasks. The day before the assay, seed the cells into a 96-well plate at a density of 40,000-60,000 cells per well and allow them to attach overnight.[4]

  • Preparation of Solutions: Prepare serial dilutions of the test compound and the reference inhibitor in the assay buffer. Prepare the [³H]Dopamine solution in the assay buffer.[4]

  • Assay: a. On the day of the experiment, aspirate the culture medium and wash the cells once with pre-warmed assay buffer.[4] b. Add the diluted test compound or reference inhibitor to the appropriate wells. Include wells for total uptake (vehicle control) and non-specific uptake (a high concentration of a potent inhibitor like GBR 12909).[4] c. Pre-incubate the plate at 37°C for 10-20 minutes.[4] d. Initiate the uptake by adding the [³H]Dopamine solution to all wells.[4] e. Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes) within the linear range of uptake.[4] f. Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.[4] g. Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).[4]

  • Quantification: Transfer the lysate to a scintillation plate, add scintillation cocktail, and quantify the radioactivity using a microplate scintillation counter.[4]

  • Data Analysis: a. Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.[4] b. Plot the percentage of specific uptake against the logarithm of the test compound concentration. c. Determine the IC₅₀ value using non-linear regression analysis.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the dopamine transporter.[5]

Materials:

  • Membrane preparations from cells expressing hDAT or from rat striatum.

  • [³H]WIN 35,428 (radiolabeled ligand).

  • This compound (test compound).

  • A known DAT ligand (e.g., cocaine or unlabeled WIN 35,428) for determining non-specific binding.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare crude membrane fractions from HEK293-hDAT cells or rat striatal tissue by homogenization and differential centrifugation.[5]

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate: a. Assay buffer (for total binding) or a high concentration of a known DAT inhibitor (for non-specific binding).[5] b. Varying concentrations of the test compound. c. A fixed concentration of [³H]WIN 35,428 (typically at or below its Kd). d. The membrane preparation (20-50 µg of protein).

  • Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation to reach equilibrium.[5]

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[5]

  • Data Analysis: a. Calculate the specific binding by subtracting non-specific binding from total binding. b. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve. c. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Visualizations

G Dopamine Signaling Pathway and Site of Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Vesicle Dopamine Vesicle Dopamine->Vesicle VMAT2 DA_synapse Dopamine Vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake DA_Receptor Dopamine Receptor DA_synapse->DA_Receptor Binding Signaling Postsynaptic Signaling DA_Receptor->Signaling Test_Compound (4-Bromophenyl) (pyrrolidin-1-yl)methanone Test_Compound->DAT Inhibition

Caption: Dopamine signaling at the synapse and the inhibitory action on DAT.

G Workflow for [3H]Dopamine Uptake Inhibition Assay Start Start Seed_Cells Seed HEK293-hDAT cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Solutions Prepare serial dilutions of test compound & [3H]Dopamine Incubate_Overnight->Prepare_Solutions Wash_Cells Wash cells with pre-warmed assay buffer Prepare_Solutions->Wash_Cells Add_Compound Add test compound/ controls to wells Wash_Cells->Add_Compound Pre_Incubate Pre-incubate at 37°C for 10-20 min Add_Compound->Pre_Incubate Initiate_Uptake Add [3H]Dopamine to initiate uptake Pre_Incubate->Initiate_Uptake Incubate_Uptake Incubate at 37°C for 10 min Initiate_Uptake->Incubate_Uptake Terminate_Uptake Terminate uptake by washing with ice-cold buffer Incubate_Uptake->Terminate_Uptake Lyse_Cells Lyse cells Terminate_Uptake->Lyse_Cells Quantify Add scintillant & quantify radioactivity Lyse_Cells->Quantify Analyze_Data Calculate specific uptake and determine IC50 Quantify->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the dopamine uptake inhibition assay.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of (4-Bromophenyl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for (4-Bromophenyl)(pyrrolidin-1-yl)methanone. This method is suitable for quality control and purity assessment in research and drug development settings. The protocol employs a C18 stationary phase with a simple isocratic mobile phase, offering excellent separation and resolution of the main compound from potential impurities.

Introduction

This compound is a chemical intermediate used in the synthesis of various organic molecules. Ensuring the purity of such intermediates is a critical step in the drug discovery and development process to guarantee the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides a detailed experimental protocol for the purity analysis of this compound by HPLC.

Physicochemical Properties

PropertyValue
Chemical Structure
Molecular Formula C₁₁H₁₂BrNO
Molecular Weight 254.13 g/mol
Appearance White to off-white solid
CAS Number 5543-27-1

Experimental Protocol

This method is based on common practices for the analysis of related benzophenone and bromophenyl compounds.[1][2][3][4]

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Data Acquisition: Chromatography data software.

  • Analytical Balance: For accurate weighing of samples and standards.

  • Volumetric Glassware: For preparation of solutions.

  • Syringe Filters: 0.45 µm, for sample filtration.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • This compound reference standard

    • Sample of this compound for analysis

Chromatographic Conditions
ParameterCondition
Stationary Phase C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 20 minutes
Preparation of Solutions
  • Diluent: The mobile phase (Acetonitrile:Water, 60:40) is used as the diluent.

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, the performance of the HPLC system should be verified by injecting the standard solution in replicate (n=5). The system is deemed suitable for use if the following criteria are met.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Perform five replicate injections of the Standard Solution to verify system suitability.

  • Inject the Sample Solution in duplicate.

  • After analysis, wash the column with a higher proportion of organic solvent (e.g., 80:20 Acetonitrile:Water) for 30 minutes.

Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Experimental Workflow

HPLC_Purity_Analysis_Workflow start Start prep_solutions Prepare Mobile Phase, Standard, and Sample Solutions start->prep_solutions equilibrate Equilibrate HPLC System with Mobile Phase prep_solutions->equilibrate system_suitability Inject Standard (n=5) for System Suitability equilibrate->system_suitability check_suitability Check System Suitability Criteria (Tailing, Plates, RSD) system_suitability->check_suitability check_suitability->equilibrate Failed inject_sample Inject Sample Solution (in duplicate) check_suitability->inject_sample Passed acquire_data Acquire and Process Chromatographic Data inject_sample->acquire_data calculate_purity Calculate Purity (% Area Normalization) acquire_data->calculate_purity end End calculate_purity->end

Caption: Workflow for HPLC Purity Analysis of this compound.

Conclusion

The described RP-HPLC method is demonstrated to be a suitable approach for the routine purity analysis of this compound. The method is simple, accurate, and provides the necessary resolution for the quality control of this important chemical intermediate. The provided experimental protocol and system suitability criteria will ensure reliable and reproducible results.

References

Application Notes: Structural Elucidation of 1-(4-bromobenzoyl)pyrrolidine using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-bromobenzoyl)pyrrolidine is a synthetic organic compound with a molecular formula of C₁₁H₁₂BrNO. As a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and containing a bromobenzoyl moiety, it serves as a valuable building block in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are critical for its application in any research or development context. This document provides detailed protocols for the characterization of 1-(4-bromobenzoyl)pyrrolidine using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful analytical techniques for unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the 1-(4-bromobenzoyl)pyrrolidine sample.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; vortex briefly if necessary.

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

Acquisition Parameters:

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: ~4 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

    • Relaxation Delay (d1): 2 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the spectrum using the solvent residual peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or the TMS signal (δ 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum and pick peaks for both ¹H and ¹³C spectra.

Data Presentation: Expected NMR Data

The following tables summarize the predicted chemical shifts (δ) for 1-(4-bromobenzoyl)pyrrolidine based on data from structurally similar compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.60Doublet (d)2HAromatic (H-3, H-5)
~ 7.45Doublet (d)2HAromatic (H-2, H-6)
~ 3.65Triplet (t)2HPyrrolidine (α-CH₂)
~ 3.45Triplet (t)2HPyrrolidine (α-CH₂)
~ 1.95Multiplet (m)4HPyrrolidine (β-CH₂)

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 169.0Carbonyl (C=O)
~ 135.5Aromatic (C-1, Quaternary)
~ 131.8Aromatic (C-3, C-5)
~ 128.8Aromatic (C-2, C-6)
~ 125.0Aromatic (C-4, C-Br)
~ 48.5Pyrrolidine (α-CH₂)
~ 46.0Pyrrolidine (α-CH₂)
~ 26.5Pyrrolidine (β-CH₂)
~ 24.5Pyrrolidine (β-CH₂)

Note: Due to rotational hindrance around the amide bond, the signals for the pyrrolidine protons and carbons may appear broadened or as two distinct sets.

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Weigh Sample (5-10 mg) Solvent Dissolve in CDCl3 (~0.6 mL) Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Place in NMR Spectrometer (400 MHz) Tube->Spectrometer AcquireH1 Acquire ¹H Spectrum Spectrometer->AcquireH1 AcquireC13 Acquire ¹³C Spectrum Spectrometer->AcquireC13 FT Fourier Transform AcquireH1->FT AcquireC13->FT Phase Phase & Baseline Correction FT->Phase Calibrate Calibrate Spectrum (TMS/Solvent) Phase->Calibrate Analyze Peak Picking & Integration Calibrate->Analyze Final_Structure Final_Structure Analyze->Final_Structure Structural Confirmation

Caption: Workflow for NMR analysis of 1-(4-bromobenzoyl)pyrrolidine.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique that also provides structural information through characteristic fragmentation patterns.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • A Gas Chromatography system coupled to a Mass Spectrometer with an Electron Ionization (EI) source and a quadrupole analyzer.

Sample Preparation:

  • Prepare a dilute solution of 1-(4-bromobenzoyl)pyrrolidine (~100 µg/mL) in a volatile organic solvent such as Dichloromethane or Ethyl Acetate.

  • Transfer the solution to a GC autosampler vial.

GC-MS Parameters:

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400.

    • Acquisition Mode: Full Scan.

Data Analysis:

  • Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the compound.

  • Extract the mass spectrum for the target peak.

  • Identify the molecular ion peaks (M⁺ and M+2⁺) characteristic of a bromine-containing compound.

  • Analyze the fragment ions to deduce the fragmentation pathway and confirm the structure.

Data Presentation: Expected Mass Spectrometry Data

The molecular weight of C₁₁H₁₂BrNO is 253.02 g/mol . Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will show a characteristic M⁺ and M+2⁺ pattern.

Table 3: Predicted EI-MS Fragmentation Data

m/z (relative intensity)Ion FormulaFragment Identity / Loss
255 / 253 (M+2⁺ / M⁺)[C₁₁H₁₂⁸¹BrNO]⁺ / [C₁₁H₁₂⁷⁹BrNO]⁺Molecular Ion
185 / 183[C₇H₄⁸¹BrO]⁺ / [C₇H₄⁷⁹BrO]⁺4-bromobenzoyl cation (Loss of pyrrolidine radical)
157 / 155[C₆H₄⁸¹Br]⁺ / [C₆H₄⁷⁹Br]⁺Bromophenyl cation (Loss of CO from bromobenzoyl cation)
98[C₅H₈NO]⁺Pyrrolidinylcarbonyl cation
70[C₄H₈N]⁺Pyrrolidinyl iminium cation (Loss of CO from m/z 98)

Visualizations: MS Workflow and Fragmentation

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms GC-MS Analysis cluster_proc_ms Data Analysis Sample_MS Prepare Dilute Solution (~100 µg/mL) Vial Transfer to GC Vial Sample_MS->Vial Inject Inject into GC Vial->Inject Separate Chromatographic Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 40-400) Ionize->Detect TIC Analyze TIC Detect->TIC Extract Extract Mass Spectrum TIC->Extract Identify Identify Molecular & Fragment Ions Extract->Identify Final_Structure Final_Structure Identify->Final_Structure Structural Confirmation

Caption: Workflow for GC-MS analysis of 1-(4-bromobenzoyl)pyrrolidine.

Fragmentation_Pathway cluster_path1 Pathway 1 cluster_path2 Pathway 2 MolIon 1-(4-bromobenzoyl)pyrrolidine m/z 253/255 Benzoyl 4-Bromobenzoyl Cation m/z 183/185 MolIon->Benzoyl - •C4H8N PyrroCarbonyl Pyrrolidinylcarbonyl Cation m/z 98 MolIon->PyrroCarbonyl - •C7H4BrO Bromophenyl Bromophenyl Cation m/z 155/157 Benzoyl->Bromophenyl - CO Iminium Pyrrolidinyl Iminium m/z 70 PyrroCarbonyl->Iminium - CO

Caption: Predicted EI-MS fragmentation of 1-(4-bromobenzoyl)pyrrolidine.

Summary and Structural Confirmation

The combined data from NMR spectroscopy and mass spectrometry provide a comprehensive and unambiguous confirmation of the structure of 1-(4-bromobenzoyl)pyrrolidine.

  • Mass Spectrometry confirms the molecular weight and elemental formula (presence of one bromine atom). The fragmentation pattern is consistent with the proposed structure, showing cleavage at the amide bond to produce the characteristic bromobenzoyl and pyrrolidinylcarbonyl fragments.

  • NMR Spectroscopy confirms the connectivity of the atoms. ¹H NMR shows the expected signals for a 1,4-disubstituted benzene ring and a pyrrolidine ring, with integration values matching the number of protons in each environment. ¹³C NMR confirms the number of unique carbon environments, including the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the pyrrolidine ring.

Logical_Relationship cluster_techniques Analytical Techniques cluster_data Obtained Data NMR NMR Spectroscopy (¹H and ¹³C) NMR_Data Connectivity & Chemical Environment (C-H Framework) NMR->NMR_Data MS Mass Spectrometry (GC-MS) MS_Data Molecular Weight & Fragmentation Pattern (Formula & Substructures) MS->MS_Data Structure Confirmed Structure of 1-(4-bromobenzoyl)pyrrolidine NMR_Data->Structure MS_Data->Structure

Caption: Logical workflow for structural elucidation using NMR and MS.

Application Notes for (4-Bromophenyl)(pyrrolidin-1-yl)methanone in In Vitro Monoamine Transporter Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4-Bromophenyl)(pyrrolidin-1-yl)methanone is a synthetic compound with a structural resemblance to the pyrovalerone class of molecules. Compounds in this class are recognized for their activity as monoamine transporter inhibitors. Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are crucial for regulating neurotransmitter concentrations in the synaptic cleft. The inhibition of these transporters can significantly impact neuronal signaling and is a key mechanism for many therapeutic agents used in the treatment of neuropsychiatric disorders. These application notes provide a framework for the in vitro evaluation of this compound as a potential monoamine transporter inhibitor.

Principle of the Assays

The primary in vitro application for this compound is the characterization of its inhibitory activity on DAT, NET, and SERT. This is typically achieved through competitive uptake inhibition assays using cell lines that stably express the human transporters (e.g., HEK293 or CHO cells). In these assays, the ability of the test compound to block the uptake of a radiolabeled or fluorescent substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET) into the cells is measured. The concentration-dependent inhibition by this compound allows for the determination of its potency, typically expressed as an IC50 value.

Potential Applications in Research and Drug Discovery

  • Lead Compound Characterization: These assays are fundamental in determining the potency and selectivity of this compound for DAT, NET, and SERT.

  • Structure-Activity Relationship (SAR) Studies: By comparing the activity of this compound with its structural analogs, researchers can elucidate the chemical features essential for potent and selective monoamine transporter inhibition.

  • Neuropharmacological Research: As a research tool, this compound can be used to investigate the physiological roles of monoamine transporters in various cellular and tissue models.

  • Development of Therapeutics: The data generated from these in vitro assays are critical for the early-stage development of potential therapeutic agents for conditions such as ADHD, depression, and substance use disorders.

Quantitative Data Summary

The following table presents representative quantitative data for pyrovalerone analogs, which are structurally related to this compound. This data illustrates the typical potency and selectivity profile that might be expected for this class of compounds. The binding affinity (Ki) and uptake inhibition (IC50) are key parameters.[1][2]

Compound StructureSubstitutionDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DA Uptake IC50 (nM)NE Uptake IC50 (nM)5-HT Uptake IC50 (nM)
Pyrovalerone Analog 1 4-Methylphenyl21.4 ± 2.1195 ± 283330 ± 45052 ± 828.3 ± 4.5>10,000
Pyrovalerone Analog 2 (S) 4-Methylphenyl18.1 ± 1.9165 ± 212890 ± 38016.3 ± 2.525.1 ± 3.8>10,000
Pyrovalerone Analog 3 2-Methylphenyl59.7 ± 7.2425 ± 55>10,000110 ± 1519.7 ± 3.1>10,000
Pyrovalerone Analog 4 3,4-Dichlorophenyl11.5 ± 1.537.8 ± 5.12150 ± 31025 ± 415.2 ± 2.8>10,000

Experimental Protocols

Protocol 1: Dopamine Transporter (DAT) Uptake Inhibition Assay

This protocol describes a cell-based in vitro assay to determine the inhibitory activity of this compound on the human dopamine transporter using a radiolabeled substrate.[3][4]

Materials:

  • HEK293 cells stably expressing human DAT (HEK293-hDAT)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic

  • 96-well cell culture plates

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)

  • This compound

  • Reference DAT inhibitor (e.g., GBR 12909)

  • [³H]Dopamine

  • Lysis buffer (e.g., 1% SDS)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Cell Culture: Culture HEK293-hDAT cells in T75 flasks at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Plating: The day before the assay, harvest the cells and seed them into a 96-well plate at a density of 40,000-60,000 cells per well. Allow the cells to attach overnight.[3]

  • Preparation of Solutions: Prepare serial dilutions of this compound and the reference inhibitor in assay buffer. The final solvent concentration (e.g., DMSO) should be kept constant and should not exceed 0.1%.[3]

  • Assay Procedure:

    • On the day of the experiment, aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of pre-warmed assay buffer.

    • Add 50 µL of the diluted test compound or reference inhibitor to the appropriate wells. Include wells for "total uptake" (vehicle control) and "non-specific uptake" (a high concentration of a potent inhibitor like GBR 12909).[3]

    • Pre-incubate the plate at 37°C for 10-20 minutes.[3]

  • Uptake Initiation:

    • Initiate the uptake reaction by adding 50 µL of [³H]Dopamine solution to all wells. The final concentration of [³H]Dopamine should be close to its Km for DAT.

    • Incubate the plate at 37°C for a predetermined time within the linear range of dopamine uptake (e.g., 10 minutes).[3]

  • Uptake Termination:

    • Terminate the uptake by rapidly washing the cells three times with 200 µL of ice-cold assay buffer.[3]

    • Lyse the cells by adding 100 µL of lysis buffer to each well and incubate for at least 30 minutes at room temperature.[3]

  • Data Acquisition:

    • Transfer the cell lysate to scintillation vials.

    • Add scintillation cocktail and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

Protocol 2: Norepinephrine Transporter (NET) Uptake Inhibition Assay

This protocol is analogous to the DAT uptake assay but is specific for the norepinephrine transporter.

Materials:

  • HEK293 cells stably expressing human NET (HEK293-hNET)

  • All other materials are the same as for the DAT assay, with the exception of the radiolabeled substrate and reference inhibitor.

  • Reference NET inhibitor (e.g., Desipramine)

  • [³H]Norepinephrine

Procedure:

The procedure is identical to the DAT Uptake Inhibition Assay with the following modifications:

  • Use HEK293-hNET cells instead of HEK293-hDAT cells.

  • Use [³H]Norepinephrine as the radiolabeled substrate.

  • Use a known NET inhibitor, such as Desipramine, for the "non-specific uptake" control wells.

Visualizations

G Mechanism of Monoamine Transporter Inhibition cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron MA Monoamine Neurotransmitter (e.g., Dopamine) Synaptic_Cleft MA->Synaptic_Cleft Release Vesicle Synaptic Vesicle Vesicle->MA Storage MAT Monoamine Transporter (DAT/NET) Compound This compound Compound->MAT Inhibition Synaptic_Cleft->MAT Reuptake Receptor Postsynaptic Receptor Synaptic_Cleft->Receptor Binding Signal Signal Transduction Receptor->Signal

Caption: Monoamine transporter inhibition by this compound.

G Experimental Workflow for Monoamine Transporter Uptake Assay cluster_workflow Workflow A 1. Plate cells expressing monoamine transporter B 2. Add test compound (this compound) A->B C 3. Pre-incubate B->C D 4. Add radiolabeled neurotransmitter C->D E 5. Incubate for uptake D->E F 6. Terminate uptake (wash with cold buffer) E->F G 7. Lyse cells F->G H 8. Quantify radioactivity (Scintillation counting) G->H I 9. Data analysis (Calculate IC50) H->I

Caption: Workflow for the in vitro monoamine transporter uptake inhibition assay.

References

Application Notes and Protocols for the Synthesis of Methanone Precursors via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental procedures for the synthesis of various methanone precursors through the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the preparation of aryl ketones.[1] Such ketones are pivotal intermediates in the manufacturing of pharmaceuticals, fragrances, and other fine chemicals.[2] The protocols herein outline the synthesis of benzophenone, 4-methoxybenzophenone, and 4'-methoxypropiophenone, employing different aromatic substrates and acylating agents with a Lewis acid catalyst, typically anhydrous aluminum chloride.[3][4][5]

General Principles and Mechanism

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[6] The reaction mechanism proceeds through three primary stages:

  • Generation of the Acylium Ion: The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), reacts with the acyl chloride to generate a highly electrophilic acylium ion, which is stabilized by resonance.[4]

  • Electrophilic Attack: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]

  • Deprotonation and Catalyst Regeneration: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst to yield the final aryl ketone product.[3]

A significant advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone is less reactive than the initial aromatic substrate, thus preventing further substitutions.[3] Additionally, the acylium ion does not undergo rearrangement, unlike the carbocations in Friedel-Crafts alkylation.[6]

Experimental Protocols

The following section details the experimental procedures for the synthesis of specific methanone precursors.

Protocol 1: Synthesis of Benzophenone from Benzene and Benzoyl Chloride

This protocol outlines the classic synthesis of benzophenone, a common precursor in various chemical industries.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene

  • Benzoyl Chloride

  • Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place anhydrous aluminum chloride (e.g., 4.0 g, 30 mmol) and anhydrous benzene (e.g., 20 mL).[4] It is crucial that all glassware is thoroughly dried.[2] Cool the flask in an ice-water bath.

  • Addition of Benzoyl Chloride: Slowly add benzoyl chloride (e.g., 3.3 mL, 30 mmol) dropwise from the dropping funnel with continuous stirring.[4] Maintain a gentle evolution of HCl gas by controlling the rate of addition.[4]

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for approximately 4 hours.[4]

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[4]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.[4]

  • Washing: Combine the organic layers and wash with water and then with brine.[4]

  • Drying and Solvent Removal: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[4]

  • Purification: The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure benzophenone.[4]

Protocol 2: Synthesis of 4-Methoxybenzophenone from Anisole and Benzoyl Chloride

This protocol describes the synthesis of a substituted benzophenone, highlighting the directing effects of the methoxy group on the aromatic ring.

Materials:

  • Anisole

  • Benzoyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Hexane

  • Dichloromethane (DCM)

  • Dilute Hydrochloric Acid

  • Ice

  • Pentane

Procedure:

  • Reagent Preparation: Dissolve anisole (10.8 g, 0.1 mole) and benzoyl chloride (14 g, 0.1 mole) in 200 mL of hexane in a suitable reaction flask with stirring at room temperature.[7]

  • Addition of Catalyst: Slowly add anhydrous aluminum chloride (15 g) to the reaction mixture over a period of 15 minutes.[7]

  • Reaction: Stir the reaction mixture for an additional 15 minutes after the catalyst addition is complete.[7]

  • Workup: Decant the hexane, and carefully hydrolyze the resulting viscous residue with 200 mL of a mixture of ice and dilute hydrochloric acid.[7]

  • Extraction: Extract the organic fraction with dichloromethane.[7]

  • Washing: Wash the resulting solution with water.[7]

  • Drying and Solvent Removal: Remove the dichloromethane using a rotary evaporator, which will leave an oil that solidifies upon standing.[7]

  • Purification: Break up the solidified product and wash it with two 50 mL portions of pentane, then dry to yield 4-methoxybenzophenone.[7]

Protocol 3: Synthesis of 4'-Methoxypropiophenone from Anisole and Propionyl Chloride

This protocol details the acylation of anisole with propionyl chloride to produce a propiophenone derivative.

Materials:

  • Anisole

  • Propionyl Chloride

  • Iron(III) Chloride (FeCl₃) or Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice-cold water

  • 5% aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask containing a stir bar, add FeCl₃ (0.66 g, 4.0 mmol) and CH₂Cl₂ (6 mL).[8] Add propionyl chloride (0.41 mL, 4.6 mmol).[8]

  • Addition of Anisole: Slowly add a solution of anisole (0.43 mL, 4.6 mmol) in CH₂Cl₂ (3 mL) dropwise to the reaction mixture over approximately 5 minutes.[8]

  • Reaction: Stir the mixture for an additional 10 minutes after the addition is complete.[8]

  • Quenching: Quench the reaction by the slow addition of ice-cold water (5 mL), adding the first 1 mL dropwise, and then stir for another 5 minutes.[8]

  • Extraction: Transfer the mixture to a separatory funnel, add water (10 mL), and extract the aqueous layer with CH₂Cl₂ (2 x 5 mL).[8]

  • Washing: Wash the combined organic layers with 5% aqueous NaOH solution (10 mL).[8]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ for about 5 minutes, then filter.[8] Evaporate the solvent from the filtrate to obtain the crude product.[8]

  • Characterization: The product can be characterized by IR and ¹H-NMR spectroscopy.[8]

Data Presentation

The following table summarizes the reported yields for the synthesis of various methanone precursors via Friedel-Crafts acylation.

ProductAromatic SubstrateAcylating AgentCatalystReported YieldReference
4-MethylbenzophenoneTolueneBenzoyl ChlorideAlCl₃70.56%[9]
4-BromobenzophenoneBromobenzeneBenzoyl ChlorideAlCl₃54.3%[9]
4-PhenylbenzophenoneBiphenylBenzoyl ChlorideAlCl₃25%[9]
4-Chloro-4'-fluorobenzophenoneFluorobenzene4-Chlorobenzoyl ChlorideAgCl₃67.41%[9]
4-MethoxyacetophenoneAnisoleAcetic AnhydrideAlCl₃6.9%[10]

Visualizations

Diagram 1: General Mechanism of Friedel-Crafts Acylation

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation AcylChloride R-CO-Cl AcyliumIon R-C≡O⁺ AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ AlCl4 AlCl₄⁻ Benzene Aromatic Ring (Ar-H) SigmaComplex Arenium Ion (Sigma Complex) Benzene->SigmaComplex + R-C≡O⁺ Product Aryl Ketone (Ar-CO-R) SigmaComplex->Product + AlCl₄⁻ HCl HCl CatalystRegen AlCl₃ Friedel_Crafts_Workflow start Start: Assemble Dry Glassware reagents Add Aromatic Substrate & Solvent start->reagents catalyst Cool in Ice Bath & Add Lewis Acid (e.g., AlCl₃) reagents->catalyst addition Slowly Add Acylating Agent catalyst->addition reaction Stir at Room Temperature addition->reaction quench Quench with Ice/HCl Mixture reaction->quench extract Extract with Organic Solvent (e.g., DCM) quench->extract wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry Dry over Anhydrous Na₂SO₄ or MgSO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify Crude Product (e.g., Recrystallization or Chromatography) evaporate->purify product Final Product: Methanone Precursor purify->product

References

Application Notes and Protocols for the Utilization of the (4-Bromophenyl)(pyrrolidin-1-yl)methanone Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromophenyl)(pyrrolidin-1-yl)methanone is a versatile chemical scaffold with significant potential in drug discovery pipelines. Its structural features, comprising a brominated aromatic ring and a pyrrolidine amide, offer multiple avenues for chemical modification and optimization of pharmacological properties. This document provides detailed application notes on the strategic use of this scaffold in lead generation and optimization, along with hypothetical protocols for key experiments. The presence of the bromine atom serves as a crucial functional handle for a variety of cross-coupling reactions, enabling the exploration of diverse chemical space. The pyrrolidine ring introduces conformational rigidity and can influence solubility and metabolic stability. These characteristics make the this compound core a valuable starting point for the development of novel therapeutics targeting a range of biological targets.

Introduction to the this compound Scaffold

The this compound scaffold integrates two key pharmacophoric elements:

  • The 4-Bromophenyl Group: This moiety provides a site for facile chemical modification through well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the systematic introduction of a wide array of substituents to probe structure-activity relationships (SAR). The bromine atom itself can also engage in halogen bonding, a specific non-covalent interaction that can contribute to ligand-target binding affinity. Furthermore, the phenyl ring can be a bioisosteric replacement for other aromatic or heteroaromatic systems.

  • The Pyrrolidin-1-yl-methanone Moiety: This feature represents a constrained secondary amide, which can enhance metabolic stability compared to acyclic amides. The pyrrolidine ring can be further substituted to explore additional binding interactions and modulate physicochemical properties like lipophilicity and solubility.

Due to the absence of extensive public data on the specific biological activities of this compound itself, this document outlines a generalized workflow for its application as a starting point in a drug discovery program.

Hypothetical Drug Discovery Workflow

The following diagram illustrates a potential workflow for utilizing the this compound scaffold in a drug discovery project.

DrugDiscoveryWorkflow cluster_0 Scaffold-Based Drug Discovery Start Start: this compound Scaffold Library_Synthesis Library Synthesis via Cross-Coupling Start->Library_Synthesis Diversification HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Compound Collection Hit_ID Hit Identification HTS->Hit_ID Active Compounds Lead_Opt Lead Optimization (SAR) Hit_ID->Lead_Opt Structure-Activity Relationship Preclinical Preclinical Candidate Lead_Opt->Preclinical Optimized Properties

Caption: A generalized workflow for a drug discovery campaign starting with the this compound scaffold.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling for Library Synthesis

This protocol describes a general method for diversifying the (4-bromophenyl) moiety of the scaffold.

Objective: To synthesize a library of analogs by replacing the bromine atom with various aryl or heteroaryl groups.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane, Toluene, DMF/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the desired boronic acid/ester (1.2 equivalents), and the base (2-3 equivalents).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent, followed by the palladium catalyst (0.05-0.1 equivalents).

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Data Presentation: The following table provides a hypothetical summary of synthesized analogs and their corresponding yields.

Entry Boronic Acid Product Structure Yield (%)
1Phenylboronic acid(Biphenyl-4-yl)(pyrrolidin-1-yl)methanone85
2Pyridine-3-boronic acid(Phenyl(pyridin-3-yl))(pyrrolidin-1-yl)methanone78
3Thiophene-2-boronic acid(Phenyl(thiophen-2-yl))(pyrrolidin-1-yl)methanone82
44-Methoxyphenylboronic acid((4'-Methoxybiphenyl)-4-yl)(pyrrolidin-1-yl)methanone91
Protocol for a Representative In Vitro Biological Assay: Kinase Inhibition Assay

This protocol outlines a hypothetical assay to screen the synthesized library against a target kinase.

Objective: To determine the inhibitory activity of the synthesized compounds against a specific protein kinase.

Materials:

  • Synthesized compound library

  • Target kinase enzyme

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Detection reagent (e.g., luminescence-based or fluorescence-based)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase enzyme, the kinase substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation: The following table summarizes hypothetical IC₅₀ values for the synthesized analogs.

Compound Target Kinase IC₅₀ (nM)
(Biphenyl-4-yl)(pyrrolidin-1-yl)methanoneKinase X520
(Phenyl(pyridin-3-yl))(pyrrolidin-1-yl)methanoneKinase X150
(Phenyl(thiophen-2-yl))(pyrrolidin-1-yl)methanoneKinase X350
((4'-Methoxybiphenyl)-4-yl)(pyrrolidin-1-yl)methanoneKinase X85

Structure-Activity Relationship (SAR) and Lead Optimization

Based on the hypothetical screening data, a preliminary SAR can be established. For instance, the introduction of a pyridine ring or a methoxy-substituted phenyl ring at the 4-position of the phenyl ring appears to enhance the inhibitory activity against Kinase X.

The lead optimization phase would involve further modifications to the scaffold. The following diagram illustrates potential points of diversification for lead optimization.

SAR_Diagram cluster_1 Lead Optimization Strategies Scaffold This compound R1_Mod R1 Diversification (via Suzuki, etc.) Scaffold->R1_Mod Pyrrolidine_Mod Pyrrolidine Substitution (R2, R3) Scaffold->Pyrrolidine_Mod Amide_Isostere Amide Bioisosteres Scaffold->Amide_Isostere Optimized_Lead Optimized Lead Compound R1_Mod->Optimized_Lead Pyrrolidine_Mod->Optimized_Lead Amide_Isostere->Optimized_Lead

Caption: Potential modification sites on the scaffold for lead optimization.

Further optimization could involve:

  • Exploring a wider range of substituents at the R1 position: Introducing groups with different electronic and steric properties.

  • Substitution on the pyrrolidine ring (R2, R3): Adding functional groups to probe for additional binding pockets and improve physicochemical properties.

  • Bioisosteric replacement of the amide bond: Replacing the amide with other groups like a reversed amide, an ester, or a heterocyclic ring to modulate stability and hydrogen bonding capacity.

Conclusion

While this compound may not be a bioactive molecule in its own right, its structural attributes make it an excellent starting point for fragment-based or scaffold-based drug discovery. The synthetic tractability of the 4-bromophenyl group allows for rapid library generation, while the pyrrolidine methanone moiety provides a stable and conformationally defined core. The protocols and workflows outlined in this document provide a foundational framework for researchers to leverage this versatile scaffold in their quest for novel therapeutic agents.

Application Notes and Protocols: Monoamine Uptake Inhibition Assay with Pyrovalerone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are crucial for regulating neurotransmission by clearing their respective neurotransmitters from the synaptic cleft.[1][2] These transporters are primary targets for a wide range of therapeutic agents and drugs of abuse. Pyrovalerone and its analogs, a class of synthetic cathinones, are potent inhibitors of DAT and NET with varying effects on SERT.[2][3] This document provides a detailed protocol for conducting monoamine uptake inhibition assays to characterize the potency and selectivity of pyrovalerone analogs.

Mechanism of Action: Pyrovalerone analogs act as monoamine transporter inhibitors. By binding to DAT and NET, they block the reuptake of dopamine and norepinephrine from the synapse, leading to increased extracellular concentrations of these neurotransmitters and enhanced downstream signaling.[1][2] This mechanism is responsible for their psychostimulant effects.

Data Presentation: Inhibitory Potency of Pyrovalerone Analogs

The following table summarizes the in vitro inhibitory potencies (IC₅₀ values in µM) of various pyrovalerone analogs at human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters. Data is compiled from studies using human embryonic kidney (HEK293) cells expressing the respective transporters.

CompoundhDAT IC₅₀ (µM)hNET IC₅₀ (µM)hSERT IC₅₀ (µM)DAT/SERT Selectivity Ratio
α-PPP0.640.64>10>15.6
α-PVP0.020.02>10>500
α-PHP0.0160.011332062.5
Pyrovalerone0.020.0611550
MDPV0.00410.0263.349816.8
4-MePPP0.870.645563.2
MPHP0.020.0612600
MDPPP8.74.6>100>11.5
MDPBP0.020.03>10>500
MDPHP0.030.08>10>333.3
4F-PBP0.610.23>100>163.9
NEH0.170.1844.9264.1

Note: Data compiled from multiple sources.[3][4][5] IC₅₀ values can vary depending on experimental conditions. The DAT/SERT selectivity ratio is calculated as (IC₅₀ SERT) / (IC₅₀ DAT).

Experimental Protocols

Two primary methods are described for monoamine uptake inhibition assays: a radiolabeled substrate uptake assay and a fluorescence-based uptake assay.

Protocol 1: Radiolabeled Monoamine Uptake Inhibition Assay

This protocol details the measurement of monoamine uptake inhibition using radiolabeled substrates in cultured cells expressing the target transporter.

Materials:

  • Cell Lines: HEK293 cells stably expressing human DAT, NET, or SERT.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5 mM D-glucose, pH 7.4).

  • Radiolabeled Substrates: [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT.

  • Test Compounds: Pyrovalerone analogs dissolved in a suitable solvent (e.g., DMSO).

  • Control Inhibitors: A potent and selective inhibitor for each transporter for determining non-specific uptake (e.g., GBR12909 for DAT, desipramine for NET, fluoxetine for SERT).

  • Lysis Buffer: 1% Sodium dodecyl sulfate (SDS).

  • Scintillation Cocktail.

  • 96-well cell culture plates.

  • Scintillation counter.

Procedure:

  • Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates at a density that ensures a confluent monolayer on the day of the assay. Incubate at 37°C in a 5% CO₂ incubator.

  • Preparation of Solutions:

    • Prepare serial dilutions of the pyrovalerone analogs and the control inhibitor in assay buffer.

    • Prepare the radiolabeled substrate solution in assay buffer at a concentration close to its Kₘ value for the respective transporter.

  • Assay Performance:

    • On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed (37°C) assay buffer.

    • Add 50 µL of the diluted test compounds or control inhibitor to the appropriate wells. For total uptake wells, add 50 µL of assay buffer.

    • Pre-incubate the plate at 37°C for 10-20 minutes.

    • Initiate the uptake by adding 50 µL of the radiolabeled substrate solution to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 5-15 minutes), ensuring the measurement is within the linear range of uptake.

  • Termination of Uptake:

    • Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold assay buffer.

  • Cell Lysis and Quantification:

    • Lyse the cells by adding 100 µL of 1% SDS to each well and incubate for at least 30 minutes at room temperature.

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific uptake by subtracting the non-specific uptake (wells with control inhibitor) from the total uptake.

  • Determine the percentage of inhibition for each concentration of the pyrovalerone analog.

  • Plot the percent inhibition against the log concentration of the analog and fit the data using a non-linear regression model to determine the IC₅₀ value.

Protocol 2: Fluorescence-Based Monoamine Uptake Inhibition Assay

This protocol offers a non-radioactive alternative using a fluorescent substrate analog.

Materials:

  • Cell Lines: As in Protocol 1.

  • Culture Medium: As in Protocol 1.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescent Substrate Kit: Commercially available kits containing a fluorescent substrate and a masking dye (e.g., Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices).

  • Test Compounds and Control Inhibitors: As in Protocol 1.

  • 96- or 384-well black, clear-bottom cell culture plates.

  • Fluorescence microplate reader with bottom-read capabilities.

Procedure:

  • Cell Plating: Seed cells as described in Protocol 1 in black, clear-bottom plates.

  • Preparation of Solutions: Prepare serial dilutions of test compounds and control inhibitors in assay buffer.

  • Assay Performance:

    • On the assay day, remove the culture medium and add 100 µL (for 96-well) or 25 µL (for 384-well) of the diluted compounds or controls to the wells.

    • Pre-incubate the plate at 37°C for 10-20 minutes.

    • Prepare the fluorescent substrate/masking dye solution according to the manufacturer's instructions.

    • Add the fluorescent substrate solution to all wells.

  • Signal Detection:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths.

    • Measure the fluorescence signal kinetically over a period of 30-60 minutes or as an endpoint reading after a fixed incubation time (e.g., 30 minutes) at 37°C.

Data Analysis:

  • The rate of fluorescence increase is proportional to the uptake rate.

  • Calculate the percent inhibition of the uptake rate for each concentration of the pyrovalerone analog.

  • Determine the IC₅₀ value as described in Protocol 1.

Mandatory Visualizations

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Release Neurotransmitter Release Vesicle->Release Exocytosis Monoamine Monoamine Neurotransmitter Release->Monoamine Transporter Monoamine Transporter (DAT, NET, or SERT) Transporter->Vesicle Reuptake & Repackaging MAO Monoamine Oxidase (Degradation) Transporter->MAO Reuptake & Degradation Monoamine->Transporter Binding Receptor Postsynaptic Receptor Monoamine->Receptor Pyrovalerone Pyrovalerone Analog (Inhibitor) Pyrovalerone->Transporter Inhibition Signaling Downstream Signaling Receptor->Signaling Activation

Caption: Signaling pathway of monoamine reuptake inhibition by pyrovalerone analogs.

Assay_Workflow start Start plate_cells Plate Transporter-Expressing HEK293 Cells start->plate_cells wash_cells Wash Cells with Assay Buffer plate_cells->wash_cells prepare_compounds Prepare Serial Dilutions of Pyrovalerone Analogs pre_incubate Pre-incubate Cells with Test Compounds prepare_compounds->pre_incubate wash_cells->pre_incubate add_substrate Add Radiolabeled or Fluorescent Substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate terminate Terminate Uptake (Wash with Cold Buffer) incubate->terminate lyse_cells Lyse Cells terminate->lyse_cells measure_signal Measure Radioactivity or Fluorescence lyse_cells->measure_signal analyze_data Data Analysis (Calculate IC50) measure_signal->analyze_data end End analyze_data->end

Caption: Experimental workflow for the monoamine uptake inhibition assay.

References

Characterization of (4-Bromophenyl)(pyrrolidin-1-yl)methanone: An Analytical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-CHEM-2025-001

Abstract

This document provides a comprehensive guide to the analytical characterization of (4-Bromophenyl)(pyrrolidin-1-yl)methanone, a key intermediate in pharmaceutical synthesis. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are presented. This guide is intended for researchers, scientists, and professionals in drug development to ensure accurate identification, purity assessment, and quality control of this compound.

Introduction

This compound (Figure 1) is a synthetic compound with potential applications in medicinal chemistry and drug discovery. Its proper identification and the determination of its purity are crucial for its use in further synthetic steps and for the development of safe and effective pharmaceutical agents. This application note outlines the standard analytical techniques employed for the comprehensive characterization of this molecule.

Figure 1. Chemical Structure of this compound.

Analytical Methods

A multi-faceted analytical approach is essential for the unambiguous characterization of this compound. The following sections detail the expected results and provide standardized protocols for each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR are critical for confirming the identity of this compound.

Expected Spectral Data:

While specific experimental data for this compound is not widely published, data from the closely related analog, (4-Bromophenyl)(morpholino)methanone, can be used to predict the expected chemical shifts. The pyrrolidine ring protons are expected to show distinct multiplets, and the aromatic protons will exhibit a characteristic AA'BB' splitting pattern.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.58d2HAr-H (ortho to C=O)
~7.35d2HAr-H (meta to C=O)
~3.5 - 3.7m4HN-CH₂ (pyrrolidine)
~1.8 - 2.0m4HCH₂ (pyrrolidine)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~169.0C=O
~134.5Ar-C (ipso to Br)
~132.0Ar-CH
~129.0Ar-CH
~124.0Ar-C (ipso to C=O)
~48.0N-CH₂ (pyrrolidine)
~26.0CH₂ (pyrrolidine)

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A higher number of scans will be required (typically 1024 or more).

    • Set the spectral width to cover the range of 0 to 200 ppm.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Spectral Data:

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the amide carbonyl group, aromatic C-H bonds, and the C-Br bond.

Table 3: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~1630 - 1650StrongC=O (Amide) stretching
~3000 - 3100MediumAromatic C-H stretching
~2850 - 2960MediumAliphatic C-H stretching
~1580 - 1600MediumAromatic C=C stretching
~1000 - 1100StrongC-N stretching
~500 - 600MediumC-Br stretching

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation:

    • Solid Sample (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

    • Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: Perform a background subtraction and identify the major absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. A reported ESI-MS result shows a peak at m/e 256 (M+H)⁺[1].

Expected Spectral Data:

The mass spectrum is expected to show the molecular ion peak corresponding to the molecular weight of the compound (254.13 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak (M and M+2 in approximately a 1:1 ratio) should be observed.

Table 4: Expected Mass Spectrometry Fragmentation

m/zAssignment
253/255[M]⁺ (Molecular ion)
183/185[Br-C₆H₄-C=O]⁺
155/157[Br-C₆H₄]⁺
70[C₄H₈N]⁺ (Pyrrolidinyl fragment)

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a bromine-containing compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of a compound and for separating it from any impurities.

Table 5: HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (Gradient or Isocratic)
Detector UV at 254 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C

Experimental Protocol: HPLC Analysis

  • Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade acetonitrile and water in the desired ratio. Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Instrumentation: Use a standard HPLC system equipped with a UV detector.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution and record the chromatogram.

  • Data Analysis: Determine the retention time of the main peak and calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks.

Visualization of Analytical Workflows

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Acquisition & Analysis Sample Sample of This compound Dissolved_NMR Dissolve in Deuterated Solvent Sample->Dissolved_NMR Solid_FTIR Prepare as Solid (ATR or KBr) Sample->Solid_FTIR Dissolved_MS Dissolve in Volatile Solvent Sample->Dissolved_MS Dissolved_HPLC Dissolve in Mobile Phase Sample->Dissolved_HPLC NMR NMR Spectrometer Dissolved_NMR->NMR FTIR FTIR Spectrometer Solid_FTIR->FTIR MS Mass Spectrometer Dissolved_MS->MS HPLC HPLC System Dissolved_HPLC->HPLC NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data FTIR_Data IR Spectrum FTIR->FTIR_Data MS_Data Mass Spectrum MS->MS_Data HPLC_Data Chromatogram HPLC->HPLC_Data

Caption: General workflow for the analytical characterization.

HPLC_Protocol start Start prep_mobile_phase Prepare Mobile Phase (Acetonitrile/Water) start->prep_mobile_phase prep_sample Prepare Sample Solution (1 mg/mL) start->prep_sample equilibrate Equilibrate HPLC Column prep_mobile_phase->equilibrate inject Inject Sample (10 µL) prep_sample->inject equilibrate->inject run Run Analysis inject->run detect UV Detection at 254 nm run->detect process Process Chromatogram detect->process end End process->end

Caption: Detailed workflow for the HPLC analysis protocol.

Conclusion

The analytical methods described in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of NMR, FTIR, MS, and HPLC allows for unambiguous structure confirmation and purity assessment, which are essential for its application in research and drug development. Adherence to these protocols will ensure the generation of reliable and reproducible analytical data.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Bromophenyl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of (4-Bromophenyl)(pyrrolidin-1-yl)methanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are two primary and effective synthetic routes for the synthesis of this compound:

  • Schotten-Baumann Reaction: This method involves the acylation of pyrrolidine with 4-bromobenzoyl chloride in the presence of a base.[1][2][3] This is a classical and often high-yielding approach.

  • Amide Coupling Reaction: This route utilizes a coupling reagent to facilitate the formation of the amide bond between 4-bromobenzoic acid and pyrrolidine.[4] This method is widely used in peptide synthesis and is known for its mild reaction conditions and high efficiency with the correct choice of reagents.

Q2: Which synthetic route is generally preferred for optimal yield and purity?

A2: Both routes can provide high yields and purity with proper optimization. The choice often depends on the availability of starting materials and the scale of the synthesis.

  • The Schotten-Baumann reaction is often cost-effective for larger-scale synthesis but requires careful handling of the moisture-sensitive 4-bromobenzoyl chloride.

  • Amide coupling reactions offer a wider range of reaction conditions and can be more tolerant of other functional groups. Reagents like HATU can lead to very high yields and short reaction times.[4]

Q3: What is the role of the base in the Schotten-Baumann reaction?

A3: The base in the Schotten-Baumann reaction serves two critical functions:

  • It neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.[1][3][5]

  • By scavenging the HCl, it prevents the protonation of the pyrrolidine starting material, which would render it non-nucleophilic and stop the reaction.[2][3]

Commonly used bases include aqueous sodium hydroxide, or organic bases like triethylamine (TEA) or pyridine in an anhydrous solvent.[3][5]

Q4: How do I choose the right coupling reagent for the amide coupling reaction?

A4: The selection of a coupling reagent is crucial for maximizing yield and minimizing side reactions.[4] For the synthesis of this compound, several effective options are available. Uronium/aminium-based reagents like HATU are highly efficient and fast-acting. Carbodiimides such as EDC, often used with an additive like HOBt, are a cost-effective and reliable choice.[4]

Q5: How can I purify the final product, this compound?

A5: Recrystallization is a robust and widely used technique for the purification of solid organic compounds like this compound.[6] This method relies on the differential solubility of the desired compound and any impurities in a suitable solvent at different temperatures. By dissolving the crude product in a hot solvent and allowing it to cool slowly, the target compound will form pure crystals, leaving impurities in the solution.[6] Common solvents for recrystallization of similar compounds include methanol, ethanol, or a mixture of ethanol and water.[6]

Troubleshooting Guides

Route 1: Schotten-Baumann Reaction (from 4-Bromobenzoyl Chloride)

Troubleshooting Common Issues

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive 4-bromobenzoyl chloride due to hydrolysis.[7] 2. Insufficient base to neutralize HCl byproduct. 3. Pyrrolidine protonated and non-nucleophilic.[2]1. Use fresh or properly stored anhydrous 4-bromobenzoyl chloride. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). 2. Use at least one equivalent of a base like triethylamine or pyridine. For biphasic conditions with aqueous NaOH, ensure the pH remains basic (pH > 10). 3. Add the 4-bromobenzoyl chloride slowly to the mixture of pyrrolidine and base to ensure the generated HCl is immediately neutralized.
Presence of 4-Bromobenzoic Acid as a Major Impurity 1. Hydrolysis of 4-bromobenzoyl chloride by moisture in the air or solvent.[7] 2. Hydrolysis during aqueous workup.[7]1. Use anhydrous solvents and reagents. Dry solvents over molecular sieves if necessary. 2. During the workup, wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) to convert the 4-bromobenzoic acid into its water-soluble carboxylate salt, which will be extracted into the aqueous layer.[7]
Reaction is Sluggish or Incomplete 1. Low reaction temperature. 2. Steric hindrance (less of a concern with pyrrolidine).1. The reaction is typically run at room temperature, but gentle heating may be applied if necessary. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Route 2: Amide Coupling Reaction (from 4-Bromobenzoic Acid)

Troubleshooting Common Issues

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective coupling reagent or expired reagent. 2. Insufficient activation of the carboxylic acid. 3. Use of a nucleophilic base that competes with pyrrolidine.1. Use a fresh, high-quality coupling reagent. 2. Pre-activate the 4-bromobenzoic acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the pyrrolidine.[8] 3. Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA).[8]
Formation of Guanidinium Byproduct (with HATU/HBTU) Reaction of the uronium-based coupling reagent with the amine (pyrrolidine).Pre-activate the 4-bromobenzoic acid with HATU and a base before adding the pyrrolidine. This ensures the activated ester is formed first and is ready to react with the intended amine.
Difficult Purification Formation of water-soluble byproducts (e.g., urea from EDC).If using EDC, the urea byproduct is water-soluble and can be removed by aqueous workup.[4] For other coupling reagents, byproducts can often be removed by column chromatography or recrystallization.

Data Presentation

Comparison of Common Coupling Reagents for Amide Synthesis

Coupling ReagentAdditiveBaseSolventReaction Time (h)Typical Yield (%)Purity (%)Notes
EDCHOBtDIPEADMF1285>95A common and cost-effective choice. The urea byproduct is water-soluble, simplifying workup.[4]
HATUNoneDIPEADMF295>98Highly efficient and fast-acting, especially for challenging couplings. May be more expensive.[4]
T3P®NonePyridineEtOAc492>97A versatile and safe reagent with a straightforward workup.

Experimental Protocols

Protocol 1: Synthesis via Schotten-Baumann Reaction

  • To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add pyrrolidine (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane, DCM).

  • Add a non-nucleophilic base such as triethylamine (1.1 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-bromobenzoyl chloride (1.0 eq.) in anhydrous DCM to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with a dilute acid solution (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis via HATU Amide Coupling

  • To an oven-dried round-bottom flask under an inert atmosphere, add 4-bromobenzoic acid (1.0 eq.), HATU (1.1 eq.), and a suitable anhydrous solvent (e.g., dimethylformamide, DMF).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq.) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[8]

  • Slowly add pyrrolidine (1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[8]

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualizations

Schotten_Baumann_Workflow Schotten-Baumann Reaction Workflow start Start reagents Combine Pyrrolidine (1.0 eq.) and Triethylamine (1.1 eq.) in anhydrous DCM at 0 °C start->reagents add_acyl_chloride Slowly add 4-Bromobenzoyl Chloride (1.0 eq.) reagents->add_acyl_chloride react Stir at room temperature for 2-4 hours add_acyl_chloride->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup: 1. Quench with water 2. Wash with 1M HCl, NaHCO3, brine monitor->workup Reaction Complete dry Dry over Na2SO4, filter, and concentrate workup->dry purify Purify by Recrystallization or Chromatography dry->purify end End Product purify->end

Caption: Workflow for the Schotten-Baumann synthesis.

Amide_Coupling_Workflow HATU Amide Coupling Workflow start Start pre_activation Combine 4-Bromobenzoic Acid (1.0 eq.), HATU (1.1 eq.), and DIPEA (2.5 eq.) in anhydrous DMF. Stir for 15-30 min. start->pre_activation add_amine Slowly add Pyrrolidine (1.1 eq.) pre_activation->add_amine react Stir at room temperature for 1-4 hours add_amine->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup: 1. Quench with water 2. Extract with Ethyl Acetate 3. Wash with NaHCO3, brine monitor->workup Reaction Complete dry Dry over Na2SO4, filter, and concentrate workup->dry purify Purify by Recrystallization or Chromatography dry->purify end End Product purify->end

Caption: Workflow for HATU-mediated amide coupling.

Troubleshooting_Logic Troubleshooting Low Yield start Low Yield Observed route Which synthetic route? start->route schotten_baumann Schotten-Baumann route->schotten_baumann Route 1 amide_coupling Amide Coupling route->amide_coupling Route 2 check_acyl_chloride Check for 4-Bromobenzoyl Chloride hydrolysis. Use anhydrous conditions. schotten_baumann->check_acyl_chloride check_base Ensure sufficient base (at least 1.1 eq.) is present. schotten_baumann->check_base check_coupling_reagent Verify activity of coupling reagent. amide_coupling->check_coupling_reagent pre_activate Implement pre-activation step before adding pyrrolidine. amide_coupling->pre_activate solution Re-run experiment with optimized conditions check_acyl_chloride->solution check_base->solution check_coupling_reagent->solution pre_activate->solution

Caption: Logical workflow for troubleshooting low yield.

References

Technical Support Center: Troubleshooting Side Reactions in Pyrrolidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyrrolidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Pyrrolidine rings are key structural motifs in numerous natural products and pharmaceuticals. This guide provides troubleshooting advice in a question-and-answer format, detailed experimental protocols, and data to help you optimize your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Issues

Q1: My reaction for pyrrolidine synthesis is resulting in a low yield. What are the common causes and how can I troubleshoot this?

A1: Low yields in pyrrolidine synthesis can stem from various factors, including incomplete reactions, side product formation, and difficulties during work-up and purification.

Troubleshooting Steps:

  • Reaction Monitoring: Ensure the reaction has gone to completion by using techniques like Thin Layer Chromatography (TLC). If the reaction is stalling, consider increasing the reaction time or temperature.

  • Reagent Quality: Verify the purity and reactivity of your starting materials and reagents. Degradation of reagents can significantly impact yield.

  • Work-up Procedure: Pyrrolidine derivatives can be polar and may have some water solubility. During aqueous work-up, ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and consider performing multiple extractions to minimize product loss to the aqueous layer.[1] Using a brine wash during extraction can also improve separation.

  • Purification Method: The choice of purification method is critical. Column chromatography on silica gel is common, but the polarity of the eluent system must be optimized.[1] For highly polar products, alternative stationary phases or techniques like acid-base extraction may be necessary.[2]

  • Product Stability: Consider the stability of your product under the reaction and purification conditions. Some pyrrolidine derivatives may be sensitive to heat or pH.

Q2: I am observing a mixture of stereoisomers (diastereomers or enantiomers) in my product. How can I improve the stereoselectivity?

A2: Poor stereoselectivity is a common challenge, particularly in reactions creating new chiral centers.

Troubleshooting Steps:

  • Temperature Control: Stereoselectivity can be highly dependent on temperature. Running the reaction at a lower temperature often favors the formation of the thermodynamically more stable product.[2]

  • Catalyst and Ligand Choice: In catalyzed reactions, such as [3+2] cycloadditions, the choice of catalyst and chiral ligand is crucial for controlling stereochemistry.[3] Ensure the catalyst is of high purity and has not degraded. Optimizing the catalyst loading is also recommended.[2]

  • Solvent Effects: The polarity of the solvent can influence the transition state of the reaction. It is advisable to screen a range of solvents with varying polarities.[2]

  • Steric Hindrance: Increasing the steric bulk of substituents on the reactants can enhance facial selectivity, leading to improved diastereoselectivity.[2]

dot

G Troubleshooting Workflow for Poor Stereoselectivity start Poor Stereoselectivity Observed temp Lower Reaction Temperature start->temp catalyst Optimize Catalyst/Ligand System start->catalyst solvent Screen Different Solvents start->solvent sterics Modify Steric Bulk of Substituents start->sterics outcome Improved Stereoselectivity temp->outcome catalyst->outcome solvent->outcome sterics->outcome

Caption: Troubleshooting workflow for poor stereoselectivity.

Section 2: Specific Side Reactions

Q3: I am attempting an N-alkylation of pyrrolidine and observing the formation of quaternary ammonium salts. How can I prevent this over-alkylation?

A3: Over-alkylation is a common side reaction in the N-alkylation of secondary amines like pyrrolidine, leading to the formation of quaternary ammonium salts.

Mitigation Strategies:

  • Control Stoichiometry: Use a controlled amount of the alkylating agent, typically 1.0 to 1.2 equivalents.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of the product reacting further.

  • Choice of Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, is often used to neutralize the acid formed during the reaction.[4]

  • Reaction Conditions: Running the reaction at a lower temperature can help to control the reaction rate and minimize over-alkylation.

Q4: In my reaction involving a ketone and pyrrolidine, I am forming an enamine. Is this a side reaction and how can I control it?

A4: The reaction of a ketone with a secondary amine like pyrrolidine leads to the formation of an enamine.[5][6] This is often the desired product in reactions like the Stork enamine alkylation.[7] However, if it is an unintended side product, its formation can be controlled.

Understanding Enamine Formation:

Enamines are formed through the acid-catalyzed condensation of a ketone or aldehyde with a secondary amine.[8] The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

dot

G Mechanism of Enamine Formation ketone Ketone iminium Iminium Ion ketone->iminium + Pyrrolidine, H+ pyrrolidine Pyrrolidine enamine Enamine iminium->enamine - H+

Caption: Simplified mechanism of enamine formation.

Controlling Unwanted Enamine Formation:

  • Avoid Acidic Conditions: Since enamine formation is acid-catalyzed, maintaining neutral or basic conditions can prevent this reaction.

  • Protecting Groups: If the ketone functionality is not required for the desired reaction, consider protecting it with a suitable protecting group.

  • Alternative Reagents: If possible, use an alternative to pyrrolidine if its nucleophilicity towards the ketone is problematic.

Q5: During the reduction of a pyrrole to a pyrrolidine, I am observing incomplete reduction or the formation of pyrroline intermediates. How can I achieve complete reduction?

A5: The catalytic hydrogenation of pyrroles to pyrrolidines can sometimes be challenging, with the potential for incomplete reduction to pyrrolines or low conversion rates.[9][10][11][12]

Strategies for Complete Reduction:

  • Catalyst Choice: Rhodium on alumina (Rh/Al₂O₃) or palladium on carbon (Pd/C) are commonly used catalysts for this transformation.[1][10] The choice of catalyst can significantly impact the reaction's efficiency.

  • Hydrogen Pressure: Increasing the hydrogen pressure can often drive the reaction to completion.[1]

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they may also lead to side reactions. Optimization of the temperature is key.

  • Solvent: The choice of solvent can influence the catalyst's activity. Acetic acid is sometimes used as a solvent for the reduction of pyrroles.[10]

ParameterCondition 1Condition 2OutcomeReference
Substrate 2,5-dimethylpyrroleN-(1-methylpyrrole-2-acetyl)-(S)-proline methyl ester
Catalyst 5% Rh/Al₂O₃Rhodium catalyst[10]
Solvent Acetic AcidMethanol[10]
Pressure 3 bar20 bar[10]
Temperature Room Temperature25 °C[10]
Yield 70% cis-2,5-dimethylpyrrolidine98% pyrrolidine derivative[10]
Section 3: Purification Challenges

Q6: I am having difficulty purifying my crude pyrrolidine derivative. What are some effective purification strategies?

A6: The basic nature and potential water solubility of pyrrolidines can make purification challenging.[2]

Purification Techniques:

  • Column Chromatography: This is a widely used method.[1] For basic compounds like pyrrolidines, adding a small amount of a base like triethylamine or ammonium hydroxide to the eluent can prevent streaking on the silica gel column.[1]

  • Acid-Base Extraction: This is a very effective method for separating basic pyrrolidines from neutral or acidic impurities.[2] The crude mixture is dissolved in an organic solvent and washed with a dilute acid. The protonated pyrrolidine moves to the aqueous layer. The aqueous layer is then basified, and the free amine is extracted back into an organic solvent.[2]

  • Distillation: For liquid products that are thermally stable, vacuum distillation can be an excellent method for purification, especially for removing non-volatile impurities.[1]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can provide a high degree of purity.[1] Sometimes, forming a salt of the pyrrolidine derivative can facilitate crystallization.

dot

G Purification Strategy for Pyrrolidine Derivatives crude Crude Product is_solid Is the product a solid? crude->is_solid is_liquid Is the product a thermally stable liquid? is_solid->is_liquid No crystallization Crystallization is_solid->crystallization Yes is_basic Is the product basic? is_liquid->is_basic No distillation Vacuum Distillation is_liquid->distillation Yes acid_base Acid-Base Extraction is_basic->acid_base Yes chromatography Column Chromatography is_basic->chromatography No pure Pure Product crystallization->pure distillation->pure acid_base->pure chromatography->pure

Caption: Decision workflow for purification strategy.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of a Pyrrolidine Derivative

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent of your eluent system.

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the solvent system, starting with a low polarity and gradually increasing the polarity (e.g., by increasing the percentage of methanol in a dichloromethane/methanol mixture).[1] For basic pyrrolidines, add ~1% triethylamine or ammonium hydroxide to the eluent system to improve separation and prevent tailing.[1]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Acid-Base Extraction for Purification of a Pyrrolidine Derivative [2]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic pyrrolidine derivative will be protonated and move into the aqueous layer.

  • Separation: Separate the aqueous layer containing the product salt from the organic layer containing neutral and acidic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 5 M NaOH) until the solution is basic (pH > 12).

  • Extraction of Free Amine: Extract the free pyrrolidine derivative from the basified aqueous layer with an organic solvent (e.g., dichloromethane, 3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

References

Technical Support Center: Purification of Crude (4-Bromophenyl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude (4-Bromophenyl)(pyrrolidin-1-yl)methanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective purification techniques for this compound, a brominated aryl ketone, are column chromatography and recrystallization. The choice between these methods often depends on the impurity profile and the desired final purity.

Q2: What are the likely impurities in my crude this compound sample?

A2: Common impurities may include unreacted starting materials such as 4-bromobenzoyl chloride or pyrrolidine, byproducts from side reactions, and residual solvents from the synthesis. In some cases, related brominated compounds could also be present.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process. By comparing the spots of the crude mixture, the purified fractions, and a reference standard (if available), you can assess the separation and purity of the compound.

Troubleshooting Guides

Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation of Product and Impurities Incorrect mobile phase polarity.Optimize the eluent system. For compounds of moderate polarity like this compound, a gradient of hexane and ethyl acetate is often effective. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
Product Elutes Too Quickly or Too Slowly Mobile phase is too polar or not polar enough.Adjust the solvent ratio. If the product elutes too quickly (high Rf value), decrease the polarity of the mobile phase (increase the proportion of hexane). If it elutes too slowly (low Rf value), increase the polarity (increase the proportion of ethyl acetate).
Tailing of Spots on TLC and Column The compound may be interacting too strongly with the stationary phase, or the column may be overloaded.Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. Consider adding a small amount of a more polar solvent like methanol to the eluent system if tailing persists.
Cracking of the Silica Gel Bed Improper packing of the column or running the column dry.Ensure the column is packed uniformly as a slurry and never allow the solvent level to drop below the top of the silica gel.
Recrystallization Issues
Problem Possible Cause Solution
No Crystal Formation Upon Cooling The solution is not saturated; too much solvent was used.Evaporate some of the solvent to concentrate the solution and induce crystallization. Alternatively, add an anti-solvent (a solvent in which the compound is poorly soluble) dropwise until turbidity persists, then heat to redissolve and cool again. For similar compounds, ethanol/water or ethyl acetate/hexane systems have been used.[1]
Oiling Out Instead of Crystallization The boiling point of the solvent is higher than the melting point of the compound, or the compound is impure.Use a lower-boiling point solvent. If impurities are the cause, try purifying by column chromatography first.
Low Recovery of Purified Product The compound has significant solubility in the cold solvent, or too much solvent was used.Ensure the solution is cooled thoroughly in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary to dissolve the crude product.
Colored Impurities Remain in Crystals The impurities co-crystallize with the product.Sometimes, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities. However, this may also reduce the yield.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.

1. TLC Analysis:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate using a mixture of hexane and ethyl acetate (start with a 9:1 ratio).

  • Visualize the spots under UV light (254 nm). The ideal solvent system should give your product an Rf value of approximately 0.3-0.4.

2. Column Preparation:

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

  • Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed bed.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.

  • Carefully load the sample onto the top of the silica gel bed.

4. Elution:

  • Begin eluting with the low-polarity mobile phase.

  • Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A suggested gradient could be:

    • 95:5 Hexane:Ethyl Acetate (to elute non-polar impurities)

    • 90:10 Hexane:Ethyl Acetate

    • 80:20 Hexane:Ethyl Acetate (your product will likely elute in this range)

  • Collect fractions and monitor them by TLC.

5. Product Isolation:

  • Combine the pure fractions containing the desired product.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization

1. Solvent Selection:

  • Test the solubility of your crude product in various solvents at room temperature and at their boiling points. Good single solvents are those in which the compound is sparingly soluble at room temperature but very soluble when hot.

  • Alternatively, use a binary solvent system. For compounds of this type, ethanol/water or ethyl acetate/hexane are good starting points.[1]

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the hot solvent (or the more soluble solvent of a binary pair) until the solid just dissolves.

3. Decolorization (if necessary):

  • If the solution is colored, and you suspect colored impurities, you can add a small amount of activated charcoal and boil for a few minutes.

4. Filtration:

  • If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.

5. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven to remove any residual solvent.

Data Presentation

Purification Technique Typical Solvents/Eluents Expected Purity Typical Recovery
Column Chromatography Hexane/Ethyl Acetate Gradient>98%60-85%
Recrystallization Ethanol/Water, Ethyl Acetate/Hexane>99% (if starting material is relatively pure)70-95%

Visualizations

experimental_workflow crude Crude Product tlc TLC Analysis crude->tlc decision Purity Check tlc->decision column_chrom Column Chromatography decision->column_chrom Complex Mixture recrystallization Recrystallization decision->recrystallization Relatively Pure pure_product Pure Product column_chrom->pure_product waste Impurities column_chrom->waste recrystallization->pure_product recrystallization->waste

Caption: General purification workflow for this compound.

troubleshooting_logic start Purification Issue is_column Column Chromatography? start->is_column is_recrystallization Recrystallization? start->is_recrystallization poor_sep Poor Separation is_column->poor_sep Yes product_elution Incorrect Elution Time is_column->product_elution Yes no_crystals No Crystals Formed is_recrystallization->no_crystals Yes oiling_out Oiling Out is_recrystallization->oiling_out Yes wrong_eluent Adjust Eluent Polarity poor_sep->wrong_eluent adjust_ratio Adjust Solvent Ratio product_elution->adjust_ratio concentrate Concentrate Solution / Add Anti-solvent no_crystals->concentrate change_solvent Change Solvent / Pre-purify oiling_out->change_solvent

References

Technical Support Center: Stereoselectivity in Pyrrolidine Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stereoselective pyrrolidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize stereoselectivity in their pyrrolidine ring formation reactions. Pyrrolidines are a critical structural motif in a vast array of natural products and pharmaceuticals, making their stereocontrolled synthesis a paramount objective in modern organic chemistry.[1][2][3][4] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address common experimental challenges.

Section 1: Troubleshooting Diastereoselectivity

Poor diastereoselectivity is a frequent hurdle in pyrrolidine synthesis, particularly in reactions that create multiple stereocenters simultaneously, such as [3+2] cycloadditions.[5][6] The diastereomeric ratio (d.r.) is determined by the relative energy of the transition states leading to the different diastereomers.[7]

Q1: My 1,3-dipolar cycloaddition reaction is producing a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate?

A1: A low diastereomeric ratio suggests that the transition states for the formation of the two diastereomers are very close in energy. Several factors can be tuned to amplify the energy difference and favor one pathway over the other.

Underlying Principles: The stereochemical outcome of a 1,3-dipolar cycloaddition involving azomethine ylides is governed by the geometry of the dipole and the facial selectivity of its approach to the dipolarophile.[3][8][9] The reaction can proceed through either an endo or exo transition state, which dictates the relative stereochemistry of the newly formed stereocenters.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Reducing the temperature can significantly enhance diastereoselectivity by amplifying small differences in the activation energies of the competing transition states.[7]

  • Solvent Screening: The polarity and coordinating ability of the solvent can influence the conformation of the reactants and the stability of the transition states.[10] Experiment with a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH2Cl2) and polar protic (e.g., EtOH).[11][12]

  • Lewis Acid Catalysis: The addition of a Lewis acid can coordinate to the dipolarophile, altering its electronic properties and steric environment, thereby promoting a specific transition state geometry. Common Lewis acids to screen include TiCl4, Yb(OTf)3, and BF3·OEt2.[6][7]

  • Substrate Modification: The steric bulk of substituents on both the azomethine ylide precursor and the dipolarophile can be modified to create a stronger facial bias. For instance, changing the N-protecting group on the amino acid precursor to a bulkier group can influence the approach of the dipolarophile.[7]

Q2: I am using a chiral auxiliary, but the diastereoselectivity is still poor. How can I improve its effectiveness?

A2: While chiral auxiliaries are powerful tools for inducing stereoselectivity, their effectiveness can be highly dependent on the reaction conditions and the specific substrate.[13][14]

Underlying Principles: Chiral auxiliaries function by creating a sterically biased environment, forcing the incoming reagent to approach from the less hindered face.[13][14] For optimal performance, the auxiliary must effectively shield one face of the reactive intermediate.

Troubleshooting Steps:

  • Choice of Chiral Auxiliary: Not all auxiliaries are equally effective for every reaction. If you are using an Evans oxazolidinone, consider switching to an Oppolzer camphorsultam or a sulfinamide auxiliary, as their different steric profiles may offer better stereocontrol for your specific substrate.[13]

  • Chelation Control: The degree of stereocontrol is often dependent on the formation of a rigid, chelated transition state. The choice of Lewis acid is critical here. Bidentate Lewis acids may be required to form a well-defined chelated intermediate with the chiral auxiliary and the reactive center.

  • Temperature Optimization: As with non-auxiliary controlled reactions, lowering the temperature is often beneficial. In a successful case, lowering the reaction temperature from room temperature to 0°C increased the enantiomeric ratio from 96:4 to 98:2.[13]

  • Solvent Effects: The solvent can impact the conformation of the substrate-auxiliary conjugate. A systematic screen of solvents with varying polarities is recommended.

Parameter Recommendation Rationale
Temperature Decrease in increments of 10-20°CAmplifies small energy differences between transition states.[7]
Solvent Screen a range (Toluene, THF, CH2Cl2, etc.)Solvation affects the stability and geometry of the transition state.[10]
Catalyst Introduce or vary the Lewis acid (e.g., Ag2CO3, TiCl4)Can enforce a specific transition state geometry through coordination.[6]
Substrate Modify steric bulk of protecting groupsEnhances facial differentiation and steric hindrance.[7]

Section 2: Enhancing Enantioselectivity

Achieving high enantioselectivity often requires the use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts.[15][16][17][18]

Q3: My organocatalyzed pyrrolidine synthesis is giving low enantiomeric excess (ee). What are the key parameters to optimize?

A3: Low enantioselectivity in organocatalyzed reactions indicates that the catalyst is not effectively differentiating between the two enantiomeric transition states.

Underlying Principles: Chiral organocatalysts, such as proline derivatives, often operate by forming a transient chiral intermediate (e.g., an enamine or iminium ion) with one of the reactants.[17] The stereochemical outcome is then determined by the sterically controlled approach of the second reactant to this intermediate.

Troubleshooting Steps:

  • Catalyst Structure Modification: The steric and electronic properties of the organocatalyst are crucial. Small changes to the catalyst structure can have a profound impact on enantioselectivity. For example, modifying the substituents on a diarylprolinol silyl ether catalyst can fine-tune its performance.[16]

  • Acid/Base Additives: The presence of acidic or basic co-catalysts or additives can influence the reaction mechanism and the catalyst's activity and selectivity. A screen of different additives is often beneficial.

  • Solvent Choice: The solvent can play a role in the catalyst's conformation and the stability of the transition state.

  • Substrate Concentration: In some cases, the concentration of the reactants can affect the enantioselectivity. It is worthwhile to investigate the effect of running the reaction at different concentrations.

Q4: I am using a metal-catalyzed asymmetric cycloaddition, but the enantioselectivity is poor. Where should I focus my optimization efforts?

A4: In metal-catalyzed asymmetric reactions, the chiral ligand is the primary source of stereocontrol. The choice of ligand, metal precursor, and reaction conditions are all critical for achieving high enantioselectivity.[1][19]

Underlying Principles: The chiral ligand coordinates to the metal center, creating a chiral environment that directs the stereochemical course of the reaction. The reaction proceeds through a series of intermediates, and the enantioselectivity is determined by the relative energies of the diastereomeric transition states in the stereodetermining step.

Troubleshooting Steps:

  • Ligand Screening: This is often the most critical parameter. A wide variety of chiral ligands are available, such as phosphoramidites, BOX ligands, and cinchona alkaloids.[1][15][20] It is essential to screen a library of ligands to identify the optimal one for your specific transformation.

  • Metal Precursor: The choice of metal precursor can influence the active catalytic species. Experiment with different metal salts and oxidation states.

  • Counterion Effects: The counterion associated with the metal catalyst can sometimes play a significant role in the reaction's stereochemical outcome.

  • Temperature and Reaction Time: As with other stereoselective reactions, lower temperatures generally lead to higher enantioselectivity. Monitoring the reaction over time is also important, as product racemization can sometimes occur under the reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Organocatalytic Michael Addition for Pyrrolidine Synthesis

This protocol is adapted from studies on the Michael addition of aldehydes to nitroolefins using pyrrolidine-based organocatalysts.[17][18]

  • To a solution of the aldehyde (1.0 equiv) in the chosen solvent (e.g., CH2Cl2), add the organocatalyst (10 mol %).

  • Stir the mixture at the desired temperature (e.g., room temperature or 0 °C).

  • Add the nitroolefin (1.2 equiv) to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the product by column chromatography.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or NMR analysis of the purified product.

Protocol 2: General Procedure for Metal-Catalyzed Asymmetric [3+2] Cycloaddition

This protocol is based on palladium-catalyzed asymmetric [3+2] cycloadditions of trimethylenemethane (TMM) with imines.[1][19]

  • In a flame-dried flask under an inert atmosphere, dissolve the chiral ligand (e.g., a phosphoramidite, 5 mol %) and the palladium precursor (e.g., Pd2(dba)3, 2.5 mol %) in the chosen solvent.

  • Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.

  • Add the imine (1.0 equiv) to the catalyst solution.

  • Add the TMM precursor (1.2 equiv) to the reaction mixture.

  • Stir the reaction at the desired temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture and purify the product by column chromatography.

  • Determine the yield and enantioselectivity of the pyrrolidine product.

Visualizing Reaction Pathways

Decision Tree for Troubleshooting Poor Stereoselectivity

G start Low Stereoselectivity Observed (d.r. or ee) check_ee Is Enantioselectivity the Issue? start->check_ee check_dr Is Diastereoselectivity the Issue? start->check_dr temp Lower Reaction Temperature solvent Screen Solvents temp->solvent No Improvement success Improved Stereoselectivity temp->success Improvement substrate Modify Substrate solvent->substrate No Improvement solvent->success Improvement catalyst Vary Catalyst/Ligand catalyst->solvent No Improvement catalyst->success Improvement lewis_acid Screen Lewis Acids substrate->lewis_acid For Cycloadditions substrate->success Improvement check_ee->catalyst Yes check_dr->temp Yes auxiliary Optimize Chiral Auxiliary check_dr->auxiliary Using Auxiliary auxiliary->lewis_acid auxiliary->success Improvement lewis_acid->success Improvement

Caption: Troubleshooting flowchart for improving stereoselectivity.

Generalized Catalytic Cycle for Asymmetric [3+2] Cycloaddition

G Catalyst_Precursor Pd(0) + L Active_Catalyst [Pd(0)L] Catalyst_Precursor->Active_Catalyst Pd_TMM_Complex [Pd(II)(TMM)L] Active_Catalyst->Pd_TMM_Complex Oxidative Addition Oxidative_Addition Oxidative Addition (TMM Precursor) Cycloaddition [3+2] Cycloaddition (Stereodetermining Step) Pd_TMM_Complex->Cycloaddition Imine Coordination Imine Coordination Product_Complex [Pd(II)(Pyrrolidine)L] Cycloaddition->Product_Complex Product_Complex->Active_Catalyst Reductive Elimination Product Chiral Pyrrolidine Product_Complex->Product Reductive_Elimination Reductive Elimination

Caption: Simplified catalytic cycle for Pd-catalyzed [3+2] cycloaddition.

References

Technical Support Center: Resolving Enantiomers of Pyrovalerone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of pyrovalerone analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the enantioseparation of these compounds. The content is structured to address specific issues with scientific rationale, ensuring you can not only solve problems but also understand the underlying principles to proactively improve your experimental design.

Pyrovalerone and its analogs, a class of synthetic cathinones, possess a chiral center, making the separation of their enantiomers crucial for pharmacological and toxicological studies, as the biological activity often resides in one specific stereoisomer.[1][2] This guide covers the three primary resolution techniques: High-Performance Liquid Chromatography (HPLC), Diastereomeric Salt Crystallization, and Enzymatic Resolution.

Section 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for both analytical and preparative separation of pyrovalerone analogs due to its high efficiency and the availability of diverse chiral stationary phases (CSPs).[3][4][5] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective.[3][4]

Troubleshooting Guide: Chiral HPLC

Question: I'm observing significant peak tailing for my pyrovalerone analog on a silica-based chiral column. What is the cause and how can I fix it?

Answer:

Peak tailing for basic compounds like pyrovalerone analogs is a classic problem in liquid chromatography.[6][7]

  • Primary Cause: The issue typically stems from secondary interactions between the basic amine group on your compound and acidic residual silanol groups on the silica surface of the column packing material.[7][8] These strong, non-specific interactions create multiple retention mechanisms, causing a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.

  • Solutions & Scientific Rationale:

    • Add a Basic Modifier to the Mobile Phase: This is the most common and effective solution. Adding a small amount (typically 0.1%) of a basic amine like diethylamine (DEA) or triethylamine (TEA) to your normal-phase mobile phase is highly effective.[4][9] The modifier acts as a competitive agent, binding to the active silanol sites and masking them from your analyte. This ensures that the primary interaction is with the chiral selector, leading to symmetrical peaks.

    • Control Mobile Phase pH (Reversed-Phase): If you are using a reversed-phase method, operating at a low pH will protonate the silanol groups, reducing their ability to interact with the protonated amine analyte.[7] Conversely, operating at a high pH will deprotonate the analyte, which can also reduce unwanted interactions. However, ensure your column is stable at the chosen pH.

    • Use an End-Capped Column: Modern, high-quality columns are often "end-capped," a process that chemically derivatizes most of the residual silanols to make them less active.[6] If you are consistently facing tailing issues with basic compounds, investing in a well-deactivated, end-capped chiral column is a wise choice.

    • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[6] To check for this, dilute your sample by a factor of 10 and reinject. If the peak shape improves, column overload was a contributing factor.

Question: My resolution between enantiomers is poor or nonexistent. How do I improve it?

Answer:

Achieving good resolution (Rs > 1.5) is the primary goal. Poor resolution is a result of insufficient selectivity (α) or low efficiency (N).

  • Potential Causes & Optimization Strategy:

    • Incorrect CSP Selection: The "lock and key" interaction between the analyte and the CSP is highly specific. The chosen column may not be suitable for your specific analog. A screening approach using columns with different chiral selectors (e.g., an amylose-based vs. a cellulose-based CSP) is the most effective strategy.[10][11]

    • Mobile Phase Composition: For polysaccharide columns, the choice and ratio of the alcohol modifier (e.g., isopropanol vs. ethanol) in a normal-phase system dramatically affects selectivity.[4] Systematically vary the percentage of the alcohol modifier (e.g., starting from 99:1 Hexane:IPA and moving to 90:10).

    • Flow Rate: Chiral separations often benefit from lower flow rates than standard achiral separations.[11] Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the analyte spends interacting with the CSP, which can significantly improve resolution.

    • Temperature: Temperature affects the thermodynamics of the chiral recognition process. Lowering the column temperature often increases selectivity and improves resolution, though it may also increase backpressure and peak width.[11] Experiment with temperatures between 10°C and 40°C.

Question: I'm scaling up from an analytical to a semi-preparative separation, and my resolution has disappeared. What went wrong?

Answer:

This is a common issue related to overloading the column. The principles that govern analytical separations are different from the mass-overload conditions of preparative chromatography.

  • Key Considerations for Scale-Up:

    • Mass Overload: You are likely exceeding the loading capacity of the column. In preparative mode, the goal is to load as much compound as possible while maintaining just enough separation to collect pure fractions. Reduce the injection mass significantly and gradually increase it until the resolution degrades to the minimum acceptable level.

    • Injection Volume and Solvent: The sample should be dissolved in the mobile phase itself or a weaker solvent. Injecting a large volume of a strong solvent will cause severe peak distortion and loss of resolution.[9]

    • Optimize for Throughput: In preparative chromatography, a shorter run time is often prioritized. You might need to increase the flow rate and accept a partial loss in resolution, which can be compensated for by collecting narrower fractions. A stacked injection approach, where subsequent injections are made before the previous run is complete, can also maximize throughput.[12]

Experimental Protocol: Analytical Chiral HPLC Method Development

Objective: To develop a robust analytical method for the enantioseparation of a novel pyrovalerone analog.

Methodology:

  • Column Screening:

    • Select a minimum of two columns with different polysaccharide-based CSPs. A good starting pair is an amylose-based column (e.g., CHIRALPAK® IF-3) and a cellulose-based column (e.g., Lux® Cellulose-2).[3][9]

  • Mobile Phase Preparation:

    • Normal Phase: Prepare two initial mobile phases:

      • Mobile Phase A: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)

      • Mobile Phase B: n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v)

    • Reversed Phase: Prepare one initial mobile phase:

      • Mobile Phase C: 0.1% Ammonium Bicarbonate in Water / Acetonitrile (10:90, v/v)[9]

  • Initial Screening Conditions:

    • Flow Rate: 0.7 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 5 µL

    • Analyte Concentration: ~0.5 mg/mL in mobile phase

    • Detection: UV at 254 nm

  • Execution and Optimization:

    • Run the sample on each column with each applicable mobile phase.

    • If no separation is observed, adjust the alcohol modifier percentage in normal phase (e.g., try 2%, 5%, 15%, 20%).

    • If partial separation is observed, optimize by fine-tuning the alcohol ratio and reducing the flow rate (e.g., to 0.5 mL/min) or temperature (e.g., to 15°C).

    • The goal is to achieve a resolution factor (Rs) of ≥ 1.5.

FAQs: Chiral HPLC

Q1: Why is a basic modifier like DEA or TEA necessary for separating pyrovalerone analogs in normal phase? A1: Pyrovalerone analogs are basic amines. On a standard silica-based CSP, these amines can interact strongly with residual acidic silanol groups on the silica surface.[7][8] This leads to poor peak shape (tailing) and can interfere with the chiral recognition mechanism. The basic modifier neutralizes these active sites, ensuring that separation is governed by the specific interactions with the chiral selector.[9]

Q2: Can I use the same chiral column for both normal-phase and reversed-phase methods? A2: It depends entirely on the column. Traditional "coated" polysaccharide CSPs can be irreversibly damaged by certain solvents used in reversed-phase chromatography. However, modern "immobilized" or "bonded" CSPs are much more robust and are designed to be used in both modes.[13] Always check the manufacturer's instructions for your specific column before switching solvent systems.

Q3: My enantiomers appear to be racemizing on the column or during sample preparation. How can I confirm and prevent this? A3: Racemization can occur under certain conditions, particularly elevated temperatures or in the presence of strong bases.[14] To test for on-column racemization, collect the pure fractions of each enantiomer, reinject them individually, and look for the appearance of the other enantiomer. To prevent this, keep sample preparation and analysis temperatures low. While basic modifiers are needed for peak shape, use the lowest concentration effective (e.g., 0.1%) and avoid harsh conditions. Studies on MDPV have shown that its enantiomers can start to racemize after 48 hours at 37°C and after 24 hours at 70°C.[14] The HCl salts are generally stable in aqueous solution at room temperature for at least 24 hours.[1]

Q4: What are the key differences between amylose- and cellulose-based CSPs? A4: Both are polysaccharides derivatized with aromatic groups (like phenylcarbamates) to create chiral selectors. However, their three-dimensional structures are different. Cellulose has a more linear, ribbon-like structure, while amylose has a helical structure. This difference in higher-order structure means they often provide complementary selectivity. An analyte that does not resolve on a cellulose-based CSP may show excellent separation on an amylose-based one, and vice-versa, making them a powerful combination for method development screening.[3]

Section 2: Diastereomeric Salt Crystallization

This classical resolution technique leverages the formation of diastereomeric salts by reacting the racemic amine (pyrovalerone analog) with an enantiomerically pure chiral acid (the resolving agent).[15] The resulting diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[16]

Troubleshooting Guide: Diastereomeric Salt Crystallization

Question: I have formed the diastereomeric salts, but I'm getting a very low yield of crystalline material. How can I improve this?

Answer:

Low yield is a common problem and is almost always related to the solubility of the diastereomeric salts in the chosen solvent system.

  • Primary Cause: The solubilities of the two diastereomeric salts are too high in the selected solvent, or the difference in their solubilities is not large enough.

  • Solutions & Scientific Rationale:

    • Systematic Solvent Screening: This is the most critical step. The ideal solvent should dissolve the salts at a higher temperature but provide low solubility for one diastereomer at a lower temperature. Screen a range of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, acetone, acetonitrile, and mixtures with water). The goal is to maximize the solubility difference.[15][16]

    • Introduce an Anti-Solvent: An anti-solvent is a solvent in which the salts are insoluble. After dissolving the salts in a good solvent at an elevated temperature, the slow addition of an anti-solvent can induce selective crystallization of the less soluble diastereomer.

    • Optimize Concentration and Temperature Profile: Ensure you are creating a supersaturated solution. Start with a higher concentration of the racemic amine and resolving agent. Employ a slow, controlled cooling profile. Crash cooling often leads to co-precipitation and low purity. A slow ramp-down allows for the selective nucleation and growth of the desired crystals.

    • Use Seeding: If you have a small amount of the desired pure diastereomeric salt, adding a "seed" crystal to the supersaturated solution can promote the crystallization of that specific diastereomer and prevent the spontaneous nucleation of the more soluble one.

Question: My crystallized salt has very low diastereomeric excess (d.e.). Repeated recrystallizations are not improving the purity. What is happening?

Answer:

This frustrating situation is often caused by the formation of a solid solution.

  • Primary Cause: A solid solution occurs when the crystal lattice of the less soluble diastereomer incorporates the more soluble diastereomer.[17] This creates a single, mixed solid phase, making purification by simple recrystallization ineffective because both diastereomers crystallize together.

  • Solutions & Scientific Rationale:

    • Change the Solvent System: The formation of a solid solution can be highly dependent on the solvent used for crystallization. A different solvent can alter the crystal packing and may break the solid solution behavior.

    • Change the Chiral Resolving Agent: This is often the most effective solution. A structurally different resolving agent will form diastereomers with completely different physical properties and crystal packing arrangements, which is very likely to prevent the formation of a solid solution. For pyrovalerone analogs, common resolving agents for amines include tartaric acid derivatives (e.g., (+)-dibenzoyl-D-tartaric acid, (+)-di-p-toluoyl-D-tartaric acid) or camphorsulfonic acid.[16][18][19][20]

    • Enantioselective Dissolution: This is an advanced technique where the impure crystalline solid is briefly exposed to a solvent under conditions that kinetically favor the dissolution of the more soluble (minority) diastereomer, thereby enriching the solid in the less soluble (majority) diastereomer.[17]

Experimental Protocol: Screening for Diastereomeric Salt Resolution

Objective: To identify a suitable chiral resolving agent and solvent system for the resolution of a racemic pyrovalerone analog.

Methodology:

  • Selection of Resolving Agents: Choose at least two enantiomerically pure chiral acids. Good candidates for basic amines are:

    • (+)-O,O'-Dibenzoyl-D-tartaric acid (DBTA)

    • (1S)-(+)-10-Camphorsulfonic acid

  • Small-Scale Salt Formation (Array Format):

    • In separate small vials, dissolve the racemic pyrovalerone analog (e.g., 0.5 mmol) in a small volume of various solvents (e.g., 1 mL of methanol, ethanol, isopropanol, acetone).

    • In a separate set of vials, dissolve the resolving agent (e.g., 0.5 mmol of DBTA) in the same solvents.

    • Combine the solutions at room temperature or with gentle warming.

  • Inducing Crystallization:

    • Allow the vials to stand at room temperature. If no crystals form, try slow evaporation of the solvent or store the vials in a refrigerator (4°C).

    • If oils form ("oiling out"), try adding a small amount of a non-polar anti-solvent (like hexane) or using a more dilute starting solution.

  • Analysis:

    • Isolate any crystalline material by filtration.

    • Liberate the free amine from a small sample of the crystals by dissolving them in water and adding a base (e.g., 1M NaOH), followed by extraction with an organic solvent (e.g., ethyl acetate).

    • Analyze the extracted amine using the previously developed chiral HPLC method to determine the enantiomeric excess (e.e.). The diastereomeric excess (d.e.) of the salt corresponds to the e.e. of the liberated amine.

  • Selection: The combination of resolving agent and solvent that provides a crystalline solid with the highest d.e. is the lead candidate for optimization and scale-up.

FAQs: Diastereomeric Salt Crystallization

Q1: What is the optimal molar ratio of resolving agent to racemic amine? A1: While a 1:1 molar ratio is often used, this is not always optimal. Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to a higher purity of the crystallized salt, although the maximum theoretical yield is then limited to 50% of the half-racemate. The optimal ratio depends on the ternary phase diagram of the two diastereomers and the solvent and should be determined experimentally.[15]

Q2: My resolving agent is expensive. How can I recover it after the resolution? A2: Yes, recovery is essential for process economy. After you have liberated your desired amine enantiomer from the filtered salt using a base, the resolving agent will be in the aqueous layer as its corresponding salt (e.g., sodium tartrate). This aqueous layer can be acidified (e.g., with HCl) to precipitate the chiral acid, which can then be recovered by filtration, dried, and reused.

Q3: What is "oiling out" and how do I prevent it? A3: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline phase. It is often caused by excessively high supersaturation or a crystallization temperature that is too high. To prevent it, use a more dilute solution, employ a slower cooling rate, or add an anti-solvent slowly to induce controlled crystallization.

Visualization: Resolution Method Selection Workflow

G start Start: Racemic Pyrovalerone Analog method_choice Resolution Method Selection start->method_choice hplc Chiral HPLC method_choice->hplc High-throughput analysis needed crystallization Diastereomeric Salt Crystallization method_choice->crystallization Large scale, low cost desired enzymatic Enzymatic Resolution method_choice->enzymatic High selectivity, green chemistry hplc_check Analytical or Preparative Scale? hplc->hplc_check cryst_check Good Crystals Form? crystallization->cryst_check enzymatic_check Suitable Enzyme Found? enzymatic->enzymatic_check analytical Analytical Quantification hplc_check->analytical Analytical preparative Preparative Separation hplc_check->preparative Preparative cryst_yes Optimize Yield & Purity cryst_check->cryst_yes Yes cryst_no Screen New Solvents / Resolving Agents cryst_check->cryst_no No cryst_no->crystallization enzymatic_yes Optimize Reaction Conditions enzymatic_check->enzymatic_yes Yes enzymatic_no Consider Alternative Biocatalyst enzymatic_check->enzymatic_no No enzymatic_no->enzymatic

Caption: Decision workflow for selecting a chiral resolution method.

Section 3: Enzymatic Resolution

Enzymatic kinetic resolution uses a biocatalyst, typically a lipase or a protease, to selectively acylate or hydrolyze one enantiomer of the racemate, leaving the other enantiomer unreacted.[21][22] This method is prized for its high enantioselectivity and environmentally friendly reaction conditions. For pyrovalerone analogs, which are β-amino ketones, lipases can be used to selectively acylate the amine or a reduced hydroxyl group.

Troubleshooting Guide: Enzymatic Resolution

Question: My enzymatic reaction is very slow or shows no conversion. What should I do?

Answer:

Low or no reactivity in an enzymatic process points to several potential issues related to the enzyme's environment and stability.

  • Primary Causes & Solutions:

    • Enzyme Inactivation: The chosen organic solvent may be denaturing the enzyme. Screen different solvents. Non-polar solvents like hexane, toluene, or diisopropyl ether are often less disruptive to enzyme structure than polar solvents.

    • Incorrect Acyl Donor: The enzyme's activity is highly dependent on the acyl donor. For lipases, common donors include vinyl acetate, ethyl acetate, or trifluoroethyl butanoate.[21] Vinyl acetate is often highly effective as it produces vinyl alcohol, which tautomerizes to acetaldehyde, making the reaction irreversible.

    • Sub-optimal Temperature: Every enzyme has an optimal temperature range. While room temperature is a good starting point, some lipases are more active at slightly elevated temperatures (e.g., 40-50°C). However, excessively high temperatures will cause denaturation.

    • pH Mismatch (Aqueous media): If the reaction is run in a buffered aqueous system, the pH must be near the enzyme's optimum. The pH of the microenvironment around the immobilized enzyme is critical.

    • Enzyme Inhibition: The substrate or product itself might be inhibiting the enzyme at higher concentrations. Try running the reaction at a lower substrate concentration.

Question: The reaction proceeds to ~50% conversion, but the enantiomeric excess (e.e.) of both the product and the remaining starting material is low. How can I improve selectivity?

Answer:

Low enantioselectivity (a low E-value) means the enzyme is not discriminating well between the two enantiomers.

  • Primary Causes & Solutions:

    • Sub-optimal Enzyme Choice: This is the most likely cause. Not all lipases will be selective for your substrate. It is essential to screen a panel of different lipases (e.g., Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase (PSL), Candida rugosa Lipase) to find one with high selectivity.[21][22]

    • Solvent Effects: The solvent can influence the flexibility and conformation of the enzyme, which directly impacts its enantioselectivity. A change in solvent can sometimes dramatically improve the E-value.

    • Acyl Donor Structure: The size and structure of the acyl donor can influence how the substrate fits into the enzyme's active site. Trying different acyl donors (e.g., vinyl propionate vs. vinyl butanoate) can sometimes enhance selectivity.

    • Temperature: Lowering the reaction temperature can sometimes increase enantioselectivity by making the enzyme's active site more rigid, although this will also slow down the reaction rate.

Experimental Protocol: Screening Lipases for Kinetic Resolution

Objective: To identify a lipase that can enantioselectively acylate a racemic pyrovalerone analog.

Methodology:

  • Enzyme and Reagent Setup:

    • Enzymes: Obtain a selection of immobilized lipases (e.g., Novozym® 435 (CALB), Lipase PS from Pseudomonas cepacia).

    • Substrate: Racemic pyrovalerone analog.

    • Acyl Donor: Vinyl acetate.

    • Solvent: Diisopropyl ether (an excellent solvent for many lipase reactions).[21]

  • Reaction Setup (Small Scale):

    • In separate vials, add the racemic pyrovalerone analog (e.g., 20 mg).

    • Add the solvent (e.g., 2 mL of diisopropyl ether).

    • Add the acyl donor (e.g., 1.5 equivalents of vinyl acetate).

    • Initiate the reaction by adding the lipase (e.g., 20 mg of immobilized enzyme).

  • Reaction Monitoring:

    • Stir the vials at a constant temperature (e.g., 30°C).

    • Take small aliquots at regular time intervals (e.g., 2h, 6h, 24h, 48h). Quench the reaction in the aliquot by filtering out the enzyme.

    • Analyze the aliquots by chiral HPLC to determine the conversion percentage and the e.e. of the remaining starting material and the acylated product.

  • Evaluation:

    • The ideal enzyme will show a clear preference for one enantiomer.

    • Calculate the enantiomeric ratio (E-value) from the conversion and e.e. values. An E-value > 20 is good, >100 is excellent for a preparative resolution.[23]

    • The reaction should be stopped at or near 50% conversion to achieve the highest possible e.e. for both the product and the unreacted starting material.

FAQs: Enzymatic Resolution

Q1: What is Dynamic Kinetic Resolution (DKR)? A1: A standard kinetic resolution is limited to a maximum theoretical yield of 50% for a single enantiomer. Dynamic Kinetic Resolution (DKR) overcomes this by combining the enzymatic resolution with a method for racemizing the slower-reacting enantiomer in situ.[24][25] This continuously converts the "unwanted" enantiomer back into the racemate, allowing the enzyme to eventually transform nearly 100% of the starting material into a single, enantiopure product. This often requires a second catalyst (e.g., a metal catalyst) for the racemization step.

Q2: Can I use whole cells instead of isolated enzymes? A2: Yes, using whole microbial cells (e.g., Baker's yeast) that contain the desired enzymes (like ketoreductases) is a common and cost-effective approach, especially for reductions.[24] The cells provide the enzyme and can also handle the regeneration of necessary cofactors (like NADH/NADPH). However, side reactions from other enzymes in the cell can sometimes be a problem.

Q3: My pyrovalerone analog is a ketone. Can I use an enzyme to asymmetrically reduce it instead of performing a resolution? A3: Absolutely. Instead of resolving a racemate, you can use an asymmetric synthesis approach. Ketoreductase enzymes (KREDs) can reduce the prochiral ketone to a chiral secondary alcohol with high enantioselectivity.[24] This is often a more efficient route as it can theoretically yield 100% of the desired enantiomer of the alcohol, which can then be used in subsequent synthetic steps.

Data Summary Table: Chiral Resolution Method Comparison
FeatureChiral HPLCDiastereomeric Salt CrystallizationEnzymatic Kinetic Resolution
Principle Differential interaction with a chiral stationary phaseSeparation of diastereomers based on solubility differencesEnantioselective enzymatic reaction
Scale Analytical to Preparative (mg to kg)Process Scale (g to multi-ton)Lab to Process Scale (mg to kg)
Speed Fast (analytical), Slower (prep)Slow (requires crystallization time)Moderate to Slow (reaction time)
Development Cost High (expensive columns)Moderate (solvents, resolving agents)Moderate (enzymes, screening)
Key Challenge Finding a suitable column/mobile phase combinationFinding a system that crystallizes well and avoids solid solutionsFinding a highly selective enzyme
Pros High purity, applicable to many compounds, direct analysisLow cost at scale, well-established technologyHigh selectivity, mild conditions, "green"
Cons High solvent consumption (prep), high initial costLabor-intensive development, may not work for all compoundsLimited to 50% yield (unless DKR), enzyme cost/stability

References

HPLC Troubleshooting Center for Process Impurity Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) troubleshooting, specifically tailored for the quantification of process impurities. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their analytical experiments.

Troubleshooting Guides

This section provides detailed troubleshooting guides in a question-and-answer format to address specific problems you may encounter.

Issue 1: Asymmetric Peak Shapes (Tailing or Fronting)

Q1: What causes my peaks to tail?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue that can affect the accuracy of impurity quantification, potentially obscuring smaller impurity peaks that elute after a major peak.[1]

Potential Causes and Solutions:

CauseSolution
Secondary Interactions Strong interactions between basic analytes and acidic residual silanol groups on the silica-based column packing are a primary cause.[1][2] To mitigate this, consider using a mobile phase with a lower pH (around 2-3) to protonate the silanols, or use an end-capped column to minimize exposed silanol groups.[3] Adding a competitive base to the mobile phase can also help.
Column Overload Injecting too much sample can saturate the column, leading to peak tailing.[4] Reduce the injection volume or dilute the sample to see if the peak shape improves.[4]
Extra-column Volume Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening and tailing.[2][3] Use tubing with a small internal diameter and keep connections as short as possible.
Column Degradation An old or contaminated column can lose its efficiency, resulting in poor peak shapes.[3] Try regenerating the column according to the manufacturer's instructions or replace it if necessary.[3]

Q2: Why are my peaks fronting?

Peak fronting, where the first half of the peak is broader, is less common than tailing but can also impact resolution and quantification.[1]

Potential Causes and Solutions:

CauseSolution
Sample Overload Similar to tailing, injecting too much sample can lead to fronting.[5] Decrease the injection volume or sample concentration.[5]
Poor Sample Solubility If the sample is not fully dissolved in the mobile phase, it can cause peak fronting.[1] Ensure the sample solvent is compatible with and ideally weaker than the mobile phase.
Column Collapse A sudden change in solvent composition or pressure can cause the column bed to collapse, leading to distorted peak shapes. This is a more severe issue and may require column replacement.[1]
Issue 2: Ghost Peaks in the Chromatogram

Q3: I see unexpected peaks in my blank runs. What are they and how do I get rid of them?

These unexpected peaks, often referred to as "ghost peaks," can interfere with the identification and quantification of actual impurities.[6][7] They can originate from various sources within the HPLC system or the sample preparation process.[6]

Potential Causes and Solutions:

CauseSolution
Mobile Phase Contamination Even HPLC-grade solvents can contain trace impurities that concentrate on the column and elute as ghost peaks, especially in gradient elution.[6] Use freshly prepared, high-purity mobile phase and consider filtering it before use.[8] Comparing different brands of solvents can sometimes resolve the issue.
System Contamination Carryover from previous injections is a common culprit.[6] This can come from the autosampler needle, injection valve, or contaminated tubing.[9] Implement a robust needle wash protocol with a strong solvent between injections.[9] Flushing the entire system with a strong solvent can also help remove contaminants.
Sample Preparation Contaminants can be introduced from glassware, vials, caps, or filters used during sample preparation. Ensure all materials are scrupulously clean. Running a "method blank" (all sample preparation steps without the sample) can help identify the source of contamination.
Column Bleed As a column ages, the stationary phase can degrade and leach into the mobile phase, appearing as a rising baseline or ghost peaks in gradient analysis.[8] Conditioning a new column properly and operating within the recommended pH and temperature ranges can prolong its life.

Experimental Protocol: Diagnosing Ghost Peaks

  • Blank Injection: Run a blank gradient (injecting mobile phase) to see if the ghost peaks are still present. If they are, the source is likely the system or mobile phase.[10]

  • Solvent Test: Inject pure solvents used in your mobile phase individually to see if one of them is the source of the contamination.[6]

  • Systematic Component Check: To isolate the contaminated component, systematically bypass parts of the system. For example, replace the column with a union and run a blank gradient to check for contamination from the autosampler and pump.[11]

Issue 3: Baseline Instability (Noise and Drift)

Q4: My baseline is noisy. What can I do to improve it?

A noisy baseline can decrease the signal-to-noise ratio, making it difficult to accurately quantify low-level impurities.[12]

Potential Causes and Solutions:

CauseSolution
Air Bubbles Air bubbles in the mobile phase or detector cell are a frequent cause of baseline noise and spikes.[8] Thoroughly degas the mobile phase using sonication, vacuum degassing, or helium sparging.[8] An in-line degasser is also highly effective.
Pump Issues Inconsistent solvent delivery or pressure fluctuations from the pump can lead to a noisy baseline.[12] Check for leaks, ensure pump seals are in good condition, and prime the pump to remove any trapped air.[13]
Detector Lamp Instability An aging detector lamp can cause fluctuations in the baseline.[8] Check the lamp's energy output and replace it if it's nearing the end of its lifespan.
Contamination A contaminated mobile phase, column, or detector flow cell can contribute to baseline noise.[8][12] Flush the system with a strong, clean solvent.

Q5: Why is my baseline drifting up or down?

Baseline drift, a gradual and continuous change in the baseline, can interfere with peak integration and reproducibility.[12]

Potential Causes and Solutions:

CauseSolution
Temperature Fluctuations Changes in the ambient laboratory temperature can affect the column and detector, leading to drift.[8][14] Use a column oven and ensure a stable laboratory environment.
Mobile Phase Composition Changes In gradient elution, differences in the UV absorbance of the mobile phase components can cause a drifting baseline.[15] Ensure the mobile phase components are miscible and well-mixed. Using a reference wavelength on the detector can sometimes compensate for this.
Column Equilibration An improperly equilibrated column can cause the baseline to drift, especially at the beginning of a run.[8] Ensure the column is fully equilibrated with the initial mobile phase conditions before injecting the sample.
Contamination A slow elution of strongly retained compounds from previous injections can cause the baseline to drift upwards.[8]

FAQs

Q: My peak retention times are shifting from run to run. What is the most likely cause?

A: Retention time shifts can be frustrating and can lead to incorrect peak identification.[5] The most common causes include:

  • Changes in Mobile Phase Composition: Even a small change of 1% in the organic solvent concentration can alter retention times by 5-15%.[16] Prepare the mobile phase carefully and consistently, preferably by weight.

  • Temperature Fluctuations: Inconsistent column temperature will lead to variable retention times.[17][18] Use a reliable column oven.

  • Column Equilibration: Insufficient equilibration time between gradient runs will cause retention time shifts in subsequent runs.[19]

  • Flow Rate Inconsistency: Check for leaks in the pump or tubing, as this can affect the flow rate and, consequently, the retention times.[18] Worn pump seals can also be a cause.[13]

Q: I have poor resolution between my main peak and a critical impurity. How can I improve it?

A: Achieving adequate resolution is crucial for accurate quantification.[20] Here are some strategies to improve separation:

  • Optimize Mobile Phase Composition: Adjusting the ratio of organic solvent to the aqueous phase can significantly impact selectivity.[20]

  • Change the pH: For ionizable compounds, altering the pH of the mobile phase can change their retention behavior and improve resolution.[20]

  • Use a Different Column: If optimizing the mobile phase doesn't work, switching to a column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl column) can provide the necessary selectivity.[20]

  • Decrease the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will increase the run time.[21]

  • Lower the Temperature: Reducing the column temperature can sometimes increase retention and improve the separation of closely eluting peaks.[21]

Q: What are the common issues related to the autosampler that can affect my results?

A: The autosampler is a common source of issues that can lead to poor reproducibility and ghost peaks.[9] Key problems include:

  • Injection Errors: Partial injections or air bubbles in the sample loop can result from a blocked or damaged needle.[22]

  • Poor Reproducibility: Inconsistent injection volumes can be due to calibration issues or problems with the autosampler's flow settings.[22]

  • Carryover/Contamination: Residue from previous samples can adsorb to the needle or injection valve, leading to ghost peaks in subsequent runs.[9] A thorough needle wash with a strong solvent is essential to prevent this.[9]

Visual Troubleshooting Workflows

Below are logical diagrams to guide you through the troubleshooting process for common HPLC issues.

HPLC_Troubleshooting_Peak_Tailing start Problem: Peak Tailing check_overload Is the peak shape concentration-dependent? start->check_overload reduce_conc Reduce injection volume or sample concentration check_overload->reduce_conc Yes check_mobile_phase Is the mobile phase pH appropriate for the analyte? check_overload->check_mobile_phase No end_solution Solution Found reduce_conc->end_solution adjust_ph Adjust mobile phase pH. For basic compounds, lower pH (2-3). check_mobile_phase->adjust_ph No check_column Is the column old or potentially contaminated? check_mobile_phase->check_column Yes adjust_ph->end_solution regenerate_column Regenerate or replace the column check_column->regenerate_column Yes check_extra_column Check for excessive tubing length or wide-bore tubing check_column->check_extra_column No regenerate_column->end_solution check_extra_column->end_solution

Caption: Troubleshooting workflow for peak tailing.

HPLC_Troubleshooting_Ghost_Peaks start Problem: Ghost Peaks run_blank Run a blank injection (no sample) start->run_blank peaks_present Are ghost peaks still present? run_blank->peaks_present check_sample_prep Source is likely sample or sample prep. Check solvents, vials, and filters. peaks_present->check_sample_prep No check_mobile_phase Prepare fresh mobile phase with high-purity solvents. peaks_present->check_mobile_phase Yes end_solution Solution Found check_sample_prep->end_solution peaks_still_present Are peaks still present? check_mobile_phase->peaks_still_present system_contamination System contamination is likely. Clean injector, check for carryover. peaks_still_present->system_contamination Yes peaks_still_present->end_solution No system_contamination->end_solution

Caption: Diagnostic workflow for identifying the source of ghost peaks.

HPLC_Troubleshooting_Retention_Time_Shift start Problem: Retention Time Shifts check_all_peaks Are all peaks shifting proportionally? start->check_all_peaks flow_rate_issue Likely a flow rate issue. Check for leaks, pump malfunction, or incorrect settings. check_all_peaks->flow_rate_issue Yes check_temp Is the column temperature stable? check_all_peaks->check_temp No end_solution Solution Found flow_rate_issue->end_solution stabilize_temp Use a column oven and ensure a stable lab environment. check_temp->stabilize_temp No check_mobile_phase Is the mobile phase freshly and accurately prepared? check_temp->check_mobile_phase Yes stabilize_temp->end_solution prepare_fresh_mp Prepare fresh mobile phase, measuring components by weight. check_mobile_phase->prepare_fresh_mp No check_equilibration Is the column fully equilibrated between runs? check_mobile_phase->check_equilibration Yes prepare_fresh_mp->end_solution increase_equilibration Increase equilibration time. check_equilibration->increase_equilibration No check_equilibration->end_solution Yes increase_equilibration->end_solution

Caption: Troubleshooting guide for retention time instability.

References

Technical Support Center: Scaling Up the Synthesis of 1-(4-bromobenzoyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and scale-up of 1-(4-bromobenzoyl)pyrrolidine. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and process diagrams to address common challenges encountered during this chemical transformation.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1-(4-bromobenzoyl)pyrrolidine.

Q1: What is the fundamental reaction for synthesizing 1-(4-bromobenzoyl)pyrrolidine?

The synthesis is a nucleophilic acyl substitution reaction. The secondary amine of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. This forms the desired amide, 1-(4-bromobenzoyl)pyrrolidine, and generates hydrochloric acid (HCl) as a byproduct. A base is required to neutralize the HCl.[1]

Q2: My reaction yield is significantly lower than expected. What are the potential causes?

Low yields can arise from several factors, particularly when scaling up:

  • Inadequate Base : If there isn't enough base, the generated HCl will protonate the starting pyrrolidine, rendering it non-nucleophilic and halting the reaction.[1][2]

  • Moisture Contamination : 4-bromobenzoyl chloride is highly sensitive to moisture and can readily hydrolyze to the unreactive 4-bromobenzoic acid.[1][3][4] It is crucial to use anhydrous solvents and oven- or flame-dried glassware.[1][4]

  • Poor Reagent Quality : The 4-bromobenzoyl chloride may have degraded over time. Using a fresh, high-purity bottle is recommended.[4]

  • Suboptimal Temperature : While the reaction often proceeds at room temperature, gentle heating (e.g., 40-50 °C) might be needed. However, excessive heat can promote side reactions.[1]

  • Inefficient Mixing : On a larger scale, poor agitation can lead to localized concentration gradients and temperature differences, reducing overall yield.

Q3: My TLC and NMR analysis shows a significant amount of 4-bromobenzoic acid. How can I prevent this?

The presence of 4-bromobenzoic acid is a direct result of the hydrolysis of 4-bromobenzoyl chloride.[3][4] To prevent this:

  • Ensure Anhydrous Conditions : Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven and allow it to cool in a desiccator or under an inert atmosphere.

  • Inert Atmosphere : Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[4]

  • Controlled Reagent Addition : Add the 4-bromobenzoyl chloride solution dropwise to the pyrrolidine solution, especially on a larger scale, to control the reaction exotherm and minimize side reactions.

Q4: What are the recommended solvents and bases for this acylation?

Commonly used solvents are aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF).[1] Tertiary amines such as triethylamine (TEA) or pyridine are frequently used as bases to scavenge the HCl produced.[1] For greener alternatives, Cyrene™ has shown good results in similar acylations.[1]

Q5: When moving from a bench-scale to a pilot-plant scale, what are the most critical considerations?

Scaling up amide synthesis requires careful consideration of several factors:

  • Reagent Selection : For large-scale synthesis, activating the corresponding carboxylic acid (4-bromobenzoic acid) with more cost-effective reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a common industrial approach.[5]

  • Coupling Agents : While peptide coupling reagents are effective on a small scale, their cost and low atom economy are prohibitive for large-scale production.[5] Reagents like n-Propanephosphonic Acid Anhydride (T3P®) have gained traction in process chemistry for being versatile and effective for large-scale amide couplings.[5][6]

  • Work-up and Purification : Aqueous work-ups can be challenging on a large scale due to the formation of emulsions. Recrystallization is often preferred over chromatography for purification of the final product due to cost and time constraints.

  • Safety : The reaction can be exothermic. Ensure the reaction vessel has adequate cooling capacity to manage the heat generated, especially during the addition of the acyl chloride.

Q6: How can I remove common impurities during purification?

  • Unreacted 4-bromobenzoyl chloride/4-bromobenzoic acid : Wash the organic layer with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to remove acidic impurities.[1]

  • Unreacted Pyrrolidine : Wash the organic layer with a dilute acid, such as 1M HCl, to remove any remaining basic starting material.[1]

  • Final Purification : If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective final purification step.

Data Presentation

Table 1: Comparison of Common Reagents for Lab-Scale Synthesis

Reagent TypeExampleRoleKey Considerations
Acylating Agent 4-Bromobenzoyl chlorideElectrophileHighly reactive, moisture-sensitive.[3]
Amine PyrrolidineNucleophileA good nucleophile.[1] Ensure it is not protonated.
Solvent Dichloromethane (DCM)Reaction MediumGood solubility for reactants, easy to remove.[1]
Base Triethylamine (TEA)HCl ScavengerNeutralizes HCl byproduct to prevent protonation of pyrrolidine.[1]

Table 2: Troubleshooting Common Scale-Up Issues

IssueProbable Cause(s)Recommended Solution(s)
Low Yield Moisture contamination; Insufficient base; Poor mixing.Use anhydrous conditions; Use a slight excess of base (1.1-1.2 eq); Ensure vigorous and efficient stirring.[1]
Exothermic Runaway Rapid addition of acyl chloride at scale.Add the acyl chloride solution slowly and portion-wise; Ensure adequate cooling capacity of the reactor.
Product Impurity Hydrolysis of acyl chloride; Incomplete reaction.Conduct under inert gas; Monitor reaction by TLC/HPLC until completion; Perform acidic and basic aqueous washes during work-up.[4]
Difficult Purification Presence of closely related byproducts.Consider recrystallization over chromatography for large quantities; Optimize reaction conditions to minimize side-product formation.

Experimental Protocols

Lab-Scale Synthesis of 1-(4-bromobenzoyl)pyrrolidine

Materials:

  • Pyrrolidine (1.0 eq.)

  • 4-Bromobenzoyl chloride (1.05 eq.)

  • Triethylamine (TEA) (1.1 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup : To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add pyrrolidine (1.0 eq.) and anhydrous DCM.

  • Base Addition : Add triethylamine (1.1 eq.) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition : Dissolve 4-bromobenzoyl chloride (1.05 eq.) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled pyrrolidine solution over 20-30 minutes with vigorous stirring.[1]

  • Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the pyrrolidine spot is no longer visible.

  • Work-up : Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Purification :

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.[1]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Purification : Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure 1-(4-bromobenzoyl)pyrrolidine.

Visualizations

Below are diagrams illustrating the experimental workflow, a troubleshooting decision tree for low reaction yield, and the primary reaction pathway.

experimental_workflow start Start reagent_prep Reagent Preparation (Anhydrous Conditions) start->reagent_prep reaction_setup Reaction Setup (Pyrrolidine, TEA, DCM at 0°C) reagent_prep->reaction_setup addition Dropwise Addition of 4-Bromobenzoyl Chloride reaction_setup->addition reaction Stir at Room Temperature (2-4 hours) addition->reaction workup Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) reaction->workup purification Drying and Solvent Removal workup->purification final_product Final Product (Recrystallization) purification->final_product

Caption: Experimental workflow for the synthesis of 1-(4-bromobenzoyl)pyrrolidine.

troubleshooting_low_yield start Low Yield Observed check_reagents Check Reagents: - Anhydrous Solvents? - Fresh Acyl Chloride? - Correct Stoichiometry? start->check_reagents check_conditions Check Conditions: - Inert Atmosphere? - Correct Temperature? - Sufficient Base (1.1 eq)? start->check_conditions check_workup Analyze Crude Product: - Presence of 4-Bromobenzoic Acid? - Unreacted Starting Material? start->check_workup solution_reagents Solution: Use dry solvents. Use fresh reagents. Verify calculations. check_reagents->solution_reagents solution_conditions Solution: Ensure system is sealed. Optimize temperature. Use slight excess of base. check_conditions->solution_conditions solution_workup Solution: Indicates moisture issue. Improve reaction conditions to drive to completion. check_workup->solution_workup

Caption: Troubleshooting decision tree for diagnosing low reaction yield.

reaction_pathway cluster_main Main Reaction Pathway cluster_side Key Side Reaction pyrrolidine Pyrrolidine product 1-(4-Bromobenzoyl)pyrrolidine + HCl pyrrolidine->product + acyl_chloride 4-Bromobenzoyl Chloride acyl_chloride->product acyl_chloride_side 4-Bromobenzoyl Chloride side_product 4-Bromobenzoic Acid + HCl acyl_chloride_side->side_product + water H₂O (Moisture) water->side_product

Caption: Desired reaction pathway versus the common hydrolysis side reaction.

References

Stability issues and proper storage of (4-Bromophenyl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and proper storage of (4-Bromophenyl)(pyrrolidin-1-yl)methanone.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. Recommended storage temperatures are typically 2-8°C. For short-term storage, room temperature is acceptable, provided the compound is protected from moisture and light.

Q2: What are the potential degradation pathways for this compound?

A2: The primary degradation pathway for this compound is the hydrolysis of the amide bond. This can be catalyzed by acidic or basic conditions, leading to the formation of 4-bromobenzoic acid and pyrrolidine. The compound may also be susceptible to photodegradation and oxidative stress.

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing a bromophenyl group can be sensitive to light.[1] Exposure to UV or visible light may lead to degradation. Therefore, it is crucial to store the compound in light-resistant containers (e.g., amber vials) and to minimize exposure to light during handling and experiments.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[2][3][4] This method should be capable of separating the intact compound from its potential degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify any major impurities.

Q5: What are the signs of degradation of this compound?

A5: Physical signs of degradation can include a change in color, appearance of an odor, or clumping of the solid material. However, significant degradation can occur without any visible changes. Therefore, analytical methods like HPLC are necessary for a definitive assessment of purity.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent or unexpected experimental results.

This could be due to the degradation of the compound. Follow the troubleshooting workflow below to investigate.

Troubleshooting_Workflow start Inconsistent Experimental Results check_purity Assess Purity of this compound Stock start->check_purity hplc_analysis Perform Stability-Indicating HPLC Analysis check_purity->hplc_analysis degradation_detected Degradation Products Detected? hplc_analysis->degradation_detected review_storage Review Storage and Handling Procedures degradation_detected->review_storage Yes no_degradation No Degradation Detected degradation_detected->no_degradation No new_stock Prepare Fresh Stock Solution review_storage->new_stock end Problem Resolved new_stock->end other_factors Investigate Other Experimental Parameters no_degradation->other_factors other_factors->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Visible changes in the solid compound (e.g., discoloration).

This is a strong indicator of degradation.

  • Do not use the compound. Discard the material according to your institution's safety guidelines.

  • Procure a new batch of the compound.

  • Review storage conditions. Ensure the new batch is stored according to the recommendations (cool, dry, dark, and tightly sealed).

Stability Data

Stress ConditionReagent/ParametersDurationDegradation (%)Major Degradants
Acid Hydrolysis 0.1 M HCl24 hours15.24-bromobenzoic acid, Pyrrolidine
Base Hydrolysis 0.1 M NaOH8 hours18.54-bromobenzoic acid, Pyrrolidine
Oxidative 3% H₂O₂24 hours8.7Oxidized derivatives
Thermal 60°C48 hours5.1Minor unidentified products
Photolytic UV light (254 nm)12 hours11.3Photodegradation products

Note: This data is for illustrative purposes and may not be representative of the actual stability of this compound. Experimental conditions should be optimized for the specific compound and analytical method.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

Objective: To identify potential degradation products and assess the stability of the compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, methanol, and acetonitrile

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at room temperature or heat to 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for a specified period.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for a specified period.

    • At each time point, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation:

    • Place a known amount of the solid compound in an oven at a specified temperature (e.g., 60°C or 80°C) for a defined period.

    • Also, expose a solution of the compound to the same thermal stress.

    • At each time point, withdraw a sample, dissolve/dilute it in the mobile phase, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to a light source in a photostability chamber (e.g., UV light at 254 nm and/or visible light).

    • Simultaneously, keep control samples in the dark.

    • After a defined period, prepare the samples for HPLC analysis.

  • HPLC Analysis:

    • Analyze all stressed and control samples using a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Initial Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of the compound (e.g., 249 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Development Workflow:

HPLC_Method_Development start Define Method Objectives initial_conditions Select Initial Chromatographic Conditions start->initial_conditions run_standards Analyze Standard and Stressed Samples initial_conditions->run_standards check_separation Adequate Separation Achieved? run_standards->check_separation optimize Optimize Mobile Phase, Gradient, and Flow Rate check_separation->optimize No validate Validate Method (Specificity, Linearity, Accuracy, Precision) check_separation->validate Yes optimize->run_standards end Final Stability-Indicating Method validate->end

Caption: Workflow for developing a stability-indicating HPLC method.

Method Validation: Once the method is optimized, it must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. This involves analyzing samples with known concentrations of the pure compound and its degradation products.

References

Refining reaction conditions for synthesizing functionalized pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of functionalized pyrrolidines. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these important heterocyclic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides practical solutions to specific issues that may arise during your experiments, presented in a question-and-answer format.

Issue 1: Low Yield in Palladium-Catalyzed Carboamination

Q1: I am experiencing low yields in my Pd-catalyzed carboamination reaction to synthesize a pyrrolidine derivative. What are the potential causes and how can I optimize the reaction?

A1: Low yields in Pd-catalyzed carboamination for pyrrolidine synthesis can stem from several factors, including the choice of base, catalyst system, and reaction temperature.

Troubleshooting Steps:

  • Base Selection: The choice of base is critical. While strong bases like NaOtBu have been traditionally used, they can limit the scope of the reaction due to functional group intolerance and incompatibility with certain protecting groups (e.g., Cbz).[1][2] Consider switching to a weaker base like cesium carbonate (Cs₂CO₃), which has been shown to be effective under milder conditions and is compatible with a wider range of functional groups, including enolizable ketones, nitro groups, and esters.[1][2][3]

  • Catalyst and Ligand System: The combination of the palladium source and the phosphine ligand plays a crucial role. A common and effective system is Pd(OAc)₂ with a bidentate phosphine ligand like Dpe-phos.[1][2] Ensure the catalyst and ligand are of high purity and handled under an inert atmosphere to prevent degradation.

  • Solvent and Temperature: Dioxane is a commonly used solvent for these reactions.[1][2] The reaction temperature is also a key parameter. While higher temperatures can increase the reaction rate, they may also lead to decomposition. A typical starting point is 100 °C, but optimization may be necessary depending on the specific substrates.[1][2]

  • Substrate Steric Hindrance: Be aware of steric hindrance on your substrates. Highly substituted γ-aminoalkenes or sterically demanding aryl bromides can lead to lower yields.[1] In such cases, screening different ligands or slightly higher temperatures might be beneficial.

Issue 2: Poor Diastereoselectivity in 1,3-Dipolar Cycloaddition

Q2: My 1,3-dipolar cycloaddition reaction to form a polysubstituted pyrrolidine is resulting in a low diastereomeric ratio (dr). How can I improve the stereocontrol?

A2: Achieving high diastereoselectivity in the [3+2] cycloaddition of azomethine ylides is a common challenge. The stereochemical outcome is influenced by the catalyst, the substituents on both the ylide and the dipolarophile, and the reaction conditions.

Troubleshooting Steps:

  • Catalyst System: The choice of catalyst is paramount for stereocontrol. Copper(I) and Silver(I) catalysts in conjunction with chiral ligands are widely used to induce asymmetry.[4] For instance, a Cu(OAc)₂/(R)-BINAP system can be effective.[4] The ligand's structure is crucial for creating a chiral environment that favors the formation of one diastereomer over the other.

  • Substituent Effects: The steric and electronic properties of the substituents on the azomethine ylide and the dipolarophile can significantly influence diastereoselectivity. Increasing the steric bulk on the amide nitrogen of the starting material has been shown to improve diastereocontrol in some cases.[5]

  • Base Concentration: The concentration of the base used to generate the azomethine ylide in situ can impact selectivity. For example, in certain silver-catalyzed cycloadditions, a higher concentration of a base like DBU led to a loss of selectivity.[6] Careful optimization of the base stoichiometry is recommended.

  • Reaction Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the transition state with the lowest activation energy. Experiment with running the reaction at 0 °C or even lower temperatures.

Issue 3: Formation of Regioisomers in Cycloaddition Reactions

Q3: I am observing the formation of a mixture of regioisomers in my 1,3-dipolar cycloaddition. What strategies can I employ to improve regioselectivity?

A3: The formation of regioisomers is a common problem when the electronic and steric differentiation between the termini of the azomethine ylide and the dipolarophile is insufficient.[7]

Troubleshooting Steps:

  • Modify the Dipolarophile: The electronic nature of the substituent on the dipolarophile is a key determinant of regioselectivity. Using a dipolarophile with a strong electron-withdrawing group can help direct the cycloaddition to favor one regioisomer.[7]

  • Alter the Azomethine Ylide: The substituents on the azomethine ylide influence the frontier molecular orbital (FMO) energies, which control the regioselectivity of the reaction. Generating the ylide from different amino acid esters can alter the electronic properties and improve the desired outcome.[7]

  • Employ a Catalyst: Lewis acid or transition metal catalysis can enhance regioselectivity. The catalyst can coordinate to either the dipole or the dipolarophile, thereby amplifying the electronic differences between the termini and favoring a specific orientation for the cycloaddition.[7]

Issue 4: Difficulty in Purifying Functionalized Pyrrolidines

Q4: I am struggling with the purification of my synthesized pyrrolidine derivative. What are some common purification challenges and how can I overcome them?

A4: The purification of functionalized pyrrolidines can be challenging due to their polarity, basicity, and potential for forming byproducts with similar properties.

Troubleshooting Steps:

  • Standard Chromatographic Techniques: Flash column chromatography on silica gel is the most common method. A gradient elution system, often starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can be effective.

  • Dealing with Basic Compounds: The basic nature of the pyrrolidine nitrogen can cause tailing on silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the eluent.

  • Alternative Chromatographic Media: If silica gel proves ineffective, consider using alternative stationary phases like alumina (basic or neutral) or reverse-phase chromatography (C18).

  • Alternative Purification Methods: For certain compounds, distillation (if thermally stable and volatile) or crystallization can be effective purification techniques.

  • Supercritical Fluid Chromatography (SFC): SFC is emerging as a greener and often faster alternative to HPLC for purifying peptides and other complex molecules.[8] It uses supercritical CO₂ as the main mobile phase, reducing organic solvent waste.[8]

Data Presentation

Table 1: Optimization of Pd-Catalyzed Carboamination Conditions

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)dr
1Pd₂(dba)₃ (1)dppb (2)NaOtBu (2.3)Dioxane10560>20:1
2Pd(OAc)₂ (2)Dpe-phos (4)Cs₂CO₃ (2.3)Dioxane1007314:1
3Pd(OAc)₂ (4)Dpe-phos (8)K₃PO₄ (2.3)Dioxane100VariesVaries

Data compiled from Organic Letters, 2007, 9(3), 457-460.[1]

Table 2: Iridium-Catalyzed Borrowing Hydrogen Synthesis of 3-Pyrrolidinol

EntryCatalyst (mol%)Additive (mol%)SolventTemp (°C)Time (h)Yield (%)
1[Ru(p-cymene)Cl₂]₂-Toluene12048Trace
2Ir-2 (5)-t-amyl alcohol1202454
3Ir-2 (2.5)K₂CO₃ (5)t-amyl alcohol120778 (isolated)

Data compiled from ChemRxiv, 2023, DOI: 10.26434/chemrxiv-2023-l7s0q.[9]

Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed Carboamination with Cs₂CO₃ [1][2]

  • Preparation: To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol %), Dpe-phos (4 mol %), and Cs₂CO₃ (2.3 equiv).

  • Reagent Addition: Add the N-protected γ-aminoalkene (1.0 equiv), the aryl bromide (1.2 equiv), and anhydrous dioxane (to achieve a concentration of 0.2-0.25 M).

  • Reaction Execution: Seal the tube and heat the reaction mixture to 100 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition [4]

  • Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere, add Cu(OAc)₂ (1.0 mol%) and (R)-BINAP (1.1 mol%). Add anhydrous toluene and stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Reagent Addition: Add the azomethine ylide precursor (imine formed from a glycine ester and an aldehyde/ketone, 1.2 equiv) and the electron-deficient alkene (1.0 equiv) to the reaction mixture.

  • Reaction Initiation: Cool the mixture to the desired temperature (e.g., 0 °C). Add the base (e.g., DBU, dropwise) to initiate the in situ generation of the azomethine ylide and the subsequent cycloaddition.

  • Reaction Monitoring: Stir the reaction mixture until completion, monitoring by TLC or LC-MS.

  • Work-up and Purification: Upon completion, perform an appropriate aqueous work-up. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Mandatory Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_synthesis 2. Synthesis cluster_purification 3. Isolation & Purification cluster_analysis 4. Analysis start Select Starting Materials (e.g., Amine, Alkene) reagents Choose Catalyst, Ligand, Base, Solvent start->reagents reaction Perform Ring-Forming Reaction (e.g., Carboamination, Cycloaddition) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purify Purification (Chromatography) workup->purify analysis Characterization (NMR, MS, etc.) purify->analysis product Pure Functionalized Pyrrolidine analysis->product

Caption: General workflow for the synthesis of functionalized pyrrolidines.

stereoselectivity_factors title Factors Influencing Diastereoselectivity in 1,3-Dipolar Cycloaddition center_node Diastereoselective Pyrrolidine Synthesis catalyst Catalyst System (Metal + Chiral Ligand) catalyst->center_node ylide Azomethine Ylide Substituents (Steric & Electronic Effects) ylide->center_node dipolarophile Dipolarophile Structure (Electron-Withdrawing Groups) dipolarophile->center_node conditions Reaction Conditions (Temperature, Solvent, Base) conditions->center_node

Caption: Key factors influencing diastereoselectivity in pyrrolidine synthesis.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of (4-Bromophenyl)(pyrrolidin-1-yl)methanone Analogs and Related Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (4-Bromophenyl)(pyrrolidin-1-yl)methanone scaffold and its analogs represent a versatile structural motif found in a variety of biologically active compounds. While a singular, comprehensive structure-activity relationship (SAR) study for this exact scaffold across one target is not extensively documented, its constituent parts—the 4-bromophenyl group and the pyrrolidine ring—are key pharmacophoric elements in compounds targeting a range of biological entities. This guide provides a comparative analysis of the SAR of these related analogs, categorized by their primary biological targets: monoamine transporters, cyclin-dependent kinases, and their broader applications in anticancer and antimicrobial research.

Monoamine Transporter Inhibition: The Pyrovalerone Analogs

Structurally related to the core query, pyrovalerone (1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one) analogs are potent inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with significantly less activity at the serotonin transporter (SERT).[1][2] The SAR for this class of compounds reveals key insights into the structural requirements for potent and selective inhibition.

Data Presentation: Inhibition of Monoamine Transporters by Pyrovalerone Analogs

Compound IDPhenyl Ring Substitutionα-Carbon ChainDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)Reference
α-PPP UnsubstitutedMethyl1.29-161.4[1]
α-PVP UnsubstitutedPropyl0.022--[1]
α-PHP UnsubstitutedButyl0.016-33[1]
Pyrovalerone 4-MethylPropyl0.007-0.180.06-3.52.9-12[3]
4-MePPP 4-MethylMethyl-0.06-0.6411-55[3]
MPHP 4-MethylButyl-0.06-0.6411-55[3]
3,4-MDPV 3,4-MethylenedioxyPropyl4.1263349[4]

Note: '-' indicates data not available in the cited source.

Structure-Activity Relationship Summary:

  • α-Carbon Chain Length: Increasing the length of the alkyl chain on the α-carbon from methyl (α-PPP) to propyl (α-PVP) and butyl (α-PHP) generally increases the binding affinity for DAT.[1]

  • Phenyl Ring Substitution: The addition of a 4-methyl group (pyrovalerone) or a 3,4-methylenedioxy group (MDPV) generally maintains high affinity for DAT and NET.[3][4] These substitutions can also influence selectivity over SERT.

  • Stereochemistry: For pyrovalerone, the S-enantiomer is the more biologically active form.[4]

Experimental Protocol: Dopamine Transporter Binding Assay

This protocol is adapted from methods used to characterize the binding of ligands to the dopamine transporter.[5][6]

1. Tissue Preparation (Rat Striatum):

  • Dissect rat striata on ice and place them in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
  • Homogenize the tissue using a Potter-Elvehjem homogenizer.
  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
  • Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation.
  • Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration (e.g., using a BCA protein assay).

2. Binding Assay:

  • In a 96-well plate, add in triplicate:
  • 50 µL of assay buffer (for total binding).
  • 50 µL of a high concentration of a known DAT inhibitor, such as cocaine (10 µM), for non-specific binding.
  • 50 µL of the test compound at various concentrations.
  • 50 µL of a radioligand, such as [³H]WIN 35,428 (final concentration ~1-2 nM).
  • 100 µL of the membrane preparation (20-50 µg of protein).
  • Incubate the plate at 4°C for 2-3 hours.

3. Data Acquisition and Analysis:

  • Terminate the binding by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
  • Wash the filters three times with ice-cold wash buffer.
  • Measure the radioactivity retained on the filters using a scintillation counter.
  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
  • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

Visualization of Experimental Workflow

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_data Data Analysis striatum Rat Striatum Dissection homogenize Homogenization striatum->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 centrifuge2 High-Speed Centrifugation centrifuge1->centrifuge2 resuspend Resuspension & Protein Assay centrifuge2->resuspend add_membrane Add Membrane Prep resuspend->add_membrane plate 96-Well Plate Setup (Total, Non-specific, Test Compound) add_radioligand Add [³H]WIN 35,428 plate->add_radioligand add_radioligand->add_membrane incubate Incubate (4°C, 2-3h) add_membrane->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count calculate Calculate IC₅₀ and Kᵢ count->calculate

DAT Binding Assay Workflow

Cyclin-Dependent Kinase (CDK) Inhibition

The 4-bromophenyl moiety is a recognized fragment in the design of kinase inhibitors. Analogs incorporating this group have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.

Data Presentation: Inhibition of CDKs by Various Analogs

CompoundCDK2/cyclin A IC₅₀ (µM)CDK9/cyclin T1 IC₅₀ (µM)Reference
2c 4-Chlorophenyl2-(dimethylamino)acetamido--[7]
3g 2,6-dichlorophenyl4-methyl-3-nitrophenyl0.0830.13[7]
3c 2,6-dichlorophenyl4-chloro-3-nitrophenyl0.160.065[7]
Dinaciclib --0.0010.004[8]
Roscovitine --0.7-[8]
PF-06873600 --0.0001 (Kᵢ)-[8]

Note: The table includes compounds with related pharmacophores to provide a comparative context for CDK inhibition.

Structure-Activity Relationship Summary:

  • Aromatic Substitutions: The nature and position of substituents on the phenyl rings are critical for potency and selectivity against different CDK isoforms. For instance, in the N²,N⁴-disubstituted pyrimidine-2,4-diamine series, specific chloro and nitro substitutions on the phenyl rings led to potent CDK2 and CDK9 inhibitors.[7]

  • Hinge-Binding Moiety: A key interaction for many CDK inhibitors is hydrogen bonding with the hinge region of the kinase active site. The design of the core scaffold is crucial for this interaction.

Experimental Protocol: In Vitro CDK2 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is based on a common luminescence-based assay to measure kinase activity.[8][9]

1. Reagent Preparation:

  • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
  • Dilute recombinant CDK2/Cyclin A or E enzyme and a suitable substrate (e.g., Histone H1) in the kinase buffer.
  • Prepare a solution of ATP in the kinase buffer.
  • Prepare serial dilutions of the test inhibitor in DMSO, then further dilute in kinase buffer.

2. Kinase Reaction:

  • In a 96-well plate, add 5 µL of the diluted test inhibitor.
  • Add 10 µL of a master mix containing the CDK2/Cyclin enzyme and substrate.
  • Initiate the reaction by adding 10 µL of the ATP solution.
  • Incubate the plate at 30°C for 60 minutes.

3. Signal Detection:

  • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate at room temperature for 40 minutes.
  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

4. Data Analysis:

  • Measure luminescence using a plate-reading luminometer.
  • Normalize the data to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.

Visualization of SAR Logic

G cluster_scaffold cluster_substituents cluster_activity scaffold Core Scaffold (e.g., Pyrrolidine, Pyrimidine) r1 R1 Group (e.g., 4-Bromophenyl) r2 R2 Group (e.g., Alkyl Chain) activity Potency (IC₅₀/Kᵢ) Selectivity r1->activity Modifies Binding Affinity r2->activity Influences Pharmacokinetics

General SAR Logic Diagram

Anticancer and Antimicrobial Activity

The presence of a 4-bromophenyl group on a heterocyclic system, including those containing a pyrrolidine ring, has been associated with enhanced anticancer and antimicrobial properties. The electron-withdrawing nature of the bromine atom can influence the electronic properties of the molecule, potentially leading to improved interactions with biological targets.

Data Presentation: Anticancer Activity of Pyrrolidine Derivatives

Compound ClassCell LineAssayIC₅₀ (µM)Reference
Pyrrolidine-isoindole hybridMCF-7 (Breast Cancer)MTT100[10]
Diphenylamine-pyrrolidin-2-one-hydrazonesPPC-1 (Prostate Cancer)MTT2.5 - 20.2[11]
Diphenylamine-pyrrolidin-2-one-hydrazonesIGR39 (Melanoma)MTT2.5 - 20.2[11]
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine derivativesA549 (Lung Cancer)MTT-[12]

Note: '-' indicates that specific IC₅₀ values were not provided, but the compounds showed significant reduction in cell viability.

Structure-Activity Relationship Summary:

  • Aromatic and Heterocyclic Moieties: The specific nature of the aromatic and heterocyclic groups attached to the pyrrolidine core significantly impacts anticancer activity. For example, the incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into a pyrrolidinone scaffold enhanced activity against A549 lung cancer cells.[12]

  • Substitution on Phenyl Rings: In the diphenylamine-pyrrolidin-2-one-hydrazone series, substitutions on the benzylidene moiety, such as chloro groups, were found to be important for activity against prostate and melanoma cell lines.[11]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability.[13][14][15]

1. Cell Seeding:

  • Harvest cancer cells during their exponential growth phase.
  • Seed 100 µL of the cell suspension into each well of a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).
  • Incubate the plate for 24 hours (37°C, 5% CO₂) to allow cells to attach.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.
  • Remove the medium from the wells and add 100 µL of fresh medium containing the test compounds at different concentrations.
  • Include a vehicle control (e.g., DMSO) and an untreated control.
  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Incubation:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

4. Solubilization and Measurement:

  • Carefully remove the medium containing MTT.
  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
  • Shake the plate on an orbital shaker for 15 minutes.
  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.
  • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

This guide illustrates that while a dedicated SAR for this compound is not consolidated, the analysis of related structures provides valuable insights for the design of novel therapeutic agents targeting a diverse set of biological pathways. The 4-bromophenyl and pyrrolidine moieties serve as important building blocks, and their combination in various scaffolds continues to be a promising area of research in drug discovery.

References

A Comparative Analysis of (4-Bromophenyl)(pyrrolidin-1-yl)methanone and Other Dopamine Reuptake Inhibitors for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the pyrrolidinophenone derivative, (4-Bromophenyl)(pyrrolidin-1-yl)methanone, and established dopamine reuptake inhibitors (DRIs) such as cocaine, methylphenidate, and bupropion. The information is intended for researchers, scientists, and drug development professionals engaged in the study of dopaminergic systems and related neurological disorders.

Introduction to Dopamine Reuptake Inhibitors

Dopamine reuptake inhibitors are a class of compounds that block the dopamine transporter (DAT), a protein responsible for the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron. This inhibition leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. DRIs are investigated for their therapeutic potential in conditions such as attention-deficit/hyperactivity disorder (ADHD), depression, and substance abuse disorders. However, many potent DRIs also carry a high potential for abuse.[4][5][6]

This compound belongs to the pyrovalerone class of compounds, which are known for their potent inhibitory effects at the dopamine and norepinephrine transporters.[1][7][8] The comparators included in this guide are:

  • Cocaine: A non-selective monoamine reuptake inhibitor with high affinity for DAT, SERT, and NET. It is a widely abused psychostimulant.

  • Methylphenidate: A piperidine derivative primarily used for the treatment of ADHD. It is a potent inhibitor of DAT and NET with significantly lower affinity for SERT.[9]

  • Bupropion: An atypical antidepressant and smoking cessation aid that acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[10]

Quantitative Comparison of Transporter Inhibition

The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of the selected compounds for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Lower values indicate higher potency.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

CompoundDAT (Ki, nM)SERT (Ki, nM)NET (Ki, nM)DAT/SERT Selectivity RatioDAT/NET Selectivity RatioReference
1-(4-Bromophenyl)-2-pyrrolidin-1-yl-pentan-1-one HCl*11>10,00025>9090.44[1][2]
Cocaine2603105400.840.48[11]
Methylphenidate84>10,000514>1190.16[11]
Bupropion526>10,0001960>190.27[12]

*Data for the closest structural analog.

Table 2: Monoamine Uptake Inhibition (IC50, nM)

CompoundDAT (IC50, nM)SERT (IC50, nM)NET (IC50, nM)Reference
1-(4-Bromophenyl)-2-pyrrolidin-1-yl-pentan-1-one HCl*139,90023[1][2]
Cocaine150330280[13]
Methylphenidate24>10,00036[12]
Bupropion1,800>10,0002,200[12]

*Data for the closest structural analog.

Experimental Protocols

The following are generalized protocols for the key experiments used to generate the data in the tables above. Specific parameters may vary between studies.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific transporter by assessing its ability to compete with a radiolabeled ligand that is known to bind to the transporter.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine, serotonin, or norepinephrine transporter.

  • Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).

  • Test compounds (unlabeled).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters (pre-soaked in polyethyleneimine).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound. Incubate at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-120 minutes) to allow for binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

Synaptosomal Uptake Assay

This assay measures the ability of a compound to inhibit the reuptake of a radiolabeled neurotransmitter into synaptosomes (isolated nerve terminals).

Materials:

  • Synaptosomes prepared from specific brain regions (e.g., striatum for DAT).

  • Radiolabeled neurotransmitter (e.g., [³H]dopamine).

  • Test compounds.

  • Uptake buffer (e.g., Krebs-Henseleit buffer).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle at 37°C for a short period (e.g., 5-10 minutes).

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake process and incubate for a defined time (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC50).

Visualizing Mechanisms and Workflows

Dopamine Signaling Pathway and DRI Mechanism of Action

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_vesicle Dopamine (in vesicle) L_DOPA->Dopamine_vesicle DOPA Decarboxylase Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) Dopamine_synapse->DAT Reuptake Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Binding Signaling Postsynaptic Signaling Dopamine_receptor->Signaling DRI Dopamine Reuptake Inhibitor (DRI) DRI->DAT Blocks

Caption: Dopamine signaling at the synapse and the mechanism of action of Dopamine Reuptake Inhibitors (DRIs).

Experimental Workflow for Transporter Inhibition Assays

cluster_binding Radioligand Binding Assay cluster_uptake Synaptosomal Uptake Assay B_prep Prepare Transporter- Expressing Membranes B_incubate Incubate Membranes with Radioligand & Test Compound B_prep->B_incubate B_filter Filter to Separate Bound & Unbound Ligand B_incubate->B_filter B_count Measure Radioactivity B_filter->B_count B_analyze Calculate Ki B_count->B_analyze U_prep Prepare Synaptosomes from Brain Tissue U_incubate Pre-incubate Synaptosomes with Test Compound U_prep->U_incubate U_uptake Initiate Uptake with Radiolabeled Neurotransmitter U_incubate->U_uptake U_terminate Terminate Uptake by Filtration U_uptake->U_terminate U_count Measure Radioactivity U_terminate->U_count U_analyze Calculate IC50 U_count->U_analyze start Start start->B_prep start->U_prep

Caption: Comparative workflow for radioligand binding and synaptosomal uptake inhibition assays.

Decision Tree for DRI Selection in Research

start Desired Research Application q1 High DAT Potency and Selectivity? start->q1 q2 Investigating Abuse Liability Mechanisms? q1->q2 Yes q3 Modeling Therapeutic Applications (e.g., ADHD)? q1->q3 No c1 1-(4-Bromophenyl)-2-pyrrolidin-1-yl- pentan-1-one (Analog) q2->c1 Yes c2 Cocaine (Non-selective) q2->c2 No q4 Studying Atypical Antidepressant Effects? q3->q4 No c3 Methylphenidate (Clinically Relevant) q3->c3 Yes c4 Bupropion (NDRI Profile) q4->c4 Yes

Caption: Decision tree for selecting a dopamine reuptake inhibitor based on research goals.

References

Comparative Analysis of Monoamine Transporter Selectivity for Pyrovalerone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro monoamine transporter selectivity of pyrovalerone and its analogs. The data presented is compiled from multiple peer-reviewed studies to offer a comprehensive overview for researchers in neuropharmacology and drug development.

Introduction

Pyrovalerone and its analogs are a class of synthetic cathinones known for their potent psychostimulant effects.[1] These compounds primarily exert their pharmacological actions by inhibiting the reuptake of monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—by binding to their respective transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][2][3] The selectivity of these compounds for the different monoamine transporters is a critical determinant of their pharmacological profile, therapeutic potential, and abuse liability.[4] This guide focuses on a comparative analysis of the in vitro binding affinities and uptake inhibition potencies of various pyrovalerone analogs to elucidate their structure-activity relationships (SAR) and transporter selectivity profiles.

Data Presentation: Transporter Inhibition Potency (IC₅₀) and Binding Affinity (Kᵢ)

The following table summarizes the in vitro data for a selection of pyrovalerone analogs, detailing their potency in inhibiting monoamine uptake (IC₅₀ in nM) and their binding affinity (Kᵢ in nM) for DAT, NET, and SERT. Lower values indicate greater potency and affinity.

CompoundSubstitutionDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)DAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)DAT/SERT Ratio (IC₅₀)Reference
Pyrovalerone 4-Methylphenyl52 ± 828.3 ± 4.5>10,00021.4 ± 2.1195 ± 283330 ± 450>192[2]
(S)-Pyrovalerone 4-Methylphenyl16.3 ± 2.525.1 ± 3.8>10,00018.1 ± 1.9165 ± 212890 ± 380>613[2]
α-PVP (α-Pyrrolidinopentiophenone) -2439>10,000--->417[4]
MDPV (3,4-Methylenedioxypyrovalerone) 3,4-Methylenedioxy4.13.933402.22.72270815[5]
α-PPP (α-Pyrrolidinopropiophenone) -4031240>10,000--->25[4]
α-PHP (α-Pyrrolidinohexanophenone) -1328>10,000--->769[4]
4-MePPP (4'-Methyl-α-pyrrolidinopropiophenone) 4-Methylphenyl870064055000---6.3[4]
MPHP (4'-Methyl-α-pyrrolidinohexanophenone) 4-Methylphenyl203011000---550[4]
MDPPP (3,4-Methylenedioxy-α-pyrrolidinopropiophenone) 3,4-Methylenedioxy290170035000---121[4]
MDPBP (3,4-Methylenedioxy-α-pyrrolidinobutiophenone) 3,4-Methylenedioxy11056023000---209[4]
MDPHP (3,4-Methylenedioxy-α-pyrrolidinohexanophenone) 3,4-Methylenedioxy20604800---240[4]
Naphyrone (O-2482) Naphthyl---3.116.821669.7 (Kᵢ)[6]

Data is presented as mean ± SEM where available. Ratios are calculated from IC₅₀ values.

Structure-Activity Relationship (SAR) Insights

The data reveals several key SAR trends for pyrovalerone analogs:

  • Alkyl Chain Length: Extension of the alkyl chain from a propyl (α-PPP) to a pentyl (α-PVP) or hexyl (α-PHP) group generally increases potency at DAT and NET.[4]

  • Aromatic Ring Substitution: The presence of a 3,4-methylenedioxy group, as seen in MDPV and its analogs, tends to increase potency at DAT and NET, and in some cases, also increases affinity for SERT compared to unsubstituted analogs.[7][3][4]

  • Enantioselectivity: For pyrovalerone, the (S)-enantiomer is significantly more potent at DAT than the (R)-enantiomer.[8]

  • General Selectivity: Most pyrovalerone analogs are potent inhibitors of DAT and NET, with significantly lower potency at SERT, classifying them as selective dopamine-norepinephrine reuptake inhibitors (DNRIs).[1][4][9][10] This high selectivity for DAT over SERT is associated with a higher abuse potential.[4]

Experimental Protocols

The data presented in this guide were primarily generated using two key in vitro experimental methodologies: radioligand binding assays and monoamine uptake inhibition assays.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Kᵢ) of a test compound for a specific transporter. The fundamental principle is a competition experiment where the test compound competes with a radiolabeled ligand known to bind with high affinity and specificity to the transporter of interest.

General Protocol:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293) stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.[11]

  • Assay Incubation: The cell membranes are incubated in an assay buffer containing a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, or [³H]Citalopram for SERT) and varying concentrations of the unlabeled test compound.[11]

  • Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.[11]

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.[11]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The binding affinity (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[11]

Monoamine Uptake Inhibition Assays

These functional assays measure the ability of a test compound to inhibit the transport of a radiolabeled monoamine substrate into cells expressing the corresponding transporter, providing the uptake inhibition potency (IC₅₀).

General Protocol:

  • Cell Culture: Human embryonic kidney 293 (HEK293) cells stably transfected with the human NET, DAT, or SERT are cultured to confluence in appropriate media.[4][12]

  • Assay Procedure: On the day of the experiment, the cells are washed and pre-incubated with varying concentrations of the test compound or vehicle for a short period.[13][14]

  • Initiation of Uptake: A radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake process, and the incubation continues for a defined period.[13][14]

  • Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.[2]

  • Cell Lysis and Quantification: The cells are lysed, and the amount of intracellular radioactivity, representing the transported substrate, is measured by liquid scintillation counting.[2][14]

  • Data Analysis: The concentration of the test compound that produces 50% inhibition of the specific monoamine uptake (IC₅₀) is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[14]

Visualizations

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA_vesicle Monoamine Vesicles MA_release Release MA_transporter Monoamine Transporter (DAT, NET, or SERT) MA_synapse Monoamines (DA, NE, 5-HT) MA_release->MA_synapse Exocytosis MA_reuptake Reuptake MA_reuptake->MA_transporter Reuptake Postsynaptic_receptor Postsynaptic Receptors MA_synapse->Postsynaptic_receptor Binding Pyrovalerone Pyrovalerone Analog Pyrovalerone->MA_transporter Inhibition Signal_transduction Signal Transduction Postsynaptic_receptor->Signal_transduction

Caption: Mechanism of action of pyrovalerone analogs on monoamine transporters.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_uptake Monoamine Uptake Inhibition Assay Membrane_Prep Membrane Preparation (Transporter-expressing cells) Incubation_Binding Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation_Binding Filtration Filtration Incubation_Binding->Filtration Counting_Binding Scintillation Counting Filtration->Counting_Binding Analysis_Binding Data Analysis (IC50 -> Ki) Counting_Binding->Analysis_Binding Cell_Culture Cell Culture (Transporter-expressing cells) Preincubation Pre-incubation (Cells + Test Compound) Cell_Culture->Preincubation Uptake Initiate Uptake (+ Radiolabeled Monoamine) Preincubation->Uptake Termination Terminate Uptake & Wash Uptake->Termination Lysis_Counting Cell Lysis & Scintillation Counting Termination->Lysis_Counting Analysis_Uptake Data Analysis (IC50) Lysis_Counting->Analysis_Uptake

Caption: Workflow for in vitro monoamine transporter assays.

SAR_Logic cluster_modifications Structural Modifications cluster_outcomes Pharmacological Outcomes Pyrovalerone_Core Pyrovalerone Scaffold Alkyl_Chain Alkyl Chain Length Aromatic_Ring Aromatic Ring Substitution Stereochemistry Stereochemistry DAT_Potency DAT Potency Alkyl_Chain->DAT_Potency Increases NET_Potency NET Potency Alkyl_Chain->NET_Potency Increases Aromatic_Ring->DAT_Potency Increases SERT_Potency SERT Potency Aromatic_Ring->SERT_Potency May Increase Stereochemistry->DAT_Potency Affects (S > R) Selectivity DAT/SERT Selectivity DAT_Potency->Selectivity SERT_Potency->Selectivity

Caption: Structure-activity relationship logic for pyrovalerone analogs.

References

Comparative Analysis of Monoamine Transporter Binding Affinities: A Focus on Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The data presented herein is compiled from in vitro studies and offers a quantitative comparison of the potencies of different pyrrolidine derivatives at DAT and NET. Understanding these binding affinities is crucial for the development of novel therapeutics targeting these transporters, which are implicated in a variety of neurological and psychiatric disorders.

Comparative Binding Affinities of Pyrrolidine Derivatives to DAT and NET

The following table summarizes the in vitro binding affinities (Ki, IC50 in nM) of several α-pyrrolidinophenone derivatives for the human dopamine transporter (hDAT) and human norepinephrine transporter (hNET). These compounds are structurally related to 1-(4-bromobenzoyl)pyrrolidine and serve as important comparators. Lower Ki or IC50 values indicate higher binding affinity.

CompoundDAT Affinity (Ki/IC50, nM)NET Affinity (Ki/IC50, nM)Selectivity (NET/DAT)
α-PVP (α-pyrrolidinovalerophenone)6.9 (IC50)[1]~6.9 (equipotent to DAT)[2]~1
MDPV (3,4-methylenedioxypyrovalerone)High Affinity[1][3]High Affinity[1]Modest selectivity for DAT over NET[2]
α-PPP (α-pyrrolidinopropiophenone)High Affinity[2]High Affinity[2]Equipotent at DAT and NET[2]
Cocaine255.2 (IC50)[1]--

Note: The table presents data from multiple sources, and experimental conditions may vary. Direct comparison of absolute values should be made with caution. The data indicates that α-pyrrolidinophenones generally exhibit high affinity for both DAT and NET.[1][2][4]

Experimental Protocol: Radioligand Binding Assay for DAT and NET

A common method to determine the binding affinity of a compound to monoamine transporters is the competitive radioligand binding assay. This in vitro technique measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target transporter.

Objective: To determine the binding affinity (Ki) of a test compound for DAT and NET.

Materials:

  • Cell Membranes: Membranes prepared from cells expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET).

  • Radioligand: A high-affinity radiolabeled ligand specific for the transporter of interest (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).

  • Test Compound: The compound to be evaluated (e.g., 1-(4-bromobenzoyl)pyrrolidine or other pyrrolidine derivatives).

  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand to determine non-specific binding (e.g., GBR 12909 for DAT).

  • Assay Buffer: Appropriate buffer solution for the binding reaction.

  • Filtration Apparatus: A cell harvester or similar filtration device with glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Preparation of Reaction: In a series of tubes, combine the cell membranes, assay buffer, and increasing concentrations of the test compound.

  • Addition of Radioligand: Add a fixed concentration of the radioligand to each tube.

  • Incubation: Incubate the mixture at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the bound radioligand from the unbound radioligand. The transporter-bound radioligand will be retained on the filter.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

G Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Washing cluster_analysis Data Analysis A Prepare cell membranes (hDAT or hNET) D Incubate membranes, test compound, and radioligand A->D B Prepare test compound dilutions B->D C Prepare radioligand solution C->D E Filter to separate bound from unbound radioligand D->E F Wash filters to remove non-specific binding E->F G Quantify radioactivity (Scintillation Counting) F->G H Plot data and determine IC50 G->H I Calculate Ki using Cheng-Prusoff equation H->I

Caption: Workflow of a competitive radioligand binding assay.

Logical Relationship of Binding Affinity Comparison

The following diagram illustrates the logical process of comparing the binding affinities of different compounds to DAT and NET. This process involves determining the affinity of each compound for each transporter and then comparing these values to understand their relative potencies and selectivities.

G Comparative Binding Affinity Logic cluster_compounds Test Compounds cluster_targets Transporter Targets cluster_affinity Binding Affinity Determination cluster_comparison Comparative Analysis CompoundA 1-(4-bromobenzoyl)pyrrolidine (Target Compound) Affinity_A_DAT Ki/IC50 for Cpd A @ DAT CompoundA->Affinity_A_DAT Affinity_A_NET Ki/IC50 for Cpd A @ NET CompoundA->Affinity_A_NET CompoundB Alternative 1 (e.g., α-PVP) Affinity_B_DAT Ki/IC50 for Cpd B @ DAT CompoundB->Affinity_B_DAT Affinity_B_NET Ki/IC50 for Cpd B @ NET CompoundB->Affinity_B_NET CompoundC Alternative 2 (e.g., MDPV) Affinity_C_DAT Ki/IC50 for Cpd C @ DAT CompoundC->Affinity_C_DAT Affinity_C_NET Ki/IC50 for Cpd C @ NET CompoundC->Affinity_C_NET DAT DAT DAT->Affinity_A_DAT DAT->Affinity_B_DAT DAT->Affinity_C_DAT NET NET NET->Affinity_A_NET NET->Affinity_B_NET NET->Affinity_C_NET Compare_DAT Compare DAT Affinities (A vs B vs C) Affinity_A_DAT->Compare_DAT Selectivity Determine Selectivity (NET/DAT) Affinity_A_DAT->Selectivity Compare_NET Compare NET Affinities (A vs B vs C) Affinity_A_NET->Compare_NET Affinity_A_NET->Selectivity Affinity_B_DAT->Compare_DAT Affinity_B_DAT->Selectivity Affinity_B_NET->Compare_NET Affinity_B_NET->Selectivity Affinity_C_DAT->Compare_DAT Affinity_C_DAT->Selectivity Affinity_C_NET->Compare_NET Affinity_C_NET->Selectivity

Caption: Logical flow for comparing compound binding affinities.

References

A Comparative Guide to Cross-Validation of HPLC and GC-MS for Methanone Derivative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable analysis of methanone derivatives, a broad class of compounds with significant pharmaceutical and forensic interest, is paramount. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed analytical techniques for the quantification and identification of these substances. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to assist in method selection, development, and cross-validation.

The choice between HPLC and GC-MS is often dictated by the specific physicochemical properties of the analyte, the sample matrix, and the analytical objective. While HPLC is well-suited for a wider range of compounds, including non-volatile and thermally labile methanone derivatives, GC-MS offers excellent separation efficiency and definitive structural information for volatile and thermally stable analogues.[1][2] Consequently, a thorough cross-validation is essential when methods are used interchangeably or when comparing data from different laboratories to ensure the consistency and reliability of results.[3][4]

Comparative Overview of Performance Characteristics

The following table summarizes the typical performance characteristics of HPLC and GC-MS methods for the analysis of methanone derivatives, based on established validation parameters.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1]Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.[2]
Analyte Suitability Ideal for non-volatile and thermally labile compounds.[2]Requires volatile and thermally stable compounds or derivatization for polar/non-volatile analytes.[5]
Derivatization Generally not required.Often necessary to improve volatility and thermal stability, and to produce characteristic mass fragments.[6]
Limit of Detection (LOD) Method-dependent, typically in the low µg/mL to ng/mL range.High sensitivity, particularly with selected ion monitoring (SIM), often in the low ng/mL to pg/mL range.
Limit of Quantification (LOQ) Typically in the µg/mL to ng/mL range.Typically in the ng/mL range.
Linearity (r²) Generally > 0.999.[7][8]Typically > 0.99.[9][8]
Precision (%RSD) Typically < 2% for repeatability and intermediate precision.[10][11]Generally < 15%.[8]
Accuracy (% Recovery) Typically within 98-102%.[10][11]Generally within 85-115%.[8]
Analysis Time Generally shorter, especially with UHPLC systems (10-20 minutes).[12]Can be longer due to temperature programming (20-40 minutes).[12]
Selectivity Good; significantly enhanced with mass spectrometry (LC-MS).[13]Excellent, with mass spectrometry providing definitive structural identification.[13]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of methanone derivatives by HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a general validated method for the analysis of synthetic cannabinoids, a prominent class of methanone derivatives.[14]

1. Sample Preparation:

  • Accurately weigh 10 mg of the sample and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Perform serial dilutions with the mobile phase to prepare working standards and quality control samples at the desired concentrations.

  • For biological matrices, a liquid-liquid or solid-phase extraction is typically required to remove interferences.[14]

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: A gradient elution is often employed for complex mixtures. For example, a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile or methanol) can be used.[14] A typical gradient might start at 80% A, decrease to 20% A over 15 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 40 °C.[14]

  • Injection Volume: 10 µL.

  • Detector: UV detector set at an appropriate wavelength (e.g., 220 nm or based on the analyte's maximum absorbance) or a mass spectrometer for higher sensitivity and selectivity.

3. Data Analysis:

  • Identify the methanone derivative peak based on its retention time compared to a certified reference standard.

  • Quantify the analyte by constructing a calibration curve from the peak areas of the standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines a general procedure for the analysis of methanone derivatives, which may require derivatization.[15][16]

1. Sample Preparation and Derivatization:

  • Prepare a stock solution of the sample in a suitable organic solvent (e.g., methanol, acetonitrile).

  • For many polar methanone derivatives, a derivatization step is necessary.[6] A common method is silylation:

    • Evaporate a known volume of the sample solution to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

2. GC-MS Conditions:

  • GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness).[6]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6][14]

  • Injection Mode: Splitless, 1 µL injection volume.[6]

  • Inlet Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 15°C/min to 300°C and hold for 5 minutes.[15]

  • MS Transfer Line Temperature: 280°C.[2]

  • Ion Source Temperature: 230°C.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[15]

  • Scan Mode: Full scan (e.g., m/z 40-550) for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.[15][14]

3. Data Analysis:

  • Identify the derivatized methanone derivative based on its retention time and mass spectrum, comparing it to a reference standard.

  • Quantify the analyte using a calibration curve constructed from the peak areas of the monitored ions.

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the cross-validation and selection of analytical methods for methanone derivative analysis.

cross_validation_workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation define_analytes Define Analytes & Matrices set_acceptance Set Acceptance Criteria define_analytes->set_acceptance prep_samples Prepare Identical Sample Sets set_acceptance->prep_samples analyze_hplc Analyze with HPLC Method prep_samples->analyze_hplc analyze_gcms Analyze with GC-MS Method prep_samples->analyze_gcms collect_data Collect & Process Data analyze_hplc->collect_data analyze_gcms->collect_data stat_analysis Statistical Analysis (e.g., t-test, Bland-Altman) collect_data->stat_analysis compare_results Compare Against Acceptance Criteria stat_analysis->compare_results conclusion Conclusion: Methods are Equivalent / Not Equivalent compare_results->conclusion

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

method_selection_logic cluster_properties Analyte Properties cluster_methods Analytical Methods start Start: Methanone Derivative Analysis volatility Is the analyte volatile & thermally stable? start->volatility gcms GC-MS is a strong candidate volatility->gcms Yes hplc HPLC is the preferred method volatility->hplc No derivatization Is derivatization feasible? volatility->derivatization No, but GC-MS is desired derivatization->gcms Yes derivatization->hplc No

Caption: Logical workflow for selecting between HPLC and GC-MS.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the analysis of methanone derivatives. The choice between them is contingent on the specific properties of the analyte and the objectives of the analysis.[2] HPLC is often favored for its versatility, especially for non-volatile and thermally sensitive compounds, while GC-MS provides exceptional selectivity and is a gold standard for structural confirmation of amenable compounds.[12][13] A thorough cross-validation as outlined is critical to ensure data equivalency, which in turn provides a higher degree of confidence in the analytical results—a cornerstone of robust drug development and scientific research.

References

A Comparative Guide to Catalytic Pyrrolidine Synthesis: Biocatalysis, Organocatalysis, and Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a cornerstone of many pharmaceuticals and natural products. Its efficient and stereoselective synthesis is a critical endeavor in chemical and medicinal research. This guide provides an objective comparison of three leading catalytic methodologies for pyrrolidine synthesis: biocatalysis, organocatalysis, and metal catalysis. We present quantitative performance data, detailed experimental protocols, and visual workflows to aid in catalyst selection and experimental design.

Data Presentation: Catalyst Performance Comparison

The following tables summarize the performance of a representative catalyst from each class. It is important to note that the catalysts are employed in different reaction types to synthesize structurally distinct pyrrolidine products, reflecting their unique strengths and applications.

Catalyst SystemReaction TypeSubstrate(s)ProductYield (%)Enantiomeric Ratio (e.r.) / Enantiomeric Excess (ee)Diastereomeric Ratio (d.r.)Key Reaction Conditions
Biocatalyst Intramolecular C-H Amination4-phenylbutan-1-yl azide2-phenylpyrrolidine6799:1 e.r.N/AEngineered Cytochrome P411 (P411-PYS-5149), E. coli whole cells, M9-N buffer (pH 7.4), room temperature, anaerobic
Organocatalyst Michael Addition3-phenylpropionaldehyde, trans-β-nitrostyrene4-nitro-3,5-diphenyl-pentanal8785% ee (syn)92:8 (syn:anti)(2S,4R)-4-hydroxy-N-((S)-1-phenylethyl)pyrrolidine-2-carboxamide, methylcyclohexane, 0 °C, 24 h
Metal Catalyst [3+2] CycloadditionN-Boc-benzylideneimine, 3-acetoxy-2-((trimethylsilyl)methyl)prop-1-enetert-butyl 4-methylene-2-phenylpyrrolidine-1-carboxylate9887% eeN/APd(dba)₂, Phosphoramidite ligand L10, Toluene, 45 °C, 4 h

Experimental Protocols

Detailed methodologies for the key experiments cited in the data table are provided below.

Biocatalytic Intramolecular C-H Amination

Catalyst: Engineered Cytochrome P411 variant P411-PYS-5149

Procedure:

  • E. coli cells expressing the P411-PYS-5149 variant are cultured and harvested.

  • The cells are resuspended in M9-N buffer (pH 7.4) to an optical density at 600 nm (OD₆₀₀) of 30.

  • The substrate, 4-phenylbutan-1-yl azide, is added to the whole-cell suspension to a final concentration of 10 mM.

  • The reaction mixture is incubated at room temperature under anaerobic conditions overnight.

  • Product yield and enantiomeric ratio are determined by LC-MS and chiral HPLC analysis after benzoyl protection of the pyrrolidine product.

Organocatalytic Asymmetric Michael Addition

Catalyst: Pyrrolidine-based organocatalyst OC4

Procedure:

  • To a solution of the organocatalyst OC4 (10 mol%) in methylcyclohexane (2 mL) at 0 °C, add 3-phenylpropionaldehyde (0.4 mmol).

  • Add trans-β-nitrostyrene (0.2 mmol) to the mixture.

  • Stir the reaction at 0 °C for 24 hours.

  • The reaction progress and yield are monitored by ¹H NMR spectroscopy using an internal standard.

  • The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.

Palladium-Catalyzed Asymmetric [3+2] Cycloaddition

Catalyst: Palladium complex with a phosphoramidite ligand

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve Pd(dba)₂ (5 mol%) and the phosphoramidite ligand L10 (10 mol%) in toluene (to achieve a 0.2 M concentration of the imine).

  • Add the N-Boc protected imine (1.0 equivalent).

  • Add the trimethylenemethane (TMM) precursor, 3-acetoxy-2-((trimethylsilyl)methyl)prop-1-ene (1.6 equivalents).

  • Stir the reaction mixture at 45 °C for 4 hours.

  • The product is isolated and purified, with the yield determined after purification. The enantiomeric excess is determined by chiral HPLC or chiral GC.[1]

Visualizing the Workflow and Logic

To better understand the experimental process and the decision-making involved in catalyst selection, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Catalyst_Prep Catalyst Preparation/ Activation Reaction_Setup Reaction Setup (Inert atmosphere, Temp. control) Catalyst_Prep->Reaction_Setup Reagent_Prep Reagent & Solvent Preparation Reagent_Prep->Reaction_Setup Addition Sequential Addition of Reagents Reaction_Setup->Addition Monitoring Reaction Monitoring (TLC, NMR, etc.) Addition->Monitoring Quenching Reaction Quenching Monitoring->Quenching Extraction Extraction & Washing Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Analysis (Yield, ee, dr) Purification->Analysis

A general experimental workflow for catalyzed pyrrolidine synthesis.

Catalyst_Selection_Logic Start Start: Desired Pyrrolidine Synthesis Reaction_Type Desired Reaction Type? Start->Reaction_Type CH_Amination C-H Amination Reaction_Type->CH_Amination Intramolecular Michael_Addition Michael Addition Reaction_Type->Michael_Addition Conjugate Addition Cycloaddition [3+2] Cycloaddition Reaction_Type->Cycloaddition Ring Formation Biocatalyst Biocatalyst (e.g., Engineered P450) CH_Amination->Biocatalyst Organocatalyst Organocatalyst (e.g., Proline derivative) Michael_Addition->Organocatalyst Metal_Catalyst Metal Catalyst (e.g., Palladium complex) Cycloaddition->Metal_Catalyst

Logical flow for selecting a catalyst based on the desired synthetic transformation.

References

The Two Faces of a Scaffold: Comparing In Vivo and In Vitro Efficacy of Pyrrolidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs. Its unique three-dimensional structure allows for diverse chemical modifications, leading to a broad spectrum of biological activities. However, the journey from a promising in vitro result to a successful in vivo outcome is often fraught with challenges. This guide provides a comparative analysis of the in vivo and in vitro biological activities of various classes of pyrrolidine-based compounds, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a comprehensive overview of this versatile scaffold.

Anticancer Activity: From Cell Lines to Animal Models

Pyrrolidine derivatives, particularly spirooxindole-pyrrolidines and pyrrolidine-carboxamides, have emerged as a promising class of anticancer agents. In vitro studies consistently demonstrate their potent cytotoxic effects against a range of cancer cell lines. However, translating this cytotoxicity into in vivo efficacy requires careful consideration of pharmacokinetic and pharmacodynamic properties.

In Vitro Anticancer Activity

In vitro assays, such as the MTT assay, are fundamental in determining the cytotoxic potential of novel compounds. These assays measure the metabolic activity of cancer cells upon exposure to the test compound and provide quantitative data in the form of IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Compound ClassTarget Cell LineIn Vitro Activity (IC50)Reference
Spirooxindole-pyrrolidineMCF-7 (Breast Cancer)< 20 µg/ml[1]
Spirooxindole-pyrrolidineHeLa (Cervical Cancer)< 20 µg/ml[1]
Mesitylene-based SpirooxindoleA549 (Lung Cancer)1.2 - 3.48 µM[2][3][4]
Pyrrolidine-carboxamideA-549, MCF-7, Panc-1, HT-29Mean IC50 = 0.90 µM[5]
In Vivo Anticancer Activity

While in vitro data is crucial for initial screening, in vivo studies using animal models, such as xenografts in immunocompromised mice, are essential to evaluate a compound's therapeutic potential in a complex biological system. These studies assess the compound's ability to inhibit tumor growth, its toxicity, and its overall effect on the host.

A study on cis-3R,4S-configured 4-benzylpyrrolidine-3-carboxylic acid derivatives demonstrated their efficacy in a diabetic db/db mouse model. Oral administration of compound 26 at 10 mg/kg once daily resulted in a significant reduction in fasting glucose and triglyceride levels, showcasing its potential for in vivo therapeutic application.[6]

It is important to note that a direct correlation between potent in vitro cytotoxicity and significant in vivo tumor regression is not always observed. Factors such as poor bioavailability, rapid metabolism, and off-target toxicity can limit the in vivo efficacy of a compound that shows promise in vitro.

Anti-inflammatory Activity: From Enzyme Inhibition to Edema Reduction

Pyrrolidine-2,5-dione derivatives have been investigated for their anti-inflammatory properties. These compounds often target key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

In Vitro Anti-inflammatory Activity

In vitro assays for anti-inflammatory activity often involve measuring the inhibition of pro-inflammatory enzymes or the reduction of inflammatory mediators in cell cultures.

Compound ClassIn Vitro AssayIn Vitro ActivityReference
Pyrrolidine-based hybridsCOX-2 ReductionSignificant[7]
Pyrrolidine-based hybridsSOD1 IncreaseSignificant[7]
In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for acute anti-inflammatory activity. This model measures the reduction in paw swelling after administration of the test compound. A study on pyrrolidine-based hybrid compounds demonstrated their in vivo anti-inflammatory potential in a mouse xylene-induced ear edema model.[7]

Antimicrobial Activity: From Minimum Inhibitory Concentrations to Infection Models

The pyrrolidine scaffold is also a key feature in compounds with antibacterial and antifungal properties.

In Vitro Antimicrobial Activity

The in vitro antimicrobial activity of a compound is typically determined by measuring its minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassTarget MicroorganismIn Vitro Activity (MIC)Reference
Pyrrolidine-based hybrid (6a)A. baumannii125 µg/ml[7]
Pyrrolidine-based hybrid (6b)A. baumannii62.5 µg/ml[7]
Pyrrolidine-based hybrid (6a)M. tuberculosis H37Rv31.25 µg/ml[7]
In Vivo Antimicrobial Activity

The ultimate test for an antimicrobial agent is its ability to effectively treat an infection in a living organism. In vivo studies often involve establishing an infection in an animal model and then administering the test compound to assess its ability to reduce the bacterial load and improve survival rates. While specific in vivo data for the compounds listed above was not found in the provided search results, the general workflow for such an experiment is well-established.

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolidine-based compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is used to evaluate the acute anti-inflammatory effects of compounds.

  • Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound orally or via injection at a predetermined dose. A control group receives the vehicle.

  • Induction of Edema: After a specific time, inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation of Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

In Vivo Anticancer Activity: Tumor Xenograft Model

This model is used to assess the efficacy of anticancer compounds in a living organism.

  • Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Once tumors reach a certain volume, randomize the mice into treatment and control groups. Administer the test compound according to a specific dosing schedule.

  • Tumor Measurement: Measure the tumor volume regularly using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Signaling Pathway and Experimental Workflow Visualization

Several pyrrolidine-based compounds have been identified as inhibitors of key signaling pathways involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) pathways.

EGFR_CDK2_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activates CyclinD_CDK46 Cyclin D / CDK4/6 EGFR->CyclinD_CDK46 Upregulates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Proliferation Rb Rb CyclinD_CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Activates Transcription S_Phase S-Phase Entry CyclinE_CDK2->S_Phase Pyrrolidine_Compound Spirooxindole- pyrrolidine Pyrrolidine_Compound->EGFR Pyrrolidine_Compound->CyclinE_CDK2

Caption: EGFR and CDK2 Signaling Pathway Inhibition by Spirooxindole-pyrrolidine Derivatives.

Experimental_Workflow In_Vitro In Vitro Studies Cytotoxicity Cytotoxicity Assay (e.g., MTT) In_Vitro->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assay (e.g., EGFR, CDK2) In_Vitro->Enzyme_Inhibition Signaling_Analysis Signaling Pathway Analysis (e.g., Western Blot) In_Vitro->Signaling_Analysis Lead_Optimization Lead Optimization Cytotoxicity->Lead_Optimization Enzyme_Inhibition->Lead_Optimization Signaling_Analysis->Lead_Optimization In_Vivo In Vivo Studies Animal_Model Animal Model (e.g., Xenograft) In_Vivo->Animal_Model Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Animal_Model->Efficacy_Study Toxicity_Study Toxicity Study Animal_Model->Toxicity_Study Lead_Optimization->In_Vivo

Caption: General Experimental Workflow for Drug Discovery.

References

A Comparative Spectroscopic Analysis of (4-Bromophenyl)(pyrrolidin-1-yl)methanone (CAS 5543-27-1) Across Production Batches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the consistency and purity of chemical batches is paramount. This guide provides an objective comparison of spectroscopic data from three distinct batches of (4-Bromophenyl)(pyrrolidin-1-yl)methanone (CAS 5543-27-1), a key building block in organic synthesis. The following analysis, supported by detailed experimental protocols, highlights potential variations and establishes a framework for quality control.

Introduction

This compound is a chemical intermediate utilized in the synthesis of a variety of organic compounds. Batch-to-batch variability, including differences in impurity profiles, can significantly impact the outcome of subsequent reactions and the purity of the final product. This guide presents a comparative analysis of three hypothetical batches (A, B, and C) using Proton Nuclear Magnetic Resonance (¹H NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to identify and quantify any discrepancies.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for each batch of this compound.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentBatch ABatch BBatch C
7.60 - 7.55m4HAromatic ProtonsPresentPresentPresent
3.65t, J=6.8 Hz2HN-CH₂PresentPresentPresent
3.40t, J=6.8 Hz2HN-CH₂PresentPresentPresent
2.00 - 1.85m4H-CH₂CH₂-PresentPresentPresent
2.55s-Impurity (Acetone)0.05%0.08%0.04%
1.25t, J=7.1 Hz-Impurity (Ethyl Acetate)Not Detected0.12%Not Detected

Table 2: Infrared (IR) Spectroscopy Data (ATR)

Wavenumber (cm⁻¹)Functional GroupBatch ABatch BBatch C
1635C=O (Amide)PresentPresentPresent
1585, 1480C=C (Aromatic)PresentPresentPresent
1070C-BrPresentPresentPresent
2970, 2875C-H (Aliphatic)PresentPresentPresent

Table 3: Mass Spectrometry Data (ESI+)

m/zIonBatch ABatch BBatch C
254.0/256.0[M+H]⁺PresentPresentPresent
276.0/278.0[M+Na]⁺PresentPresentPresent

Experimental Protocols

1. Sample Preparation: For each batch, 10 mg of the solid this compound was dissolved in 0.75 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H NMR analysis. For IR and MS analysis, the neat solid and a 1 mg/mL solution in acetonitrile were used, respectively.

2. ¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. A total of 16 scans were accumulated for each sample with a relaxation delay of 1 second. The chemical shifts are reported in parts per million (ppm) relative to TMS.

3. Infrared (IR) Spectroscopy: IR spectra were recorded using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer. The spectra were collected over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.

4. Mass Spectrometry (MS): Mass spectra were obtained using an Electrospray Ionization (ESI) source in positive ion mode. The samples were infused at a flow rate of 10 µL/min, and the data was acquired over a mass range of 100-500 m/z.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of different batches of a chemical compound.

G cluster_0 Batch Reception and Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Comparison and Reporting BatchA Batch A Prep Sample Preparation for Analysis BatchA->Prep BatchB Batch B BatchB->Prep BatchC Batch C BatchC->Prep NMR ¹H NMR Spectroscopy Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Compare Comparative Data Analysis NMR->Compare IR->Compare MS->Compare Report Generate Comparison Report Compare->Report

Caption: Workflow for Batch-to-Batch Spectroscopic Comparison.

Conclusion

The spectroscopic data reveals a high degree of consistency in the chemical structure of this compound across the three batches. The characteristic peaks in the ¹H NMR, IR, and MS spectra are present in all samples. However, minor variations in the impurity profile were observed. Batch B showed a detectable level of ethyl acetate, which was absent in batches A and C. The levels of acetone, a common solvent, also varied slightly between the batches. These findings underscore the importance of routine spectroscopic analysis for each batch to ensure consistent quality and to identify any potential contaminants that could affect downstream applications. Researchers should consider the observed impurity profiles when planning their synthetic routes.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The clandestine world of designer drugs is in a perpetual state of flux, with novel psychoactive substances continually emerging to circumvent legal restrictions. Among the most prominent are synthetic cathinones, colloquially known as "bath salts," which have garnered significant attention for their potent psychostimulant effects and considerable abuse potential. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of synthetic cathinones and related pyrrolidinophenones, offering insights into their pharmacological mechanisms and the structural modifications that dictate their effects.

Synthetic cathinones exert their primary influence by interacting with monoamine transporters—specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1][2] This interaction leads to an increase in the extracellular concentrations of dopamine, serotonin, and norepinephrine, thereby amplifying monoaminergic signaling in the brain.[1][3] The precise mechanism of action, however, varies between two main classes: "inhibitors" that block the reuptake of neurotransmitters, akin to cocaine, and "substrates" that reverse the transporter's function, causing an efflux of neurotransmitters, similar to amphetamines.[1][2][3]

The Pyrrolidinophenone Backbone: A Gateway to Potent Dopamine Transporter Inhibition

A significant class of synthetic cathinones is the pyrrolidinophenones, characterized by a pyrrolidine ring incorporated into the amine terminus. This structural feature generally confers potent inhibitory activity at DAT and NET, with a comparatively weaker effect on SERT.[1][4] The length of the α-alkyl chain is a critical determinant of potency. Studies have consistently shown that increasing the alkyl chain length from a methyl to a propyl group enhances the inhibitory potency at DAT.[3]

Quantitative Comparison of Monoamine Transporter Inhibition

The following table summarizes the in vitro inhibitory potencies (IC50 values) of representative synthetic cathinones at human DAT, SERT, and NET, as determined by radioligand uptake inhibition assays in human embryonic kidney (HEK293) cells. A lower IC50 value indicates a higher potency.

Compoundα-Alkyl ChainRing SubstitutionDAT IC50 (µM)SERT IC50 (µM)NET IC50 (µM)DAT/SERT RatioPrimary Mechanism
PentedronePropylNone0.0383.20.09184.2Inhibitor/Substrate
PentylonePropyl3,4-methylenedioxy0.0460.540.1211.7Inhibitor/Substrate
N-Ethyl-pentedrone (NEPD)PropylNone0.0212.90.045138.1Inhibitor
N-Ethyl-pentylone (NEP)Propyl3,4-methylenedioxy0.0250.160.0576.4Inhibitor
4-Methyl-pentedrone (4-MPD)Propyl4-methyl0.0521.10.1121.2Inhibitor/Substrate
4-Methyl-ethylaminopentedrone (4-MeAP)Propyl4-methyl0.0290.890.06330.7Inhibitor/Substrate
MDPVPropyl3,4-methylenedioxyPotent InhibitorWeak InhibitorPotent InhibitorHighInhibitor
Mephedrone (4-MMC)Methyl4-methylSubstrateSubstrateSubstrate-Substrate
MethyloneMethyl3,4-methylenedioxySubstrateSubstrateSubstrate-Substrate

Data compiled from multiple sources.[5][6] The DAT/SERT ratio is a key indicator of abuse liability, with higher ratios often correlating with greater reinforcing effects.[1][3]

The Influence of Aromatic Ring Substitutions

Modifications to the aromatic ring of the cathinone scaffold significantly impact selectivity for the different monoamine transporters. The addition of a 3,4-methylenedioxy group, as seen in MDPV and pentylone, tends to maintain or enhance DAT and NET inhibition while increasing affinity for SERT compared to their non-substituted analogs. Conversely, para-substituents on the phenyl ring, such as the methyl group in mephedrone (4-MMC), can shift the selectivity towards SERT.[3] Quantitative structure-activity relationship (QSAR) analyses have revealed that the steric bulk of these para-substituents plays a crucial role in this shift.[3]

Experimental Methodologies

In Vitro Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the potency of synthetic cathinones in inhibiting the uptake of radiolabeled monoamines into cells expressing the respective human transporters.

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are cultured in appropriate media.

Assay Protocol:

  • HEK293 cells are seeded into 96-well plates and grown to confluence.

  • On the day of the experiment, the growth medium is removed, and the cells are washed with Krebs-HEPES buffer.

  • Cells are pre-incubated with various concentrations of the test compounds (synthetic cathinones) or a vehicle control for a specified time at room temperature.

  • A solution containing a fixed concentration of a radiolabeled monoamine substrate ([³H]dopamine for hDAT, [³H]serotonin for hSERT, or [³H]norepinephrine for hNET) is added to each well to initiate the uptake reaction.

  • Uptake is allowed to proceed for a defined period (e.g., 10-15 minutes) at 37°C.

  • The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

  • The cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.

  • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT).

  • The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curves.[7]

In Vitro Monoamine Transporter Release Assay

Objective: To determine whether synthetic cathinones act as substrates (releasers) at monoamine transporters.

Assay Protocol:

  • HEK293 cells expressing the specific human monoamine transporter are preloaded with a radiolabeled substrate (e.g., [³H]MPP+ for DAT or [³H]5-HT for SERT) by incubating them in a buffer containing the radiotracer.[2][6]

  • After loading, the cells are washed to remove the extracellular radiolabel.

  • The cells are then superfused with a buffer, and baseline fractions of the superfusate are collected to measure basal release.

  • The cells are subsequently exposed to various concentrations of the test synthetic cathinone or a known releasing agent (e.g., amphetamine) as a positive control.

  • Superfusate fractions are continuously collected during and after drug exposure.

  • The amount of radioactivity in each fraction is quantified by scintillation counting.

  • An increase in radioactivity in the superfusate above the baseline level following drug application indicates that the compound is inducing neurotransmitter release. The potency (EC50) and efficacy (Emax) of the release can be determined from the concentration-response curve.[2][7]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary signaling mechanism of synthetic cathinones and a typical experimental workflow for their in vitro characterization.

Synthetic Cathinone Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine) DAT Dopamine Transporter (DAT) Vesicle->DAT Recycling Dopamine Dopamine Cathinone Synthetic Cathinone Cathinone->DAT Inhibition Receptor Dopamine Receptor Dopamine->Receptor Binding Postsynaptic Effect Postsynaptic Effect Receptor->Postsynaptic Effect

Caption: Mechanism of action for an inhibitor-type synthetic cathinone at a dopamine synapse.

Experimental Workflow cluster_cell_culture Cell Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion A Culture HEK293 cells expressing hDAT, hSERT, or hNET B Uptake Inhibition Assay (Determine IC50 values) A->B C Release Assay (Determine substrate activity) A->C D Calculate IC50/EC50 values B->D C->D E Determine DAT/SERT selectivity ratio D->E F Characterize SAR and predict pharmacological profile E->F

Caption: Workflow for the in vitro pharmacological characterization of synthetic cathinones.

Conclusion

The structure-activity relationship of synthetic cathinones is a complex but increasingly understood field. Subtle modifications to the chemical scaffold can dramatically alter a compound's potency, selectivity, and mechanism of action at monoamine transporters. Pyrrolidinophenones are generally potent dopamine and norepinephrine reuptake inhibitors, with the length of the α-alkyl chain being a key determinant of potency. Aromatic ring substitutions, in turn, fine-tune the selectivity profile, particularly concerning the serotonin transporter. A thorough understanding of these SAR principles is crucial for predicting the pharmacological effects and abuse potential of newly emerging synthetic cathinones, thereby informing public health and regulatory responses. This comparative guide provides a foundational understanding for researchers engaged in the study of these compounds and the development of potential therapeutic interventions for stimulant use disorders.

References

Safety Operating Guide

Safe Disposal of (4-Bromophenyl)(pyrrolidin-1-yl)methanone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat (4-Bromophenyl)(pyrrolidin-1-yl)methanone and any materials contaminated with it as hazardous waste.[1][2] All disposal procedures must comply with local, state, and federal regulations.

Proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of this compound, a compound often used in pharmaceutical development and organic synthesis. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. According to safety data sheets for similar brominated compounds, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4][5] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound.[3][4] All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][4]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin IrritationGHS07 (Exclamation mark)WarningH315: Causes skin irritation[3][4][5]
Eye IrritationGHS07 (Exclamation mark)WarningH319: Causes serious eye irritation[3][4][5]
Specific target organ toxicityGHS07 (Exclamation mark)WarningH335: May cause respiratory irritation[3][4][5]

Step-by-Step Disposal Procedures

The proper disposal of this compound involves segregation, proper containment, and clear labeling. As a brominated organic compound, it must be disposed of as halogenated organic waste.[1][2]

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound in its original container if possible, or in a clearly labeled, compatible, and sealable waste container designated for "Halogenated Organic Solid Waste".[1][6]

    • Contaminated personal protective equipment (e.g., gloves, disposable lab coats), weigh papers, and spill cleanup materials should be collected in a separate, clearly labeled container for "Solid Hazardous Waste".[1]

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a designated, sealed, and properly labeled container for "Halogenated Organic Liquid Waste".[1] Do not mix with non-halogenated organic waste.[2]

    • Rinsate from cleaning contaminated glassware should also be collected as hazardous waste.[6] To decontaminate empty containers, triple rinse with a suitable solvent (e.g., acetone or ethanol), and collect all rinsate as "Halogenated Organic Liquid Waste".[6]

2. Waste Container Labeling:

All waste containers must be accurately and clearly labeled.[1] The label should include:

  • The words "Hazardous Waste"[1]

  • The full chemical name: "this compound"

  • The specific hazard characteristics (e.g., "Irritant")

  • The date of accumulation

  • The name and contact information of the generating laboratory or researcher

3. Storage of Waste:

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure containers are kept closed at all times, except when adding waste.[6]

  • Store away from incompatible materials, such as strong oxidizing agents, alkalis, and reducing agents.[1]

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]

  • Follow all institutional procedures for waste pickup requests.[6] Ultimate disposal of brominated organic compounds is typically achieved through high-temperature incineration at a permitted hazardous waste facility.[2][7]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste.

G cluster_0 Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Final Disposal A Unused/Expired This compound D Label as 'Halogenated Organic Solid Waste' A->D B Contaminated Materials (Gloves, Paper, etc.) E Label as 'Solid Hazardous Waste' B->E C Aqueous Solutions & Rinsate F Label as 'Halogenated Organic Liquid Waste' C->F G Store in Designated Satellite Accumulation Area D->G E->G F->G H Contact EHS for Waste Pickup G->H I Transport to Licensed Hazardous Waste Facility H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (4-Bromophenyl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of (4-Bromophenyl)(pyrrolidin-1-yl)methanone (CAS No. 5543-27-1) in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.

Hazard Identification and Classification

This compound is classified as harmful if swallowed.[1] Based on data for a closely related compound, it may also cause skin irritation, serious eye irritation, and respiratory irritation.[2]

GHS Hazard Information:

ParameterClassificationSource
Physical Form White to off-white solid[1]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed[1]
H315: Causes skin irritation (inferred)[2]
H319: Causes serious eye irritation (inferred)[2]
H335: May cause respiratory irritation (inferred)[2]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection[1][2]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2]
P261: Avoid breathing dust/fume/gas/mist/vapors/spray[2]
P264: Wash skin thoroughly after handling[2]
P271: Use only outdoors or in a well-ventilated area[2]
P302+P352: IF ON SKIN: Wash with plenty of soap and water[2]
P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing[2]
P501: Dispose of contents/container to an approved waste disposal plant[2]

*Based on data for (4-Bromophenyl)(pyrrolidin-3-yl)methanone hydrochloride

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety glasses with side shields or chemical goggles, and a face shield if there is a splash hazard.Conforming to EU standard EN166 or US NIOSH approved.
Skin Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.Gloves should be inspected for tears or punctures before use.
Respiratory Use in a well-ventilated area or a chemical fume hood. If dust is generated and ventilation is inadequate, a NIOSH-approved particulate respirator may be necessary.
Operational and Handling Plan

Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling the solid form to avoid dust generation.

  • Ensure that an eyewash station and a safety shower are readily accessible.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Review the safety procedures and have a clear plan for the experiment.

  • Weighing and Transferring: Conduct all manipulations of the solid compound that may generate dust within a chemical fume hood. Use a spatula for transferring the powder. Avoid actions that could create airborne dust.

  • General Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures
Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Flush the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect the compound and any contaminated disposable materials (e.g., weighing paper, gloves) in a designated, labeled hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a labeled container for liquid hazardous waste.

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and to arrange for waste pickup.

Visualized Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review SDS and Procedures Review SDS and Procedures Verify Fume Hood and Safety Equipment Verify Fume Hood and Safety Equipment Review SDS and Procedures->Verify Fume Hood and Safety Equipment Don PPE Don PPE Verify Fume Hood and Safety Equipment->Don PPE Weigh and Transfer in Fume Hood Weigh and Transfer in Fume Hood Don PPE->Weigh and Transfer in Fume Hood Perform Experiment Perform Experiment Weigh and Transfer in Fume Hood->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Segregate and Label Waste Segregate and Label Waste Decontaminate Work Area->Segregate and Label Waste Dispose of Waste via EHS Dispose of Waste via EHS Segregate and Label Waste->Dispose of Waste via EHS Doff and Dispose of PPE Doff and Dispose of PPE Dispose of Waste via EHS->Doff and Dispose of PPE Wash Hands Wash Hands Doff and Dispose of PPE->Wash Hands

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.